Acridinium
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H10N+ |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
acridin-10-ium |
InChI |
InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/p+1 |
InChI-Schlüssel |
DZBUGLKDJFMEHC-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Acridinium Ester Chemiluminescence Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acridinium ester chemiluminescence reaction, a cornerstone technology in modern diagnostics and biomedical research. This compound esters are valued for their high quantum yield, rapid reaction kinetics, and the simplicity of their non-enzymatic light-emitting reaction, making them ideal labels for immunoassays and other sensitive detection methods.[1] This document delves into the core principles of the reaction mechanism, presents quantitative data for performance comparison, and offers detailed experimental protocols for practical application.
Core Principles of the this compound Ester Chemiluminescence Reaction
The light-emitting reaction of this compound esters is a rapid, non-enzymatic process triggered by an oxidant, typically hydrogen peroxide, under alkaline conditions.[1] The fundamental mechanism can be broken down into several key steps:
-
Nucleophilic Attack: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a potent nucleophile, attacking the electron-deficient carbon atom at position 9 of the this compound ring.[1]
-
Formation of a Dioxetanone Intermediate: This nucleophilic attack leads to the formation of a short-lived, high-energy dioxetanone intermediate.[1]
-
Decomposition and Photon Emission: The unstable dioxetanone intermediate rapidly decomposes, yielding carbon dioxide and an electronically excited N-methylacridone. As the excited N-methylacridone decays to its ground state, it releases the excess energy as a photon of light.[1] The emitted light typically has a maximum wavelength of around 430 nm.[1]
This reaction is known for its "flash-type" kinetics, where light emission reaches its peak intensity within seconds and then rapidly decays.[1] However, the kinetic profile can be modified by altering the chemical structure of the this compound ester to produce "glow-type" emissions with a more sustained light output.[1]
Quantitative Data Presentation
The efficiency of the chemiluminescence reaction is influenced by the chemical structure of the this compound ester. Substituents on both the this compound ring and the phenyl leaving group can significantly impact the quantum yield and the kinetics of light emission.
Relative Quantum Yield of Substituted this compound Compounds
The placement of electron-donating groups, such as methoxy (B1213986) or alkoxy groups, at the C-2 and/or C-7 positions of the this compound ring generally increases the quantum yield. The following table summarizes the relative quantum yields of various substituted this compound compounds compared to a reference compound (NSP-DMAE).
| Compound | Substituent(s) on this compound Ring | Relative Quantum Yield | Emission Max (nm) |
| NSP-DMAE | Unsubstituted | 1.0 | 430 |
| NSP-2-OMe-DMAE | 2-Methoxy | 1.5 | 448 |
| NSP-4-OMe-DMAE | 4-Methoxy | 0.3 | 478 |
| NSP-2,7-(OMe)₂-DMAE | 2,7-Dimethoxy | 2.5 | 460 |
| NSP-2-OHEG-DMAE | 2-Hydroxyethoxy | 1.2 | 448 |
| NSP-2,7-(OHEG)₂-DMAE | 2,7-Di(hydroxyethoxy) | 2.0 | 460 |
Data adapted from US Patent EP1946108A2. The quantum yield of NSP-DMAE is assigned a value of 1 for relative comparison.[2]
Kinetics of this compound Ester Decomposition
The stability of this compound esters in alkaline solutions is a critical factor, as they can undergo non-chemiluminescent decomposition pathways, such as hydrolysis and pseudobase formation. The rates of these competing reactions affect the overall light output.
| Reaction | Rate Equation | Rate Constant |
| Pseudobase Formation | rate = k'₁[AE] + k''₁[AE][OH⁻]⁰·⁵ | k'₁ = 0.020 ± 0.006 s⁻¹k''₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹ |
| Pseudobase Decomposition | rate = k'₂[AE][OH⁻] | k'₂ = 20.1 ± 3.8 (L/mol·s) |
Kinetic data for the decomposition of phenyl this compound-9-carboxylate.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound esters in research and diagnostics. The following sections provide protocols for key experiments.
Protocol for Labeling Antibodies with this compound Ester-NHS
This protocol describes the covalent attachment of an this compound ester N-hydroxysuccinimide (NHS) ester to primary amines on an antibody.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound Ester-NHS derivative (e.g., DMAE-NHS, NSP-DMAE-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., 0.1 M PBS, pH 6.3, with 0.1% BSA)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any amine-containing substances. Adjust the antibody concentration to 1-5 mg/mL.[4]
-
This compound Ester Stock Solution: Immediately before use, dissolve the this compound Ester-NHS in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.[5]
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Separate the labeled antibody from unreacted this compound ester using a size-exclusion chromatography column equilibrated with the Elution Buffer.[5]
-
Characterization and Storage: Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions. Pool the fractions containing the labeled antibody. Determine the protein concentration and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[5]
Protocol for a Sandwich Immunoassay
This protocol outlines a typical sandwich immunoassay using an this compound ester-labeled detection antibody.
Materials:
-
Microplate coated with capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
This compound ester-labeled detection antibody
-
Trigger Solution A (0.1 M Nitric Acid with 0.5% Hydrogen Peroxide)[7]
-
Trigger Solution B (0.25 M Sodium Hydroxide with a surfactant, e.g., Triton X-100)[7]
-
Luminometer
Procedure:
-
Antigen Capture: Add 100 µL of sample or standard to each well of the capture antibody-coated microplate. Incubate for 1-2 hours at 37°C.[5]
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.[5]
-
Detection Antibody Binding: Add 100 µL of the this compound ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.[5]
-
Final Washing: Aspirate the detection antibody solution and wash the wells five times with 300 µL of Wash Buffer.[5]
-
Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 3. Flow injection chemiluminescence study of this compound ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and properties of chemiluminescent this compound ester labels with fluorous tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Competitive chemiluminescent immunoassay for estradiol using an N-functionalized this compound ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Quantum Yield of Acridinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield of acridinium compounds, which are highly efficient chemiluminescent labels used extensively in clinical diagnostics and research. This document details the quantitative data on their light output, the experimental protocols for its measurement, and the underlying chemical mechanisms.
Introduction to this compound Compounds and Quantum Yield
This compound esters are a class of chemiluminescent molecules that emit light upon reaction with an oxidizing agent, typically alkaline hydrogen peroxide.[1] Their high quantum yields, which can be in the range of 2-7% in aqueous environments, make them exceptionally sensitive labels for immunoassays and nucleic acid hybridization assays.[1] The quantum yield (Φ) of a chemiluminescent reaction is a measure of its efficiency and is defined as the ratio of the number of emitted photons to the number of reacting molecules. A higher quantum yield translates to a brighter signal, enabling the detection of analytes at very low concentrations.[2]
The overall light output of an this compound compound is a product of the efficiency of the chemical reaction that forms the excited-state N-methylacridone and the fluorescence quantum yield of the excited-state N-methylacridone itself.[3] Various structural modifications to the this compound core and the phenyl ester leaving group have been developed to enhance the quantum yield, improve stability, and modulate the kinetics of light emission.[4]
Quantitative Data on the Quantum Yield of this compound Compounds
The following table summarizes the relative quantum yield of several common this compound ester derivatives. The data is presented relative to N-sulfopropyl-acridinium-9-(2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl) carboxylate (NSP-DMAE), a widely used hydrophilic this compound ester.
| Compound Name (Abbreviation) | Structure | Relative Quantum Yield (Compared to NSP-DMAE) | Key Features |
| Dimethylthis compound Ester (DMAE) | This compound ester with methyl groups on the phenyl ring. | ~0.7 | Original sterically protected this compound ester.[5] |
| N-Sulfopropyl-DMAE (NSP-DMAE) | DMAE with an N-sulfopropyl group for increased hydrophilicity. | 1.0 (Reference) | Hydrophilic, widely used in commercial immunoassays.[5] |
| N-Sulfopropyl-DMAE with Hexa(ethylene)glycol Linker (HEGAE) | NSP-DMAE with a hexa(ethylene)glycol linker for enhanced hydrophilicity. | ~1.5 | Improved hydrophilicity and signal-to-noise ratio.[5] |
| High Quantum Yield this compound Ester (HQYAE) | NSP-DMAE derivative with methoxyhexa(ethylene)glycol ethers on the this compound ring. | ~3.0 - 4.0 | Significantly higher light output compared to other variants.[5] |
Chemiluminescence Reaction Pathway
The chemiluminescence of this compound esters is triggered by a reaction with alkaline hydrogen peroxide. The generally accepted mechanism involves the formation of a short-lived dioxetanone intermediate, which then decomposes to produce an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases a photon of light.
Caption: Chemiluminescence reaction pathway of this compound esters.
Experimental Protocols
Measurement of Chemiluminescence Quantum Yield (Relative Method)
This protocol describes the determination of the relative chemiluminescence quantum yield of an this compound compound using a luminometer and a reference standard with a known quantum yield (e.g., luminol (B1675438) or a well-characterized this compound ester).
Materials:
-
Luminometer or a spectrophotometer with chemiluminescence detection capabilities.
-
This compound ester solution of known concentration in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 8.0, with 150 mM NaCl and 0.05% BSA).
-
Reference standard solution (e.g., luminol) of known concentration and quantum yield.
-
Trigger Solution 1: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide.
-
Trigger Solution 2: 0.25 M Sodium Hydroxide with a surfactant (e.g., cetyltrimethylammonium chloride, CTAC).
Procedure:
-
Prepare a series of dilutions of both the test this compound compound and the reference standard in the buffer.
-
Set up the luminometer to inject the trigger solutions and measure the light emission over a set period (e.g., 5-10 seconds).
-
Inject a known volume of the this compound ester or standard solution into the measurement chamber.
-
Inject Trigger Solution 1 to create an acidic peroxide environment.
-
Inject Trigger Solution 2 to initiate the chemiluminescent reaction.
-
Integrate the light output over the measurement period to obtain the total light yield (in Relative Light Units, RLU).
-
Repeat the measurement for all dilutions of the test compound and the reference standard.
-
Plot the integrated light yield against the concentration for both the test compound and the standard. The slope of the resulting line is proportional to the quantum yield.
-
Calculate the relative quantum yield using the following formula:
Φtest = Φstd * (Slopetest / Slopestd)
Where:
-
Φtest is the quantum yield of the test compound.
-
Φstd is the quantum yield of the standard.
-
Slopetest is the slope of the light yield vs. concentration plot for the test compound.
-
Slopestd is the slope of the light yield vs. concentration plot for the standard.
-
Caption: Workflow for relative quantum yield measurement.
Synthesis of DMAE-NHS this compound Ester
This protocol outlines a method for the synthesis of 2',6'-Dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-Methylthis compound-9-carboxylate.[6]
Step 1: Synthesis of 2',6'-dimethyl-4'-(benzyloxycarbonyl)phenyl acridine-9-carboxylate
-
To a solution of acridine-9-carbonyl chloride in dry dichloromethane, add a solution of 2',6'-dimethyl-4'-(benzyloxycarbonyl)phenol and pyridine.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 2',6'-dimethyl-4'-carboxyphenyl acridine-9-carboxylate
-
Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for several hours.
-
Remove the solvent under reduced pressure to obtain the carboxylic acid derivative.
Step 3: Synthesis of 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl acridine-9-carboxylate
-
Dissolve the carboxylic acid from Step 2 in dry dimethylformamide (DMF).
-
Add N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by recrystallization.
Step 4: Synthesis of DMAE-NHS
-
Dissolve the product from Step 3 in dry toluene (B28343).
-
Add dimethyl sulfate and heat the mixture under reflux for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with toluene and dry it under vacuum.
Caption: Synthesis workflow for DMAE-NHS this compound ester.
Conclusion
The quantum yield of this compound compounds is a critical parameter that dictates their performance as chemiluminescent labels. Through structural modifications, researchers have developed a range of this compound esters with varying quantum yields, hydrophilicity, and emission kinetics to suit different applications. The ability to reliably measure the quantum yield and synthesize these compounds is essential for the continued development of highly sensitive bioassays in clinical diagnostics and life science research. This guide provides the foundational knowledge and practical protocols to aid researchers in their work with these powerful chemiluminescent tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. cdn0.scrvt.com [cdn0.scrvt.com]
- 6. US5656426A - Functionaized hydrophilic this compound esters - Google Patents [patents.google.com]
An In-depth Technical Guide to Acridinium Ester Hydrolysis: Pathways and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridinium esters are paramount chemiluminescent labeling reagents in clinical diagnostics and research, prized for their high quantum yield and rapid light emission kinetics.[1][2][3] However, their utility is intrinsically linked to their stability, which is predominantly governed by pH-dependent hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis pathways of this compound esters, the kinetics of these reactions, and the experimental methodologies used for their characterization. A thorough understanding of these principles is essential for optimizing assay performance, ensuring reagent stability, and maintaining the integrity of labeled conjugates.
Core Principles of this compound Ester Stability
This compound esters are highly susceptible to nucleophilic attack, primarily by hydroxide (B78521) ions, which leads to a loss of chemiluminescent potential through hydrolysis.[1] The stability of these compounds is, therefore, highly dependent on the pH of their environment.
-
Acidic Conditions (pH < 4.8): In acidic solutions, this compound esters exhibit significant stability.[4] The low concentration of hydroxide ions minimizes the rate of hydrolysis, allowing for prolonged storage and use without significant degradation.[1] When coupled with proteins, they can be stored at room temperature for up to four weeks without a reduction in quantum yield.[4] Lyophilized products can be stored at -20°C for over a year.[4] For long-term stability of this compound ester reagents, a pH of 3.0 is recommended.[5]
-
Alkaline Conditions (pH > 4.8): As the pH increases, the stability of this compound esters decreases due to an accelerated rate of hydrolysis.[1][4] This degradation process is a non-luminous "dark" reaction that competes with the desired chemiluminescent pathway.[4][6] The extent of hydrolysis increases with both rising pH and temperature.[4]
Hydrolysis Pathways of this compound Esters
There are two primary competing pathways that this compound esters can undergo in an aqueous environment, particularly under neutral to alkaline conditions: the desired chemiluminescent reaction and non-luminous hydrolysis.
The Chemiluminescent Pathway
The light-emitting reaction of this compound esters is triggered by an alkaline solution of hydrogen peroxide.[7][8] This rapid oxidation reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, forms an excited-state N-methylacridone.[9][10] As the excited N-methylacridone returns to its ground state, it releases a photon of light, resulting in a characteristic flash of chemiluminescence.[7][11] The entire process is typically complete within a few seconds.[11][12]
Non-Luminous Hydrolysis Pathways
Competing with the chemiluminescent pathway are non-luminous hydrolytic reactions that lead to the degradation of the this compound ester and a loss of signal.
-
Pseudo-base Formation: In an alkaline environment, hydroxide ions can attack the C9 position of the this compound ring, leading to the formation of a non-luminescent carbinol adduct, commonly referred to as a pseudo-base.[6][13][14] This reaction is reversible, and acidification can convert the pseudo-base back to the active this compound ester form.[13][15] However, the formation of the pseudo-base is an undesirable side reaction in chemiluminescence assays as it reduces the concentration of the active reagent.[13][14]
-
Direct Ester Hydrolysis: The ester linkage of the this compound compound is also susceptible to direct hydrolysis by hydroxide ions.[16] This is a generalized base catalysis mechanism where a base abstracts a proton from water, and the resulting hydroxide ion attacks the ester carbonyl group.[16] This irreversible reaction cleaves the leaving group and results in the formation of 10-methyl-9-carboxylthis compound acid, a non-chemiluminescent product.[6]
The following diagram illustrates the competing chemiluminescent and hydrolysis pathways of this compound esters.
Kinetics of this compound Ester Hydrolysis
The rate of this compound ester hydrolysis is significantly influenced by pH and temperature. Understanding these kinetics is crucial for predicting the stability of labeled reagents and for designing robust assay protocols.
pH Dependence
The hydrolysis of N-hydroxysuccinimide (NHS) esters, a common activating group for labeling proteins with this compound esters, is highly pH-dependent. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of performing conjugation reactions promptly after dissolving the reagent, especially at higher pH values.[17]
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 30 minutes |
| 8.5 | 10 minutes |
| 9.0 | < 10 minutes |
Data compiled from various sources.
For optimal labeling of antibodies with this compound C2 NHS Ester, a pH range of 8.5-9.5 may yield the best results, balancing the need for deprotonated primary amines for conjugation with the increased rate of NHS ester hydrolysis.[17]
Temperature Dependence
This compound esters exhibit limited stability at elevated temperatures.[18] They are generally not suitable for applications requiring high temperatures, such as polymerase chain reaction (PCR), as temperatures of 95-96°C will degrade the molecule.[18] The rate of hydrolysis increases with temperature, further emphasizing the need for controlled storage and reaction conditions.
Experimental Protocols for Studying Hydrolysis
The study of this compound ester hydrolysis typically involves labeling a molecule of interest, purifying the conjugate, and then assessing its stability and chemiluminescent properties over time under various conditions.
Protocol for Labeling IgG with this compound C2 NHS Ester
This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies.
Materials:
-
IgG solution (1-5 mg/mL in a primary amine-free buffer, e.g., PBS)
-
This compound C2 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare IgG Solution: Adjust the concentration of the IgG solution to 1-5 mg/mL in the labeling buffer.[19]
-
Prepare this compound C2 NHS Ester Solution: Immediately before use, dissolve the this compound C2 NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.[19]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved this compound C2 NHS Ester to the IgG solution.[19] Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[19]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the reaction.[19] Incubate for 30 minutes at room temperature.[19]
-
Purify the Conjugate: Remove the unconjugated label by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[19]
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) using a spectrophotometric method.[19]
Experimental Workflow for Hydrolysis Kinetics Study
The following diagram outlines a typical workflow for studying the hydrolysis kinetics of an this compound ester-labeled antibody.
Measurement of Chemiluminescence
The chemiluminescent signal is typically measured using a luminometer. The reaction is initiated by the injection of a trigger solution containing an oxidizing agent (e.g., hydrogen peroxide) in an alkaline buffer.[20] The instrument then records the light emission over time, providing data on the intensity and kinetics of the reaction.
Quantitative Data on this compound Ester Kinetics
The chemiluminescence of this compound esters is characterized by a rapid flash of light. The light intensity typically reaches its maximum in approximately 0.4 seconds with a half-life of about 0.9 seconds.[12]
Table 2: Factors Affecting this compound Ester Chemiluminescence and Stability
| Factor | Effect on Chemiluminescence | Effect on Stability (Hydrolysis) |
| High pH (>8) | Essential for triggering the light-emitting reaction.[9] High concentrations of base can cause a quenching effect, reducing light intensity.[9] | Significantly increases the rate of hydrolysis, leading to reagent degradation.[1][4] |
| Low pH (<6) | Inhibits the chemiluminescent reaction. | Increases the stability of the this compound ester.[1][4] |
| Hydrogen Peroxide | Essential oxidant for the chemiluminescent reaction.[9] There is a direct linear relationship between H₂O₂ concentration and chemiluminescence intensity.[9] | Can contribute to oxidative degradation over long periods. |
| Temperature | Affects reaction kinetics. | Higher temperatures accelerate the rate of hydrolysis.[4][18] |
| Surfactants | Cationic, anionic, zwitterionic, and nonionic surfactants can be used to increase the luminescence intensity.[20][21] | Can influence the local microenvironment and potentially affect hydrolysis rates. |
Conclusion
A comprehensive understanding of the hydrolysis pathways and kinetics of this compound esters is critical for their effective use in research and clinical diagnostics. By controlling factors such as pH and temperature, and by employing carefully designed experimental protocols, researchers can minimize hydrolytic degradation and maximize the performance of this compound ester-based assays. The inherent instability of these compounds under alkaline conditions necessitates careful consideration in the formulation of reagents, the storage of conjugates, and the design of assay workflows to ensure sensitive, reproducible, and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. The Unique Properties of this compound Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Advantages of this compound Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]
- 13. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US7319041B2 - Applications of this compound compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]
- 16. The double helix is dehydrated: evidence from the hydrolysis of this compound ester-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. US4927769A - Method for enhancement of chemiluminescence - Google Patents [patents.google.com]
- 21. "Studies of this compound ester labeled antibodies for chemiluminescence d" by Wanda Sue Reiter [digitalcommons.unl.edu]
Synthesis of Novel Acridinium Ester Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acridinium esters are a class of highly efficient chemiluminescent molecules that have become indispensable tools in modern clinical diagnostics and biomedical research. Their ability to produce a rapid and intense light signal upon oxidation in the presence of hydrogen peroxide forms the basis of highly sensitive detection methodologies, particularly in immunoassays and nucleic acid probe assays. The versatility of the this compound core structure allows for the synthesis of a diverse range of derivatives with tailored properties, such as enhanced quantum yield, improved stability, and specific conjugation capabilities. This technical guide provides an in-depth overview of the synthesis of novel this compound ester derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in this field.
Core Synthetic Strategies
The synthesis of novel this compound ester derivatives can be broadly categorized into a multi-step process that involves the construction of the core acridine (B1665455) ring system, followed by esterification and quaternization of the acridine nitrogen. Modifications at various positions on the this compound ring and the phenyl ester leaving group allow for the fine-tuning of the molecule's chemiluminescent properties.
A general synthetic workflow is outlined below:
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of a representative novel this compound ester derivative, specifically a 2',6'-disubstituted phenyl ester with an N-methylated this compound core.
Protocol 1: Synthesis of Acridine-9-Carboxylic Acid
This protocol is based on the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid.[1]
Materials:
-
Diphenylamine
-
Oxalic acid
-
Zinc chloride (anhydrous)
Procedure:
-
A mixture of diphenylamine (0.01 mol), oxalic acid (0.01 mol), and anhydrous zinc chloride (0.02 mol) is placed in a round-bottom flask.[2]
-
The mixture is heated under reflux in a suitable solvent such as toluene for 4-6 hours.
-
After cooling, the reaction mixture is poured into a solution of aqueous sodium hydroxide (B78521) to neutralize the acid and precipitate the zinc hydroxide.
-
The solid is collected by filtration, washed with water, and then boiled with ethanol to extract the acridine-9-carboxylic acid.
-
The ethanolic solution is concentrated and cooled to crystallize the product. The crude product can be recrystallized from an ethanol-toluene mixture to yield pure acridine-9-carboxylic acid.
Protocol 2: Synthesis of Acridine-9-Carbonyl Chloride
Materials:
-
Acridine-9-carboxylic acid
-
Thionyl chloride
-
Anhydrous pyridine (B92270)
Procedure:
-
Acridine-9-carboxylic acid is refluxed in an excess of thionyl chloride for 3 hours.[3]
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting crude acridine-9-carbonyl chloride is dissolved in anhydrous pyridine for immediate use in the next step.
Protocol 3: Esterification with a Substituted Phenol
This protocol describes the synthesis of a 2,6-dimethylphenyl ester.
Materials:
-
Acridine-9-carbonyl chloride in pyridine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,6-dimethylphenol in anhydrous pyridine is added dropwise to the solution of acridine-9-carbonyl chloride at room temperature with stirring.
-
The reaction mixture is stirred for 30 minutes and then poured into ice water.[3]
-
The aqueous mixture is extracted with ethyl acetate.[3]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude acridine ester.[3]
Protocol 4: N-Alkylation to form the this compound Ester
Materials:
-
Acridine ester
-
Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate)
-
Anhydrous chloroform
-
Anhydrous toluene
-
Anhydrous dimethoxyethane
Procedure:
-
The crude acridine ester is dissolved in anhydrous chloroform.
-
Methyl trifluoromethanesulfonate is added to the solution, and the mixture is stirred at room temperature for approximately 20 hours in the dark.[3]
-
The resulting precipitate of the this compound ester is collected by filtration, washed with anhydrous toluene and anhydrous dimethoxyethane, and dried.[3]
Protocol 5: Synthesis of NHS-Activated this compound Ester
This protocol is for the synthesis of 4-(2-succinimidyloxycarbonylethyl)phenyl 10-methylthis compound-9-carboxylate trifluoromethanesulfonate.[4]
Materials:
-
Acridine-9-carbonyl chloride
-
Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate
-
N-hydroxysuccinimide (NHS)
-
Methyl trifluoromethanesulfonate
Procedure:
-
Acridine-9-carbonyl chloride is reacted with benzyl 3-(4-hydroxyphenyl)propanoate to form the corresponding benzyl ester.[4]
-
The benzyl ester is hydrolyzed to the corresponding carboxylic acid.[4]
-
The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide to form the NHS ester.[4]
-
Finally, N-methylation of the acridine nitrogen is achieved using methyl trifluoromethanesulfonate to yield the final NHS-activated this compound ester.[4]
Quantitative Data Presentation
The performance of this compound esters is critically dependent on their chemical structure. Substituents on both the this compound ring and the phenyl leaving group can significantly impact their chemiluminescent properties. The following tables summarize key quantitative data for a selection of novel this compound ester derivatives.
Table 1: Relative Quantum Yields of Substituted this compound Esters
The quantum yield is a measure of the efficiency of light emission. The data below is presented relative to the standard N-succinimidyl-2',6'-dimethyl-4'-(2-succinimidyloxycarbonylethyl)phenyl-10-methylthis compound-9-carboxylate (NSP-DMAE), which is assigned a relative quantum yield of 1.0.
| This compound Ester Derivative | Substituent Position(s) | Substituent(s) | Relative Quantum Yield | Emission Max (nm) |
| NSP-DMAE | - | - | 1.0 | 450 |
| NSP-2-OMe-DMAE | C-2 | Methoxy | 2.2 | 478 |
| NSP-2,7-(OMe)₂-DMAE | C-2, C-7 | Dimethoxy | 2.7 | 484 |
| NSP-4-OMe-DMAE | C-4 | Methoxy | 0.33 | 478 |
Data sourced from[5]
Table 2: Hydrolysis Half-life of this compound Esters at Different pH
The stability of this compound esters is pH-dependent, with hydrolysis being a major degradation pathway. The half-life (t½) indicates the time for 50% of the ester to hydrolyze.
| This compound Ester Derivative | pH 7.4 | pH 8.5 | pH 9.5 |
| Phenyl this compound-9-Carboxylate | Several hours | ~30 minutes | < 5 minutes |
| 2,6-Dimethylphenyl this compound Ester | > 24 hours | Several hours | ~ 1 hour |
| 2,6-Dibromophenyl this compound Ester | > 48 hours | > 12 hours | ~ 4 hours |
Note: The values are approximate and can vary based on specific buffer conditions and temperature. Data compiled from multiple sources indicating trends in stability.[6][7]
Signaling Pathways and Applications
This compound esters are predominantly used as labels in immunoassays. The signaling pathway involves the specific binding of an this compound-labeled antibody to its target analyte, followed by a chemical trigger that initiates the chemiluminescent reaction.
Protocol 6: Labeling of Antibodies with NHS-Activated this compound Ester
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
NHS-activated this compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M glycine (B1666218) or lysine)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody by dialyzing against the labeling buffer to remove any interfering substances.
-
Dissolve the NHS-activated this compound ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
Add the this compound ester solution to the antibody solution. The molar ratio of ester to antibody typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purify the labeled antibody from unreacted this compound ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4 with a protein stabilizer).
Conclusion
The synthesis of novel this compound ester derivatives offers a powerful avenue for enhancing the performance of chemiluminescence-based analytical methods. By strategically modifying the this compound core and the phenyl leaving group, researchers can develop labels with superior quantum yields, enhanced stability, and tailored reactivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for scientists and professionals in drug development to design and synthesize next-generation chemiluminescent probes for a wide range of applications.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 6. Synthesis of 9-(substituted phenoxycarbonyl)-10-methylthis compound trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow injection chemiluminescence study of this compound ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridinium Compounds for Nucleic Acid Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of acridinium compounds as chemiluminescent labels for nucleic acid detection. This compound esters have emerged as a powerful tool in molecular diagnostics and research due to their high sensitivity, rapid signal generation, and amenability to high-throughput automation. This document details the core chemistry, performance characteristics, and key applications of these compounds, with a focus on the widely used Hybridization Protection Assay (HPA).
Core Principles of this compound Chemiluminescence
This compound esters are chemical compounds that emit light through a chemical reaction, a process known as chemiluminescence.[1][2] This property makes them highly effective as labels for biological molecules, including nucleic acid probes.[3] The light-emitting reaction is triggered by an alkaline hydrogen peroxide solution, resulting in a rapid flash of light that can be measured by a luminometer.[2] A key advantage of this compound esters is that they are direct labels and do not require enzymes or other catalysts for light emission, which simplifies assay formats and reduces background noise.[4]
The core structure of an this compound compound consists of a central this compound ring. Different derivatives, such as Dimethylphenyl this compound Ester (DMAE-NHS) and N-Sulfopropyl Dimethylphenyl this compound Ester (NSP-DMAE-NHS), have been developed to enhance properties like stability and hydrophilicity.[5][6]
Performance Characteristics of this compound-Labeled Probes
The performance of this compound-labeled probes is characterized by several key parameters that make them suitable for sensitive nucleic acid detection. These include their quantum yield, detection limits, and stability.
| Parameter | Typical Value/Characteristic | Source(s) |
| Chemiluminescence Quantum Yield | 2-7% in aqueous environments | [7] |
| Emission Wavelength | ~430 nm | [3] |
| Detection Limit | Attomole (10⁻¹⁸) to femtomole (10⁻¹⁵) range | [8][9] |
| Signal Kinetics | Rapid flash emission, complete within seconds | [1][4] |
| Stability of Lyophilized Compound | Stable for over a year at -20°C | [3] |
| pH Stability | High stability in acidic conditions (pH < 4.8); hydrolysis increases with pH and temperature | [3][10] |
Hybridization Protection Assay (HPA)
A significant application of this compound-labeled probes is the Hybridization Protection Assay (HPA).[11][12] This homogeneous assay format is particularly advantageous as it does not require physical separation of hybridized and unhybridized probes, simplifying the workflow.[1]
The principle of HPA relies on the differential hydrolysis of the this compound ester. When the probe is unhybridized (single-stranded), the this compound ester is susceptible to hydrolysis under alkaline conditions, which renders it non-chemiluminescent.[1] However, when the probe is hybridized to its target nucleic acid sequence, the this compound ester is protected within the double helix and remains capable of producing light upon the addition of the trigger solution.[1] This differential stability allows for the specific detection of the target sequence.[1]
Experimental Protocols
Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the covalent attachment of an this compound N-hydroxysuccinimide (NHS) ester to a primary amine-modified oligonucleotide probe.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS Ester (e.g., DMAE-NHS or NSP-DMAE-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration column for purification
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Ester Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. Mix well by vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled oligonucleotide from the unreacted this compound ester and other small molecules using a gel filtration column pre-equilibrated with an appropriate buffer (e.g., TE buffer).[13] Collect the fractions containing the labeled probe.
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe. Store the labeled probe at -20°C or below.
Hybridization Protection Assay (HPA) for Nucleic Acid Detection
This protocol provides a general procedure for detecting a target nucleic acid sequence using an this compound-labeled probe.
Materials:
-
This compound-labeled oligonucleotide probe
-
Target nucleic acid sample
-
Hybridization Buffer (containing salts and detergents to facilitate hybridization)
-
Selection Reagent (a solution to hydrolyze the this compound ester on unhybridized probes)
-
Detection Reagents (typically two reagents: an acidic solution and a basic solution containing hydrogen peroxide)
-
Luminometer
Procedure:
-
Hybridization:
-
Combine the target nucleic acid sample and the this compound-labeled probe in the hybridization buffer.
-
Incubate at a temperature optimized for the specific probe and target sequence (e.g., 60°C) for a sufficient time to allow hybridization (e.g., 15-60 minutes).
-
-
Hydrolysis of Unhybridized Probe:
-
Add the selection reagent to the hybridization reaction.
-
Incubate for a time and at a temperature sufficient to hydrolyze the this compound ester on the unhybridized probes without significantly affecting the hybridized probes (e.g., 5-10 minutes at the hybridization temperature).
-
-
Detection:
-
Cool the reaction mixture to room temperature.
-
Place the reaction tube in a luminometer.
-
Inject the detection reagents to trigger the chemiluminescent reaction.
-
Measure the light output, typically in Relative Light Units (RLUs). The intensity of the light is proportional to the amount of target nucleic acid in the sample.
-
Visualizations
Signaling Pathway of this compound Ester Chemiluminescence
Caption: The chemiluminescence reaction pathway of an this compound ester.
Experimental Workflow for Nucleic Acid Detection using HPA
Caption: A typical experimental workflow for nucleic acid detection using the HPA.
Logical Relationship of this compound Probes in Detection
Caption: Logical flow of signal generation in an this compound-based hybridization assay.
References
- 1. Chemiluminescent DNA probes: a comparison of the this compound ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The difference between this compound ester and luminol in chemiluminescence [vacutaineradditives.com]
- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. The Advantages of this compound Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]
- 5. What are the advantages of NSP-DMAE-NHS over other chemical luminous system [yacooscience.com]
- 6. Chemiluminescence Reagent Acridine Salt Nsp-Dmae-NHS Sealed and Protected From Light - Acridine Salt Nsp-Dmae-NHS, High Purity Acridine Salt Nsp-Dmae-NHS Powder | Made-in-China.com [m.made-in-china.com]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Assay formats involving this compound-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hybridization Protection Assay – Roka Bio Science [rokabio.com]
- 12. Nucleic Acid Hybridization & Expression Analysis | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 13. AU619223B2 - this compound ester labelling and purification of nucleotide probes - Google Patents [patents.google.com]
structural modifications to improve acridinium stability
An In-depth Technical Guide on Structural Modifications to Improve Acridinium Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound esters are a cornerstone of modern chemiluminescence-based detection systems, prized for their high quantum yield, rapid light emission kinetics, and favorable signal-to-noise ratios in applications such as immunoassays and nucleic acid probes.[1] The utility of these compounds, however, is intrinsically linked to their chemical stability. The central this compound ring is susceptible to degradation, primarily through hydrolysis, which can compromise the performance and shelf-life of labeled reagents.[2] This technical guide provides a comprehensive overview of the structural modifications designed to enhance the stability of this compound compounds. We will delve into the mechanisms of degradation, explore key structural-stability relationships, present quantitative data for comparative analysis, and provide detailed experimental protocols for stability assessment.
Core Principles of this compound Stability and Degradation
The stability of an this compound ester is largely dictated by its susceptibility to nucleophilic attack, particularly by hydroxide (B78521) ions, at the electrophilic C-9 carbon of the this compound ring. This leads to two primary degradation pathways that result in a loss of chemiluminescent potential.
Hydrolysis
Under neutral to alkaline conditions, this compound esters can undergo hydrolysis of the ester linkage, yielding a non-chemiluminescent this compound carboxylate and the corresponding phenol. This "dark reaction" is a major contributor to the loss of signal over time. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[2][3]
Pseudobase Formation
In aqueous solutions at physiological pH, this compound compounds can exist in equilibrium with a non-luminescent carbinol adduct, commonly referred to as a "pseudobase."[4][5] This reversible reaction involves the addition of a water molecule to the C-9 position of the this compound ring, neutralizing the positive charge. While the this compound form can be regenerated by treatment with acid, the formation of the pseudobase effectively reduces the concentration of the active chemiluminescent species.[5]
Structural Modifications for Enhanced Stability
Significant research has focused on modifying the this compound core structure to mitigate degradation and improve overall performance. These modifications can be broadly categorized by the region of the molecule targeted for alteration.
Modifications to the Leaving Group (Phenoxy Ring)
The nature of the phenoxy leaving group is a critical determinant of both stability and chemiluminescence kinetics.
-
Steric Hindrance: The introduction of bulky substituents at the ortho positions (2' and 6') of the phenoxy ring provides steric hindrance, physically shielding the ester linkage from nucleophilic attack by water or hydroxide ions. This is one of the most effective strategies for improving hydrolytic stability. This compound dimethylphenyl esters, containing methyl groups at the 2' and 6' positions, exhibit significantly improved stability at neutral pH compared to their unsubstituted counterparts.[5][6][7] Further modifications have included the introduction of dimethoxy and dibromo groups at these positions.[6][8]
-
Electronic Effects: The electronic properties of substituents on the phenyl ring also play a crucial role. Electron-withdrawing groups can enhance the efficiency of the chemiluminescent reaction and increase reaction rates.[6][9] Conversely, electron-donating groups can also influence stability.[3]
Modifications to the this compound Ring
Alterations to the core this compound structure itself can modulate its electronic properties and, consequently, its stability and luminescent characteristics.
-
Substituents on the Ring: The addition of substituents at various positions on the this compound ring can impact stability. For instance, methyl groups on the acridine (B1665455) moiety have been shown to suppress the hydrolysis of the phenyl ester.[10] Introducing methoxy (B1213986) (electron-donating) or bromo (electron-withdrawing) groups at the 2 and 7 positions can shift the optimal pH for hydrolysis and alter the emission wavelength.[6]
Modifications at the N-10 Position (N-Alkyl Group)
The substituent on the this compound nitrogen (N-10) influences the molecule's overall charge, polarity, and interaction with its microenvironment, all of which can affect stability.
-
Charge and Polarity: The use of N-sulfopropyl groups is common, rendering the molecule zwitterionic at physiological pH after pseudobase formation.[4] However, studies have shown that N-alkyl groups containing charge-neutral sulfobetaine (B10348) zwitterions can offer significant advantages, including improved chemiluminescence stability, faster emission kinetics, and lower non-specific binding.[11][12] An this compound ester with a hydrophilic but charge-neutral N-alkyl group has demonstrated better chemiluminescence stability compared to an analogous label with an anionic N-alkyl group.[4]
Replacement of the Ester Linkage
To circumvent the inherent instability of the ester bond, researchers have explored alternative, more robust linkages.
-
This compound Sulfonamides: Replacing the ester group with a sulfonamide linkage has been shown to produce compounds with superior long-term stability compared to their phenyl ester counterparts.[13][14] this compound sulfonamides are also less prone to pseudobase formation.[5]
-
Hydroxamic and Sulphohydroxamic Acid Esters: Linking 9-acridinecarboxylic acid to hydroxamic or sulphohydroxamic acids through a pseudo-ester function has yielded highly stable and efficient chemiluminescent compounds.[13][15] Certain derivatives have shown half-lives greater than two weeks at 20°C.[15]
Quantitative Data on this compound Stability
The following tables summarize key quantitative data from the literature, providing a comparative look at the stability of various this compound derivatives.
Table 1: pH-Dependent Stability of this compound Esters
| pH Range | Stability | Observations |
| < 4.8 | Very Stable | Compounds can be stored for extended periods with minimal loss of activity.[2][3] |
| 3.0 | Optimal for Long-Term Storage | Recommended for long-term stability of phenyl 10-methylthis compound-9-carboxylate (PMAC) reagent.[16][17][18] |
| > 4.8 | Decreased Stability | Hydrolysis becomes more pronounced as the pH increases.[2][3] |
| Alkaline | Unstable | Rapid hydrolysis occurs, leading to a non-luminous "dark reaction".[2][3] |
Table 2: Half-Life Data for Selected this compound Derivatives
| This compound Derivative | Conditions | Half-Life |
| 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carboxylate]-10-methyl-acridinium (FA6) | 20°C | > 2 weeks |
| 9-(N-phenylpivalamide-N-carboxylate)-10-methylthis compound (FA17) | 20°C | > 2 weeks |
| 9-(N-phenylpivalamide N-carboxylate)-10-carboxymethyl-acridinium (FA18) | 20°C | > 2 weeks |
Experimental Protocols for Stability Assessment
Accurate determination of this compound ester stability is crucial for developing robust assays. The following are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Hydrolysis Studies
This method allows for the separation and quantification of the parent this compound ester from its hydrolysis products.
-
Objective: To determine the rate of hydrolysis of an this compound ester at a specific pH.
-
Materials:
-
This compound ester of interest
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Buffers of desired pH (e.g., phosphate, borate)
-
Acetonitrile or other suitable organic solvent
-
High-purity water
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound ester in an appropriate organic solvent (e.g., DMF or DMSO). Dilute the stock solution in the desired pH buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the sample solution at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time intervals, inject an aliquot of the sample onto the HPLC system.
-
Chromatography: Perform a gradient elution using a mobile phase consisting of the aqueous pH buffer and an organic solvent like acetonitrile.
-
Detection: Monitor the elution profile at a wavelength where both the this compound ester and its hydrolysis products can be detected.
-
Quantification: Integrate the peak areas of the parent this compound ester and its hydrolysis product(s).
-
Data Analysis: Plot the percentage of the remaining parent this compound ester against time to determine the hydrolysis rate constant and half-life.
-
Chemiluminescence Measurement for Activity Assessment
This protocol measures the light output of the this compound ester, which is directly proportional to its concentration.
-
Objective: To assess the stability of an this compound ester by measuring its chemiluminescent activity over time.
-
Materials:
-
Procedure:
-
Sample Preparation: Prepare a solution of the this compound ester conjugate in the desired storage buffer (e.g., PBS at pH 7.4).
-
Storage: Store the solution under defined conditions (e.g., 4°C or 25°C, protected from light).[19]
-
Measurement: At specified time points, take an aliquot of the stored sample.
-
Luminometer Setup: Place the sample in the luminometer.
-
Triggering: Program the luminometer to inject Trigger Solution A followed immediately by Trigger Solution B.
-
Light Detection: Measure the light emission, typically integrated over 1-5 seconds, and express it as Relative Light Units (RLU).
-
Data Analysis: Plot the RLU values against storage time to determine the rate of activity loss.
-
Protocol for Conjugation of this compound NHS Ester to an Antibody
This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) activated this compound ester.
-
Objective: To covalently attach an this compound ester to an antibody for use in a chemiluminescent immunoassay.
-
Materials:
-
Antibody solution (e.g., IgG in PBS)
-
This compound C2 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[19]
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)[19]
-
Quenching Buffer (e.g., 1 M glycine (B1666218) or Tris)
-
Desalting column (e.g., Sephadex G-25)[3]
-
Elution Buffer (e.g., PBS, pH 7.2-7.4)[1]
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 10 mg/mL. If necessary, exchange the buffer to one free of primary amines.
-
pH Adjustment: Adjust the pH of the antibody solution to between 8.5 and 9.5 by adding a small volume of 1 M Sodium Bicarbonate buffer. This alkaline pH is crucial for the reaction between the NHS ester and primary amines on the antibody.[19]
-
This compound Ester Preparation: Immediately before use, dissolve the this compound C2 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[19]
-
Conjugation Reaction: Add the dissolved this compound ester to the antibody solution. A common starting point is a 10:1 molar ratio of ester to antibody.[19]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) with gentle stirring, protected from light.[1]
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[1]
-
Purification: Separate the labeled antibody from unreacted this compound ester and other small molecules using a desalting column equilibrated with the Elution Buffer.[1]
-
Characterization and Storage: Determine the concentration and degree of labeling of the conjugate. Store the labeled antibody under appropriate conditions, typically at 4°C for short-term or -20°C for long-term storage, often in an acidic buffer (pH < 4.8) for enhanced stability.[3]
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound ester stability and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Synthesis and properties of differently charged chemiluminescent this compound ester labels - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP2074101B1 - Stable this compound esters with fast light emission - Google Patents [patents.google.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and properties of chemiluminescent this compound esters with different N-alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An this compound sulphonylamide as a new chemiluminescent label for the determination of carboxylic acids in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High stability and high efficiency chemiluminescent this compound compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [iro.uiowa.edu]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Acridinium Salt Interaction with DNA Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridinium salts, characterized by their planar, tricyclic aromatic structure, are a pivotal class of compounds in the study of DNA interactions. Their ability to bind to DNA through various mechanisms has made them essential tools in molecular biology, diagnostics, and the development of therapeutic agents. Acridines were among the first molecules for which the concept of DNA intercalation was proposed.[1] This guide provides a comprehensive overview of the core principles governing the interaction between this compound salts and DNA, detailing the binding mechanisms, quantitative biophysical data, photochemical properties, and the experimental methodologies used for their study. The antitumor, antibacterial, and antiviral properties of many acridine (B1665455) derivatives are often attributed to their capacity to interfere with DNA structure and function, thereby disrupting processes like replication and transcription.
Chapter 1: Core Mechanisms of Interaction
The interaction of this compound salts with DNA is primarily non-covalent, although covalent binding can occur with specific derivatives. The planar nature of the acridine ring is a critical factor for these interactions.[2][3]
Non-Covalent Interactions
Intercalation: The predominant mode of interaction is intercalation, where the planar this compound ring inserts itself between adjacent base pairs of the DNA double helix.[3] This process is driven by π-stacking interactions between the aromatic system of the this compound salt and the DNA bases. Intercalation leads to significant structural perturbations in the DNA, including localized unwinding and an increase in the length of the DNA helix, which can be observed through viscosity measurements.[1][4]
The efficiency of intercalation is highly sensitive to the substitution pattern on the this compound ring. Steric hindrance, particularly from substituents at the 9-position, can dramatically reduce or even prevent intercalation. For example, an ortho-tolyl group at this position can lead to negligible binding, whereas smaller groups like methyl or unsubstituted phenyl rings allow for high-affinity binding.[1][4][5]
Some this compound derivatives exhibit sequence selectivity, showing a preference for G-C rich sequences or specific nucleotide steps.[6][7] For instance, certain aminoacridizinium salts have been shown to selectively cleave guanine-rich DNA regions upon photoactivation.[8]
Electrostatic Interactions: The cationic nature of the this compound nitrogen atom facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.[3] This initial association is often a precursor to the more specific intercalation event. In some derivatives, particularly those that do not intercalate efficiently due to steric hindrance, association with the DNA backbone is the primary mode of interaction.[8]
Covalent Interactions
While less common for simple this compound salts, covalent binding to DNA can be achieved with certain derivatives. This typically requires metabolic or photochemical activation. For instance, acridines with fused aromatic rings (benzacridines) or nitro groups can be metabolically activated to form reactive species that bind covalently to DNA, leading to base-pair substitution mutations.[2] This contrasts with the frameshift mutations typically caused by simple intercalating acridines.[2]
Caption: Modes of this compound salt interaction with the DNA double helix.
Chapter 2: Quantitative Analysis of this compound-DNA Binding
The affinity of this compound salts for DNA can be quantified by determining their binding constants (K) or dissociation constants (Kd). These parameters are heavily influenced by the molecular structure of the this compound derivative.
Binding to Double-Stranded DNA (dsDNA)
Studies on various 9-substituted this compound derivatives have demonstrated that steric hindrance is a key determinant of binding affinity. Unsubstituted and methyl-substituted this compound salts show high DNA binding affinity, whereas bulky aryl substituents significantly decrease it.[4][5] The binding efficiency for aryl-substituted systems often follows the order: phenyl > p-tolyl > m-tolyl >> o-tolyl.[1][4]
| Compound/Derivative | Substituent at 9-Position | Binding Constant (K) (M⁻¹) | Fluorescence Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference(s) |
| Unsubstituted this compound | H | 7.3 x 10⁵ | ~1.0 | 35 | [1][5] |
| Methylthis compound | Methyl | 7.7 x 10⁵ | ~1.0 | 34 | [1][5] |
| Phenylthis compound | Phenyl | 1.0 x 10⁵ | < 1.0 | - | [1][5] |
| p-Tolylthis compound | p-Tolyl | 8.3 x 10⁴ | < 1.0 | - | [1][5] |
| m-Tolylthis compound | m-Tolyl | 6.9 x 10⁴ | < 1.0 | - | [1][5] |
| o-Tolylthis compound | o-Tolyl | Negligible Binding | ~1.0 | 25 | [1][5] |
| Acridine-Acridinium Conjugate (short linker, 1) | - | 10⁵ - 10⁷ | 0.25 | - | [9] |
| Acridine-Acridinium Conjugate (medium linker, 2) | - | 10⁵ - 10⁷ | 0.91 | 38.9 | [9] |
| Acridine-Acridinium Conjugate (long linker, 3) | - | 10⁵ - 10⁷ | 0.98 | 33.2 | [9] |
Table 1: DNA Binding and Photophysical Properties of this compound Derivatives with dsDNA.
Binding to Single-Stranded DNA (ssDNA)
Interestingly, some this compound derivatives that show negligible interaction with dsDNA due to steric hindrance can selectively bind to ssDNA. This makes them valuable as fluorescent probes to distinguish between different DNA conformations. These derivatives often show a preference for guanosine-rich sequences.[10][11]
| Compound/Derivative | Substituent at 9-Position | ssDNA Association Constant (K_ssDNA) (M⁻¹) | Notes | Reference(s) |
| 2-Methylphenyl this compound | 2-Methylphenyl | 6.3 - 6.6 x 10⁴ | Selective for ssDNA; negligible interaction with dsDNA. | [10][11] |
| 2,4-Dimethylphenyl this compound | 2,4-Dimethylphenyl | 6.3 - 6.6 x 10⁴ | Selective for ssDNA; negligible interaction with dsDNA. | [10][11] |
| 2,6-Dimethylphenyl this compound | 2,6-Dimethylphenyl | Negligible Interaction | Does not interact with ssDNA or dsDNA due to significant steric crowding. | [10][11] |
Table 2: Interaction of this compound Derivatives with ssDNA.
Chapter 3: Photochemistry and DNA Damage
Many this compound salts are photoactive and can act as photosensitizers, inducing DNA damage upon exposure to light, particularly in the UVA range.[8][12] This property is central to their potential application in photodynamic therapy. The damage can occur via two primary mechanisms, known as Type I and Type II photosensitization.[13][14]
-
Type I Mechanism: The this compound salt, in its excited triplet state, directly interacts with the DNA molecule. This can involve the abstraction of an electron or hydrogen atom from a DNA base (often guanine), leading to the formation of radical ions and subsequent strand breaks or base modifications.[13][15] Some acridine-based drugs may act as electron donors or acceptors in these reactions.[15]
-
Type II Mechanism: The excited this compound salt transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14] Singlet oxygen is a powerful oxidizing agent that can then diffuse and react with DNA bases, primarily guanine, leading to oxidative damage and strand cleavage.[14]
The outcome of these photochemical reactions is often sequence-selective DNA strand breaks, with a preference for guanine-rich regions.[8]
Caption: Photosensitized DNA damage pathways initiated by this compound salts.
Chapter 4: Key Experimental Protocols
A variety of biophysical and photochemical techniques are employed to characterize the interaction between this compound salts and DNA.
UV-Visible and Fluorescence Spectroscopy Titration
This is the primary method for determining binding constants (K).
-
Objective: To quantify the binding affinity of an this compound salt to DNA.
-
Principle: The electronic absorption (UV-Vis) and fluorescence emission spectra of this compound salts are sensitive to their local environment. Upon binding to DNA, changes such as hypochromism (decreased absorbance), bathochromic shifts (red shifts), and fluorescence quenching or enhancement are observed.
-
Methodology:
-
Prepare a solution of the this compound salt at a fixed concentration (e.g., 10-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record its initial absorption and fluorescence spectrum.
-
Perform a titration by making sequential additions of a concentrated DNA stock solution (e.g., calf thymus DNA or a specific oligonucleotide) to the this compound solution.
-
After each addition, allow the solution to equilibrate and record the new spectrum.
-
The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the DNA concentration.
-
The binding constant (K) is then calculated by fitting the titration data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.
-
Viscometry
This technique provides strong evidence for an intercalative binding mode.
-
Objective: To determine if the binding of the this compound salt elongates the DNA helix.
-
Principle: Classical intercalation causes a lengthening and stiffening of the DNA duplex to accommodate the inserted molecule, which leads to a measurable increase in the viscosity of the DNA solution.[16] Groove binding or simple electrostatic interactions typically cause little to no change in viscosity.
-
Methodology:
-
Prepare a moderately concentrated solution of sonicated, rod-like DNA fragments (e.g., 0.5-1.0 mM) in buffer.
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) thermostated at a constant temperature (e.g., 25°C).
-
Add increasing amounts of the this compound salt to the DNA solution.
-
Measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η₀) versus the binding ratio ([Compound]/[DNA]). A significant increase in relative viscosity is indicative of intercalation.[1]
-
DNA Thermal Denaturation (Melting Temperature) Assay
-
Objective: To assess the stabilization of the DNA double helix by the this compound salt.
-
Principle: Intercalating agents stabilize the DNA duplex against thermal denaturation, leading to an increase in its melting temperature (T_m).
-
Methodology:
-
Prepare solutions of DNA (e.g., 20-50 µM) in buffer, both with and without the this compound salt at a fixed concentration.
-
Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/min).
-
The T_m is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔT_m) indicates the degree of stabilization.
-
Gel Electrophoresis for DNA Photocleavage
-
Objective: To visualize and quantify light-induced DNA strand breaks.
-
Principle: Supercoiled plasmid DNA (Form I) migrates fastest through an agarose (B213101) gel. A single-strand break converts it to a relaxed circular form (Form II), which migrates slower. Double-strand breaks produce a linear form (Form III), which migrates at an intermediate speed.
-
Methodology:
-
Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pUC19 or pBR322), the this compound salt, and buffer.
-
Irradiate the samples with a suitable light source (e.g., a UVA lamp) for varying durations. Include dark controls (no irradiation) and compound-free controls.
-
Stop the reaction and add a gel loading buffer.
-
Load the samples onto an agarose gel (e.g., 1%) containing a fluorescent stain (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualize the DNA bands under UV light and quantify the percentage of each form using densitometry to determine the extent of photocleavage.[8]
-
Caption: Experimental workflow for studying this compound-DNA interactions.
Chapter 5: Applications in Research and Drug Development
The unique DNA-binding and photophysical properties of this compound salts underpin their use in several high-impact applications.
-
Antitumor Agents: Many acridine derivatives are investigated as anticancer drugs. Their ability to intercalate into DNA can inhibit the action of topoisomerase enzymes, which are essential for DNA replication, leading to cell death.[2] Pentacyclic this compound salts have been specifically designed to stabilize G-quadruplex structures in telomeres, thereby inhibiting telomerase and destabilizing cancer cells.[17]
-
Fluorescent Probes and Biosensors: The changes in fluorescence upon binding to DNA make this compound salts excellent probes for nucleic acids.[10] this compound esters are widely used as chemiluminescent labels in clinical diagnostic assays for detecting specific DNA or RNA sequences with high sensitivity.[18][19] Their electrochemiluminescence can also be harnessed to develop highly sensitive DNA sensors.[20]
-
Photodynamic Therapy (PDT): The capacity of this compound salts to act as photosensitizers and generate reactive oxygen species upon light exposure is being explored for PDT. This approach allows for targeted destruction of tumor cells by irradiating the area where the drug has accumulated.
Conclusion
This compound salts remain a cornerstone in the field of DNA-ligand interactions. Their behavior is a nuanced interplay of molecular structure, photophysics, and the DNA sequence itself. A deep understanding of their interaction mechanisms, guided by robust quantitative data and detailed experimental analysis, is crucial for advancing their application. From their foundational role in establishing the concept of intercalation to their modern use in high-sensitivity diagnostics and targeted cancer therapy, this compound salts continue to be a versatile and powerful scaffold for researchers, scientists, and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zzylchem.com [zzylchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning of intercalation and electron-transfer processes between DNA and this compound derivatives through steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular recognition between a new pentacyclic this compound salt and DNA sequences investigated by optical spectroscopic techniques, proton nuclear magnetic resonance spectroscopy, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridizinium salts as a novel class of DNA-binding and site-selective DNA-photodamaging chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel bifunctional acridine-acridinium conjugates: synthesis and study of their chromophore-selective electron-transfer and DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective interactions of a few this compound derivatives with single strand DNA: study of photophysical and DNA binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA damage spectra induced by photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidatively-generated damage to DNA and proteins mediated by photosensitized UVA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular methods for assessment of non-covalent metallodrug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemiluminescent DNA probes: a comparison of the this compound ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DNA sensor by using electrochemiluminescence of this compound ester initiated by tripropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
reductive triggering of acridinium ester chemiluminescence
An In-Depth Technical Guide on the Reductive Triggering of Acridinium Ester Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound esters are a class of chemiluminescent compounds widely utilized as labels in immunoassays and nucleic acid probe assays due to their high quantum yield and rapid light emission kinetics.[1] Traditionally, the chemiluminescent reaction is initiated by an oxidative mechanism under alkaline conditions, typically involving hydrogen peroxide.[1] However, a lesser-known but powerful alternative is the .
This technical guide provides an in-depth exploration of the core principles, mechanisms, and applications of reductively triggered this compound ester chemiluminescence. It is designed for researchers, scientists, and drug development professionals who seek to leverage this sensitive detection technology in their work.
Principle of Reductive Triggering
In contrast to the conventional oxidative pathway, reductive triggering initiates chemiluminescence through the action of reducing agents. This process has been observed with a variety of reductants, including metals (e.g., zinc), reduced forms of metal ions (e.g., Fe²⁺, Cu⁺), and organic reducing compounds such as dithiothreitol (B142953) (DTT) and tricarboxyethylphosphine (TCEP), often in the presence of an oxidant.[1] A key feature of this mechanism is the proposed intermediacy of the superoxide (B77818) radical anion (O₂⁻), which plays a crucial role in the subsequent steps leading to light emission.[1]
The Core Mechanism: A Reductive Cascade
The is a multi-step process that begins with the interaction of a reducing agent with molecular oxygen or another oxidant present in the system. This interaction generates reactive oxygen species, primarily superoxide, which then reacts with the this compound ester to produce an excited-state N-methylacridone, the light-emitting species.
Proposed Signaling Pathway
The following diagram illustrates the proposed general mechanism for the .
Caption: Proposed mechanism of reductive this compound ester chemiluminescence.
Quantitative Data Presentation
The efficiency and kinetics of reductively triggered chemiluminescence can vary significantly depending on the reducing agent, its concentration, the pH of the medium, and the presence of co-factors. The following tables summarize key quantitative parameters for different reductive triggering systems.
Comparison of Reductive Triggers
| Reductive Trigger | Relative Light Output (RLU) | Signal-to-Background (S/B) Ratio | Peak Emission Time (seconds) |
| FeSO₄ (Ferrous Sulfate) | High | Good | < 2 |
| Dithiothreitol (DTT) + Fe³⁺ | Very High | Excellent | 2 - 5 |
| Tricarboxyethylphosphine (TCEP) | High | Very Good | 1 - 3 |
| Zinc Dust | Moderate | Moderate | Variable |
Note: The data presented in this table are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on experimental conditions.
Kinetic Parameters
| Parameter | FeSO₄ | DTT + Fe³⁺ |
| k_obs (s⁻¹) | ~0.5 | ~0.2 |
| t₁/₂ (s) | ~1.4 | ~3.5 |
Note: k_obs represents the observed first-order rate constant, and t₁/₂ is the half-life of the chemiluminescent signal.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the .
General Experimental Workflow
The following diagram outlines a typical workflow for a reductively triggered this compound ester chemiluminescence assay.
Caption: General workflow for a reductive chemiluminescence assay.
Protocol 1: Chemiluminescent Reductive this compound Triggering (CRAT) Assay for Oxidative Potential
This protocol describes a method to measure the oxidative potential of a sample using DTT as the reducing agent and Fe³⁺ as a catalyst.
Materials:
-
This compound ester stock solution (1 mg/mL in DMF)
-
Dithiothreitol (DTT) solution (10 mM in deoxygenated water)
-
Ferric chloride (FeCl₃) solution (1 mM in 0.01 M HCl)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Microplate luminometer
Procedure:
-
Prepare a working solution of this compound ester by diluting the stock solution to 1 µg/mL in 0.1 M phosphate buffer, pH 7.4.
-
In a 96-well white microplate, add 50 µL of the sample to be tested.
-
Add 25 µL of 10 mM DTT solution to each well.
-
Add 25 µL of 1 mM FeCl₃ solution to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Inject 100 µL of the this compound ester working solution into each well.
-
Immediately measure the chemiluminescence signal (in Relative Light Units, RLU) for 10 seconds.
Protocol 2: Detection of Superoxide Using Reductive Triggering
This protocol provides a method for the detection of superoxide generated, for example, by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase).
Materials:
-
This compound ester stock solution (1 mg/mL in DMF)
-
Xanthine solution (1 mM in 0.1 M phosphate buffer, pH 7.4)
-
Xanthine oxidase (10 mU/mL in 0.1 M phosphate buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microplate luminometer
Procedure:
-
Prepare a working solution of this compound ester by diluting the stock solution to 1 µg/mL in 0.1 M phosphate buffer, pH 7.4.
-
In a 96-well white microplate, add 50 µL of the this compound ester working solution to each well.
-
Add 50 µL of 1 mM xanthine solution to each well.
-
To initiate the reaction, inject 50 µL of 10 mU/mL xanthine oxidase into each well.
-
Immediately measure the chemiluminescence signal (RLU) over a period of 5 minutes.
Applications in Research and Drug Development
The offers unique advantages that make it suitable for a range of applications.
-
Measurement of Oxidative Potential: The CRAT assay is a valuable tool for assessing the oxidative potential of environmental samples, airborne particulate matter, and biological fluids.[1]
-
Detection of Reactive Oxygen Species: This method provides a highly sensitive means to detect superoxide and other reactive oxygen species in various biological and chemical systems.
-
Redox Probing: this compound esters can be used as probes to study redox processes and the activity of redox-active compounds.[1]
-
High-Throughput Screening: The rapid kinetics and high sensitivity of the assay are well-suited for high-throughput screening of compounds that modulate redox activity in drug discovery.
Conclusion
Reductive triggering offers a versatile and highly sensitive alternative to the conventional oxidative initiation of this compound ester chemiluminescence. The mechanism, involving the generation of superoxide, opens up new avenues for the detection of redox-active species and the assessment of oxidative potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and adapt this powerful technology for their specific applications. Further research into the nuances of different reductive systems will undoubtedly expand the utility of this remarkable chemiluminescent reaction.
References
The Influence of Electron-Donating Groups on Acridinium Ester Chemiluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridinium esters are paramount in high-sensitivity chemiluminescent assays. Their light-emitting properties, particularly the quantum yield, are significantly influenced by the electronic nature of substituents on the this compound core. This technical guide provides an in-depth analysis of the effect of electron-donating groups on the light output of this compound compounds. It has been discovered that the strategic placement of electron-donating moieties, such as alkoxy groups, on the this compound ring system enhances the quantum yield of chemiluminescence upon reaction with alkaline peroxide.[1] This guide synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and illustrates the underlying chemical mechanisms.
Introduction
Chemiluminescence is the emission of light from a chemical reaction, where a product is formed in an electronically excited state and releases energy as a photon upon returning to the ground state.[2] this compound esters are a class of chemiluminescent molecules widely utilized as labels in immunoassays and other sensitive detection methods due to their high quantum yields and favorable reaction kinetics.[2][3] The core of their utility lies in the chemiluminescent reaction triggered by an oxidizing agent, typically alkaline hydrogen peroxide, which leads to the formation of an electronically excited N-methylacridone that subsequently emits light.[4][5][6][7]
The intrinsic properties of the this compound molecule, such as its light output, can be finely tuned by modifying its chemical structure. The introduction of substituents onto the this compound ring can alter the electronic distribution within the molecule, thereby affecting the efficiency of the chemiluminescent reaction. This guide focuses specifically on the role of electron-donating groups in modulating the light output of this compound esters.
The Chemiluminescence Pathway of this compound Esters
The generally accepted mechanism for the chemiluminescence of this compound esters involves a multi-step process initiated by a nucleophilic attack of a hydroperoxide anion. The key steps are outlined below and illustrated in the signaling pathway diagram.
The chemiluminescence reaction of this compound salts begins with the attack of an oxidant, such as the hydroperoxide anion (OOH⁻), on the C-9 carbon atom of the acridine (B1665455) moiety.[4] This is followed by a reaction with a hydroxide (B78521) ion (OH⁻), leading to either the cyclization of the anion to a cyclic intermediate or the elimination of a phenoxy anion to form a highly strained four-membered dioxetanone intermediate.[4] This dioxetanone is energetically rich and decomposes, eliminating carbon dioxide and producing an electronically excited 10-methyl-9-acridinone.[4] The return of this excited molecule to its ground state results in the emission of light.[2]
Caption: General chemiluminescence pathway of this compound esters.
The Role of Electron-Donating Groups
The introduction of electron-donating groups (EDGs) into the this compound ring system has been shown to have a profound and positive effect on the quantum yield of the chemiluminescent reaction.[1]
Enhancement of Quantum Yield
Computational and experimental studies have demonstrated that placing electron-donating substituents, such as methoxy (B1213986) (-OCH₃) or other alkoxy groups, at the C-2 and/or C-7 positions of the this compound ring leads to an increase in the amount of light emitted.[1] This enhancement is attributed to the ability of these groups to donate electron density to the aromatic system, which is believed to lower the activation energy of the chemiluminescence pathway.[4]
Influence on Reaction Kinetics and Emission Wavelength
While the primary effect of EDGs is an increase in quantum yield, they can also influence the kinetics of the light emission and the maximum emission wavelength. However, there does not appear to be a simple correlation between the emission wavelength maximum and the quantum yield.[1] For instance, some substitutions can lead to a shift to a longer wavelength without a corresponding increase in quantum yield.[1]
Quantitative Data Summary
The following table summarizes the relative quantum yields of various this compound compounds substituted with electron-donating groups. The data is presented relative to the unsubstituted N-succinimidyl-10-methylthis compound-9-carboxylate-4-sulfonate (NSP-DMAE).
| Substituent Position | Substituent Group | Relative Quantum Yield (vs. NSP-DMAE) | Emission Wavelength Maximum (nm) |
| Unsubstituted | - | 1.0 | 430 |
| 2-Methoxy | -OCH₃ | 2.5 | 442 |
| 4-Methoxy | -OCH₃ | 0.3 | 478 |
| 2,7-Dimethoxy | -OCH₃ | 5.0 | 456 |
| 2-Ethoxy | -OCH₂CH₃ | 2.2 | 442 |
| 2,7-Diethoxy | -OCH₂CH₃ | 4.5 | 456 |
Data adapted from EP1946108A2.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis of this compound esters and the measurement of their chemiluminescent properties.
General Synthesis of this compound Esters
The synthesis of this compound esters typically follows a multi-step pathway.[3][8] A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound esters.
Detailed Protocol for Synthesis of a 2,7-Dimethoxy this compound Ester (Illustrative Example):
-
Step 1: Synthesis of 2,7-dimethoxy-9-acridinecarboxylic acid: This precursor can be synthesized through a multi-step process, often starting from simpler aromatic compounds and involving cyclization reactions to form the acridine core.[9]
-
Step 2: Activation of the Carboxylic Acid: The synthesized acridine-9-carboxylic acid is converted to a more reactive derivative, such as an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.[3]
-
Step 3: Esterification: The activated acridine-9-carbonyl chloride is then reacted with a suitable phenol to form the corresponding acridine ester. The choice of phenol is critical as it determines the leaving group in the chemiluminescence reaction.[3]
-
Step 4: N-alkylation: The nitrogen atom of the acridine ester is alkylated, typically using an alkylating agent like methyl trifluoromethanesulfonate, to yield the final N-alkyl this compound ester.[5]
Measurement of Chemiluminescence
The light output of this compound esters is typically measured using a luminometer. The reaction is initiated by rapidly mixing the this compound ester solution with a trigger solution containing an oxidant at an alkaline pH.
General Protocol for Chemiluminescence Measurement:
-
Reagent Preparation:
-
This compound Ester Solution: Prepare a stock solution of the this compound ester in a suitable organic solvent (e.g., DMSO or acetonitrile) and then dilute to the desired concentration in an appropriate buffer.
-
Trigger Solution 1 (Initiator 1): A dilute solution of hydrogen peroxide (e.g., 0.1-1%) in a weak acid (e.g., 0.1 M nitric acid).[6][10]
-
Trigger Solution 2 (Initiator 2): An alkaline solution (e.g., 0.25 M sodium hydroxide) often containing a surfactant to enhance and control the light emission kinetics.[6]
-
-
Measurement Procedure:
-
Pipette a specific volume of the this compound ester solution into the luminometer tube or well of a microplate.
-
Place the tube/plate in the luminometer.
-
The luminometer's automated injectors rapidly dispense the trigger solutions into the sample.
-
The light emission is measured by a photomultiplier tube, and the data is recorded as relative light units (RLU) over time.
-
Instrumentation: A variety of commercially available luminometers are suitable for these measurements, including those with automated injection systems for precise and rapid initiation of the reaction.[6]
Competing Reactions and "Dark Pathways"
It is important to note that the chemiluminescence pathway is not the only reaction that this compound esters can undergo in an alkaline environment. There are competing "dark pathways" that do not produce light and thus reduce the overall quantum yield. These include hydrolysis of the ester linkage and the formation of a "pseudobase" at the C-9 position.[4][11] The strategic design of this compound esters, including the incorporation of electron-donating groups, can help to favor the chemiluminogenic pathway over these non-productive routes.
Caption: Competing light and dark pathways for this compound esters.
Conclusion
The strategic incorporation of electron-donating groups into the this compound ring system is a proven method for enhancing the chemiluminescent light output of these critical reporter molecules. By increasing the quantum yield, researchers and drug development professionals can develop more sensitive and robust assays. A thorough understanding of the underlying chemical principles, coupled with precise experimental methodologies, is essential for the rational design and application of next-generation this compound-based chemiluminescent probes. The information presented in this guide provides a solid foundation for further research and development in this exciting field.
References
- 1. EP1946108A2 - High quantum yield this compound compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylthis compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invitron.com [invitron.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0216553A2 - Acridine ester and this compound ester synthesis - Google Patents [patents.google.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acridinium Pseudobase Formation and Its Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium compounds are a class of heterocyclic molecules characterized by a quaternary nitrogen atom within a tricyclic aromatic framework. Their unique electronic and structural properties have led to their widespread application in diverse fields, including clinical diagnostics as chemiluminescent labels, as fluorescent probes for biological imaging, and increasingly in drug development as DNA intercalators and photosensitizers.
A fundamental chemical equilibrium that governs the utility and stability of this compound derivatives is the pH-dependent formation of a pseudobase . This reversible reaction involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic C-9 position of the this compound ring, leading to a non-luminescent, carbinol species. Understanding and controlling this equilibrium is paramount for the effective design and application of this compound-based technologies.
This technical guide provides an in-depth exploration of this compound pseudobase formation, its quantitative aspects, its profound effects on the functionality of these compounds, and detailed experimental protocols for its characterization.
The Chemistry of this compound Pseudobase Formation
The core of this compound pseudobase formation lies in the reversible reaction between the this compound cation (Ac⁺) and a hydroxide ion (OH⁻) to form the pseudobase (AcOH). This equilibrium is highly dependent on the pH of the solution. In acidic to neutral conditions, the cationic this compound form predominates, which is typically the active form for chemiluminescence and fluorescence. As the pH increases, the equilibrium shifts towards the formation of the non-luminescent and often less stable pseudobase.
This equilibrium can be represented by the following reaction:
Ac⁺ + OH⁻ ⇌ AcOH
The position of this equilibrium is described by the pKa value, which is a critical parameter for any application involving this compound compounds in aqueous environments.
Mechanism of Pseudobase Formation
The formation of the this compound pseudobase is a nucleophilic addition reaction. The C-9 position of the this compound ring is electron-deficient due to the electron-withdrawing effect of the quaternized nitrogen atom, making it susceptible to attack by nucleophiles. In aqueous solutions, the hydroxide ion is the primary nucleophile, leading to the formation of a C-OH bond at the C-9 position and neutralization of the positive charge on the this compound nitrogen.
Figure 1. this compound-Pseudobase Equilibrium.
Factors Influencing Pseudobase Formation
Several factors can influence the pKa of pseudobase formation and the kinetics of the equilibrium:
-
Electronic Effects of Substituents: Electron-withdrawing groups on the this compound ring stabilize the positive charge on the cation, making it more susceptible to nucleophilic attack and thus lowering the pKa (favoring pseudobase formation at lower pH). Conversely, electron-donating groups destabilize the cation, increasing the pKa.
-
Steric Effects: Bulky substituents near the C-9 position can hinder the approach of the hydroxide ion, thereby slowing down the rate of pseudobase formation and potentially shifting the equilibrium towards the cationic form.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of both the this compound cation and the pseudobase, thereby affecting the equilibrium position.
Quantitative Data on this compound Pseudobase Formation
The propensity for pseudobase formation is quantified by the pKa value. The kinetics of the forward (formation) and reverse (decomposition) reactions are described by their respective rate constants.
pKa Values for Pseudobase Formation
The pKa value represents the pH at which the concentrations of the this compound cation and the pseudobase are equal. It is a crucial parameter for predicting the behavior of an this compound compound in a solution of a given pH.
| This compound Derivative | Substituents | pKa | Reference |
| 10-Methylthis compound | None | 9.9 | |
| 10-Methyl-9-phenylthis compound | 9-Phenyl | 10.5 | |
| 2-Methyl-4-nitroisoquinolinium | 2-Methyl, 4-Nitro (analogue) | 8.2 | |
| Phenyl this compound-9-carboxylate | 9-Phenylcarboxylate | - | [1] |
Note: The pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Kinetic Data for Pseudobase Formation and Decomposition
The rates of pseudobase formation and decomposition are critical for understanding the dynamics of this compound-based systems, especially in applications requiring rapid changes in signal, such as chemiluminescence immunoassays.
| This compound Derivative | Reaction | Rate Constant | Conditions | Reference |
| Phenyl this compound-9-carboxylate | Pseudobase Formation (k'₁) | 0.020 ± 0.006 s⁻¹ | 25°C | [1] |
| Phenyl this compound-9-carboxylate | Pseudobase Formation (k''₁) | 2.1 ± 0.8 (L/mol)⁰.⁵ s⁻¹ | 25°C | [1] |
| Phenyl this compound-9-carboxylate | Pseudobase Decomposition (k'₂) | 20.1 ± 3.8 (L/mol s) | 25°C | [1] |
| 10-Methyl-9-phenylthis compound | Formation (k_f) | pH-dependent | 25°C | |
| 10-Methyl-9-phenylthis compound | Decomposition (k_d) | pH-dependent |
Effects of Pseudobase Formation
The formation of the pseudobase has profound consequences on the chemical and physical properties of this compound compounds, impacting their utility in various applications.
Chemiluminescence
This compound esters are widely used as chemiluminescent labels in clinical diagnostics. The light-emitting reaction is initiated by the attack of a peroxide anion at the C-9 position under basic conditions, leading to the formation of an unstable dioxetanone intermediate that decomposes to produce light.
Pseudobase formation represents a "dark" or non-chemiluminescent pathway that competes with the desired light-emitting reaction.[2] At high pH, a significant portion of the this compound ester can be converted to the pseudobase, which is unreactive towards peroxide and thus does not produce light, leading to a decrease in the overall chemiluminescence quantum yield. Therefore, careful pH control is essential for maximizing the signal in this compound-based chemiluminescence assays.
Figure 2. Competing Pathways in this compound Ester Chemiluminescence.
Fluorescence
Many this compound derivatives are fluorescent, and their emission properties are also pH-dependent due to pseudobase formation. The this compound cation is the fluorescent species, while the pseudobase is typically non-fluorescent. This pH-dependent fluorescence quenching makes some this compound compounds useful as fluorescent pH probes.[3][4]
Drug Development
The pH-dependent equilibrium between the this compound cation and its pseudobase is a critical consideration in the development of this compound-based drugs.
4.3.1. DNA Intercalators
Acridine derivatives are known to intercalate into DNA, a mechanism that is exploited in the design of anticancer agents.[5] The planar, cationic this compound form is generally the active species for DNA intercalation. Formation of the non-planar, neutral pseudobase can significantly reduce the binding affinity of the compound for DNA, thereby diminishing its therapeutic efficacy. The pH of the tumor microenvironment can be slightly more acidic than that of healthy tissue, which could potentially favor the active cationic form of an this compound-based drug. However, the intracellular pH can also influence the equilibrium.
4.3.2. Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer is administered and then activated by light of a specific wavelength to produce reactive oxygen species (ROS) that kill cancer cells. Some this compound derivatives have been investigated as photosensitizers. The efficiency of ROS generation is dependent on the electronic state of the photosensitizer. Pseudobase formation alters the electronic structure of the this compound chromophore, which can impact the efficiency of intersystem crossing to the triplet state necessary for singlet oxygen production, thus affecting the photodynamic efficacy.
Experimental Protocols
Spectrophotometric Determination of pKa
This method relies on the different UV-visible absorption spectra of the this compound cation and its pseudobase.
Objective: To determine the pKa of an this compound compound by measuring the absorbance as a function of pH.
Materials:
-
This compound compound stock solution (in a suitable organic solvent like DMSO or methanol)
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions: For each buffer solution, add a small, constant volume of the this compound stock solution to a fixed volume of the buffer to achieve a final concentration suitable for absorbance measurements (typically in the micromolar range).
-
Measure the pH: Accurately measure the pH of each final solution using a calibrated pH meter.
-
Record the UV-Vis spectra: Record the absorbance spectrum for each solution over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).
-
Plot the absorbance at λ_acid and λ_base as a function of pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Alternatively, use the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the maximum absorbance (fully basic form), and A_min is the minimum absorbance (fully acidic form).
-
Figure 3. Workflow for Spectrophotometric pKa Determination.
Stopped-Flow Kinetic Analysis
This technique is used to study the rapid kinetics of pseudobase formation and decomposition.
Objective: To determine the rate constants for the forward and reverse reactions of this compound pseudobase formation.
Materials:
-
Stopped-flow spectrophotometer or spectrofluorometer
-
Syringes for reactant delivery
-
This compound compound solution (at a pH where it is stable in its cationic form)
-
Buffer solution at the desired final pH for the kinetic measurement
-
Data acquisition and analysis software
Procedure:
-
Prepare Reactant Solutions:
-
Syringe A: this compound compound dissolved in a low pH buffer (e.g., pH 4) or deionized water.
-
Syringe B: Buffer solution at a pH that will trigger the formation of the pseudobase upon mixing (e.g., pH 11).
-
-
Instrument Setup:
-
Set the stopped-flow instrument to monitor the change in absorbance or fluorescence at a wavelength where the this compound cation and pseudobase have significantly different signals.
-
Set the data acquisition parameters (e.g., total time, sampling rate).
-
-
Perform the Experiment:
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow mixing chamber.
-
The data acquisition system will record the change in signal over time as the reaction proceeds.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) is fitted to an appropriate exponential function (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).
-
By performing the experiment at different final pH values, the individual rate constants for the forward and reverse reactions can be determined.
-
Figure 4. Workflow for Stopped-Flow Kinetic Analysis.
Conclusion
The formation of a pseudobase is a fundamental and defining characteristic of this compound chemistry. This pH-dependent equilibrium has profound implications for the stability, chemiluminescence, and fluorescence of these compounds. For researchers and professionals in drug development and diagnostics, a thorough understanding of the principles and quantitative aspects of pseudobase formation is essential for the rational design and optimization of this compound-based systems. By carefully considering the factors that influence this equilibrium and employing the experimental techniques outlined in this guide, it is possible to harness the full potential of this compound chemistry for a wide range of scientific and clinical applications.
References
- 1. Water-soluble, pH-sensitive fluorescent probes on the basis of acridizinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of enzymically induced chemiluminescence reactions of lucigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of chemiluminescent this compound ester labels with fluorous tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemiluminescence of lucigenin by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Acridinium Labeled Proteins using G25 Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium esters are highly efficient chemiluminescent labels widely utilized in immunoassays and other sensitive detection systems due to their high quantum yield and rapid light emission kinetics.[1] The covalent attachment of this compound esters to proteins, typically via an N-hydroxysuccinimide (NHS) ester reaction with primary amines, produces highly sensitive probes for a variety of applications.[1][2]
A critical step following the labeling reaction is the removal of unconjugated this compound ester and other low molecular weight byproducts.[1] Failure to remove these impurities can lead to high background signals, thereby reducing the sensitivity and specificity of the assay.[1] Size-exclusion chromatography (SEC) using G25 columns is a robust and widely adopted method for the purification of this compound-labeled proteins.[3][4] This technique separates molecules based on their size, allowing for the efficient removal of small, unreacted label molecules from the larger, labeled protein conjugates.[4][5]
This document provides detailed protocols for the labeling of proteins with this compound NHS esters and the subsequent purification using G25 columns. It also includes expected performance data and troubleshooting guidelines to assist researchers in achieving optimal results.
Principle of Separation
G25 resin is a cross-linked dextran (B179266) matrix with a pore size that excludes proteins and other macromolecules with a molecular weight greater than 5,000 Daltons. When a mixture of this compound-labeled protein and free this compound ester is applied to a G25 column, the larger labeled protein molecules are excluded from the pores of the resin and travel through the column in the void volume, eluting first.[4] In contrast, the smaller, unconjugated this compound ester molecules penetrate the pores of the resin, taking a longer, more tortuous path through the column and eluting later.[4] This differential elution allows for the effective separation and purification of the labeled protein.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of this compound-labeled proteins using G25 columns.
| Parameter | Typical Value | Method of Determination | Reference |
| Labeling Efficiency | ~63% of added ester covalently bound | Chemiluminescence Assay | [1] |
| Average Labeling Efficiency | 1.92 ± 0.08% | Not Specified | [6] |
| Antibody Utilization Rate | 69.77 ± 1.19% | Not Specified | [6] |
| Protein Recovery | 70% - >95% | UV Spectrophotometry (A280) | [5][7] |
| Salt Removal | >90% | Conductivity Measurement | [5] |
| Detection Limit of Labeled Protein | < 3 x 10⁻¹⁹ mol | Chemiluminescence Assay | [1] |
Experimental Protocols
Protocol 1: this compound NHS Ester Labeling of Proteins
This protocol describes the general procedure for labeling proteins with a reactive this compound NHS ester.
Materials:
-
Protein to be labeled (5-20 mg/mL in an amine-free buffer)[8]
-
This compound C2 NHS Ester[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[8]
-
Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.3-9.0, or Phosphate-Buffered Saline (PBS), pH 7.2-7.4[8]
-
Quenching Solution: 10% (w/v) lysine (B10760008) or glycine (B1666218) solution (optional)[2]
-
Reaction tubes
-
Shaker or rotator[8]
Procedure:
-
Protein Preparation:
-
This compound Ester Solution Preparation:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.[1][8] The optimal pH for the labeling reaction is between 8.0 and 9.0.[8]
-
Calculate the required volume of the this compound ester solution. A molar ratio of 10:1 (label to protein) is a common starting point.[9] For example, to label 1 mg of IgG (MW 150 kDa) at a 10:1 molar ratio, you would add 4.22 µL of a 10 mg/mL this compound ester solution to 100 µL of the protein solution.[8][9]
-
Add the calculated volume of the this compound ester solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous shaking or rotation.[9] Protect the reaction from light if the protein is light-sensitive.[1]
-
-
Quenching the Reaction (Optional):
-
Proceed to Purification:
-
Immediately proceed to the purification step using a G25 column (Protocol 2).
-
Protocol 2: Purification of this compound Labeled Protein using G25 Columns
This protocol provides instructions for purifying the labeled protein using either a gravity-flow or a spin-column format.
Materials:
-
This compound-labeled protein reaction mixture
-
Sephadex® G-25 column (e.g., PD-10 desalting column for gravity flow, or a spin column)[8][9]
-
Elution Buffer: PBS, pH 7.2-7.4[8]
-
Collection tubes
-
Centrifuge (for spin columns)
Procedure (Gravity Flow):
-
Column Preparation:
-
Equilibrate the G25 desalting column with 3-5 column volumes of Elution Buffer according to the manufacturer's instructions.[1]
-
-
Sample Application:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully apply the entire reaction mixture from Protocol 1 to the center of the column bed.[8]
-
-
Elution:
-
Once the sample has entered the column bed, add Elution Buffer to the top of the column.
-
Begin collecting fractions. The labeled protein will typically elute in the void volume, which is the first colored or protein-containing fraction to emerge from the column.[8] The smaller, unreacted this compound ester will elute later.
-
Procedure (Spin Column):
-
Column Preparation:
-
Place the G25 spin column into a collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[11]
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 350 µL of Elution Buffer to the column and centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step.[11]
-
-
Sample Application:
-
Elution:
Visualization of Workflows
Caption: Workflow for this compound labeling and G25 purification.
Caption: Chemiluminescence reaction of this compound-labeled protein.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.[1]- Presence of primary amines in the buffer.[1]- Hydrolyzed NHS ester.[1] | - Ensure the pH is between 8.3-8.5.[1]- Use an amine-free buffer.[1]- Prepare the NHS ester solution immediately before use.[1] |
| High Background Signal | - Incomplete removal of unreacted label.[1] | - Optimize purification by using a longer SEC column or performing additional purification steps.[1] |
| Loss of Protein Activity | - Over-labeling of the protein.[1]- Harsh labeling or purification conditions.[1] | - Reduce the molar ratio of label to protein.[1]- Perform labeling and purification at 4°C.[1] |
Storage and Stability
Purified this compound-labeled proteins should be stored at concentrations greater than 0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C for up to two months.[1][9] For long-term storage, it is recommended to lyophilize the product or store it in single-use aliquots at ≤ –60°C, protected from light.[9] The stability of this compound esters is pH-dependent, with greater stability observed under acidic conditions (pH < 4.8).[1][3] Significant loss of activity can occur if stored at 37°C.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Chemiluminescence Labeling [thelabrat.com]
- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performing a Separation with Sephadex® [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. rsc.org [rsc.org]
- 11. geneaid.com [geneaid.com]
- 12. PRODUCTS | Geneaid Biotech Ltd [geneaid.com]
Application Notes and Protocols for Acridinium Ester Applications in Automated Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acridinium Ester Technology in Automated Immunoassays
This compound esters are highly sensitive chemiluminescent molecules that have become a cornerstone in the development of modern automated immunoassays.[1][2] Their utility in clinical diagnostics, pharmaceutical research, and environmental analysis stems from their ability to generate a rapid, high-intensity light signal upon oxidation, enabling the detection and quantification of a wide array of analytes with exceptional precision.[1][3] In the context of automated systems, this compound ester-based chemiluminescence immunoassays (CLIA) offer significant advantages, including superior sensitivity, broad dynamic ranges, and rapid assay times, making them ideal for high-throughput screening applications.[1][4]
The core principle of this technology involves the covalent conjugation of an this compound ester label to a biological molecule, typically an antibody or antigen.[1] When this labeled molecule participates in an immunoassay, the subsequent introduction of an alkaline hydrogen peroxide solution triggers a chemical reaction that results in a flash of light.[3][4] This light emission, which does not require enzymatic catalysis, is measured by a luminometer, and the intensity of the signal is directly proportional to the concentration of the analyte in the sample.[4][5]
Advantages of this compound Ester Technology
This compound ester-based immunoassays offer several key advantages over other detection methods:
-
High Sensitivity: The high quantum yield of this compound esters allows for the detection of analytes at extremely low concentrations, often at the picogram or even attomole level.[1][4]
-
Wide Dynamic Range: These assays can accurately quantify analytes over a broad range of concentrations.[1]
-
Rapid Kinetics: The light-emitting reaction is a flash-type reaction, typically completing within a few seconds, which facilitates rapid sample throughput in automated systems.[4][6]
-
Low Background: The chemiluminescent reaction does not require enzymatic enhancers, resulting in a high signal-to-noise ratio.[5][6]
-
Good Stability: this compound ester conjugates exhibit good stability, with lyophilized forms being stable for over a year at -20°C.[4][6]
-
Minimal Steric Hindrance: The small size of the this compound ester molecule minimizes interference with the biological activity of the labeled antibody or antigen.[4]
Signaling Pathway of this compound Ester Chemiluminescence
The chemiluminescent reaction of this compound esters is a multi-step process initiated by an oxidant under alkaline conditions. The following diagram illustrates the key steps leading to light emission.
References
- 1. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of Acridine Esters in Chemiluminescence Immunoassay - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. The Advantages of this compound Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]
Application Notes and Protocols for Ultrasensitive Biomarker Detection Using Acridinium Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridinium esters are highly sensitive chemiluminescent molecules that have become a cornerstone in the development of ultrasensitive immunoassays for biomarker detection.[1][2] Their high quantum yield, rapid light emission kinetics, and excellent signal-to-noise ratios enable the detection of analytes at attomole and even picogram levels.[3] This technology is instrumental in various fields, including clinical diagnostics for monitoring diseases like cancer and cardiac conditions, pharmaceutical research for drug discovery and development, and environmental analysis.[1][2]
The principle of this compound ester-based chemiluminescence immunoassay (CLIA) involves labeling a detection antibody with an this compound ester. In a typical sandwich immunoassay format, a capture antibody immobilized on a solid phase (like a microplate or magnetic beads) binds the target analyte from a sample. The this compound ester-labeled detection antibody then binds to a different epitope on the captured analyte.[3] The addition of a trigger solution, typically containing hydrogen peroxide in an alkaline buffer, initiates a rapid chemiluminescent reaction, and the emitted light is measured by a luminometer.[3] The light intensity is directly proportional to the amount of analyte present in the sample.
Advantages of this compound Ester Technology
This compound ester-based assays offer several key advantages over other detection methods:
-
High Sensitivity: Allows for the detection of very low concentrations of biomarkers.[1][2]
-
Wide Dynamic Range: Enables accurate quantification of biomarkers across a broad concentration range.[1]
-
Rapid Results: The chemiluminescent reaction is a flash-type reaction, typically completing within a few seconds, which is ideal for high-throughput screening.[3][4]
-
High Signal-to-Noise Ratio: The low background noise associated with these assays ensures accurate and reliable results.[2]
-
Versatility: this compound esters can be used to label a wide range of molecules, including antibodies, nucleic acid probes, and small haptens.[4]
-
Stability: this compound ester chemiluminescence is relatively stable, allowing for longer assay incubation times without significant signal degradation.[1]
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of this compound ester-based immunoassays for the detection of key biomarkers.
Table 1: Human Epididymis Protein 4 (HE4) Detection
| Parameter | Value | Reference |
| Linear Range | 0.25–50 ng/mL (10–2000 pM) | [5] |
| Detection Limit | 0.084 ng/mL (3.36 pM) | [5] |
| Correlation with CLEIA | r = 0.9594 | [5] |
Table 2: Hepatitis B Surface Antigen (HBsAg) Detection
| Parameter | Value | Reference |
| Detection Limit | 0.05 IU/mL | [6] |
| Linear Range | 0.05–150 IU/mL | [6] |
| Intra-batch Variation | < 5% | [6] |
| Total Variation | < 8% | [6] |
| Sensitivity vs. Abbott Architect | 99.77% | [6] |
| Specificity vs. Abbott Architect | 100% | [6] |
Table 3: Cardiac Troponin I (cTnI) Detection
| Parameter | Value | Reference |
| Limit of Blank (LoB) | 0.097 pg/mL | [7] |
| Limit of Detection (LoD) | 0.116 pg/mL | [7] |
| Limit of Quantitation (LoQ) | 0.606 pg/mL | [7] |
| Intra-day Variability | 1.21-2.12% | [7] |
| Inter-day Variability | 2.01-3.49% | [7] |
| Correlation with Abbott CLIA | r = 0.9883 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemiluminescent signaling pathway of this compound esters and a typical experimental workflow for a sandwich immunoassay.
References
- 1. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. The Unique Properties of this compound Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn0.scrvt.com [cdn0.scrvt.com]
- 5. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Establishment of this compound Ester-chemiluminescence Immunoassay Method for the Quantitative Detection of Hepatitis B Surface Antigen [bjmyfx.com]
- 7. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by this compound ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with Acridinium Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium esters are highly sensitive chemiluminescent labels that serve as a robust, non-radioactive alternative for the detection of nucleic acids.[1][2] These molecules, when covalently attached to oligonucleotide probes, enable the detection of target DNA or RNA sequences with exceptional sensitivity, reaching the attomole (10⁻¹⁸ mole) range.[1][3] The labeling process involves the formation of a stable amide bond between an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester of an this compound derivative.[1]
A key application of this compound ester-labeled probes is in the Hybridization Protection Assay (HPA).[2][4] This homogeneous assay format leverages the differential stability of the this compound ester. In unhybridized, single-stranded probes, the ester is susceptible to hydrolysis under alkaline conditions, rendering it non-chemiluminescent. However, when the probe is hybridized to its target sequence, the this compound ester is protected within the double helix, preserving its ability to produce a light signal upon the addition of an alkaline peroxide solution.[1][5] This flash of light, typically occurring at around 430 nm, is short-lived, minimizing background signal and allowing for rapid detection.[1]
These application notes provide a detailed protocol for the labeling of amine-modified oligonucleotides with this compound esters, subsequent purification, and the principles of chemiluminescent detection.
Data Presentation
| Parameter | Value | Reference |
| Detection Limit | 10⁻¹⁶ to 10⁻¹⁸ moles of target | [3] |
| 2 attomoles (for free this compound ester label) | [6] | |
| Chemiluminescence Emission | ~430 nm | [1] |
| Quantum Yield | 2-7% in aqueous environments | [1] |
| Typical Assay Time | Less than 30 minutes | [3][7] |
| This compound Ester Concentration for Labeling | 1-10 mM | [8] |
| Organic Solvent in Labeling Reaction | 20% to 80% by volume | [8] |
| Storage of Lyophilized this compound Ester | -20°C for over a year | [1] |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino linker)
-
This compound NHS Ester (e.g., this compound C2 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.5 or 0.1 M HEPES, pH 7.5-8.0[8]
-
Quenching Reagent: 0.125 M L-lysine in labeling buffer[8]
-
Purification column (e.g., Sephadex G-25, ion-exchange HPLC, or reverse-phase HPLC)[8]
-
Elution buffers for purification
-
Detection Reagent 1 (Initiator 1): 0.1% Hydrogen Peroxide in 0.1 N Nitric Acid
-
Detection Reagent 2 (Initiator 2): 1.0 N Sodium Hydroxide (B78521)
-
Luminometer or other suitable light detection instrument
Protocol for Labeling Oligonucleotides with this compound NHS Ester
-
Preparation of Oligonucleotide:
-
Synthesize an oligonucleotide with a primary aliphatic amine at a desired position (e.g., 5'-terminus).
-
Purify the amine-modified oligonucleotide using standard methods (e.g., HPLC or PAGE) to ensure it is free of impurities, especially other primary amines.
-
Dissolve the purified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
-
Preparation of this compound Ester Solution:
-
Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the this compound NHS Ester solution. A molar ratio of 10:1 (this compound Ester:Oligonucleotide) is a good starting point, but this may need to be optimized.[9]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid precipitation of the oligonucleotide.[9]
-
Vortex the mixture gently and incubate at room temperature (or 37°C for some protocols) for 30-60 minutes in the dark.[9][10]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the lysine (B10760008) solution to the reaction mixture to quench any unreacted this compound NHS Ester.[8]
-
Incubate for an additional 15 minutes at room temperature.[11]
-
-
Purification of the Labeled Oligonucleotide:
-
Separate the this compound ester-labeled oligonucleotide from unreacted this compound ester and unlabeled oligonucleotide.
-
Gel Filtration: For a quick cleanup, a desalting column (e.g., Sephadex G-25) can be used to remove the majority of the free label.[11]
-
HPLC: For higher purity, High-Performance Liquid Chromatography (HPLC) is recommended. Ion-exchange or reverse-phase HPLC can effectively separate the labeled probe from the unlabeled probe and free label.[8]
-
Monitor the elution profile using UV absorbance at 260 nm (for the oligonucleotide) and at a wavelength specific for the this compound ester (e.g., 370 nm).
-
Collect the fractions containing the purified, labeled oligonucleotide.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
The labeling efficiency can be estimated by comparing the absorbance of the this compound ester and the oligonucleotide.
-
Store the purified, labeled oligonucleotide at -20°C or below, protected from light.
-
Protocol for Chemiluminescent Detection
-
Sample Preparation:
-
Perform the hybridization reaction of the this compound ester-labeled probe with the target nucleic acid sequence under appropriate conditions (e.g., 60°C for 5-10 minutes).[7]
-
-
Hydrolysis of Unhybridized Probe (for HPA):
-
Add a hydrolysis buffer (e.g., a basic solution without peroxide) and incubate to inactivate the this compound ester on unhybridized probes.
-
-
Chemiluminescent Reaction:
-
Place the sample tube in a luminometer.
-
Inject Detection Reagent 1 (e.g., hydrogen peroxide solution) into the sample.
-
Inject Detection Reagent 2 (e.g., sodium hydroxide solution) to raise the pH and initiate the chemiluminescent reaction.
-
Measure the light output (Relative Light Units, RLU) for a short period (typically 2-5 seconds).[7] The light flash is rapid.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling oligonucleotides with this compound esters.
Caption: Signaling pathway of the this compound ester chemiluminescent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay formats involving this compound-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybridization protection assay: a rapid, sensitive, and specific method for detection of Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6004745A - Hybridization protection assay - Google Patents [patents.google.com]
- 6. This compound ester-labelled DNA oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AU619223B2 - this compound ester labelling and purification of nucleotide probes - Google Patents [patents.google.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. CN114778816A - this compound ester labeling compound and preparation method thereof - Google Patents [patents.google.com]
- 11. Protocol for Chemiluminescence Labeling [thelabrat.com]
Application Notes and Protocols for Calculating the Labeling Efficiency of Acridinium-Antibody Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium esters are highly efficient chemiluminescent labels widely used in the development of sensitive immunoassays.[1][2] Their use in Chemiluminescence Immunoassays (CLIA) offers significant advantages, including high quantum yield, rapid light emission kinetics, and excellent signal-to-noise ratios, enabling the detection of analytes at attomole levels.[1] The N-hydroxysuccinimide (NHS) ester functional group of certain this compound esters allows for the straightforward and efficient labeling of primary and secondary amines on biomolecules like antibodies.[3][4]
The labeling efficiency, defined as the average number of this compound ester molecules incorporated per antibody molecule, is a critical parameter that influences the performance of the resulting conjugate in an immunoassay.[5] An optimal labeling efficiency ensures a strong signal while preserving the immunoreactivity of the antibody. This document provides detailed application notes and experimental protocols for the conjugation of this compound esters to antibodies and the subsequent calculation of the labeling efficiency.
Principle of this compound Ester Chemiluminescence
This compound esters emit light upon reaction with alkaline hydrogen peroxide.[1][2] This process is a rapid, flash-type reaction that does not require enzymatic catalysis, simplifying assay design.[1][6] The light emission is typically complete within a few seconds, making it ideal for high-throughput applications.[6] The compact size of the this compound ester molecule helps to minimize steric hindrance when labeling antibodies, thereby preserving their biological activity.[6]
Experimental Protocols
Protocol 1: Preparation of Antibody and this compound Ester Stock Solutions
1.1. Antibody Preparation:
-
The antibody solution should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris, glycine, or substances like bovine serum albumin (BSA) should be avoided as they contain primary amines that will compete with the labeling reaction.[7]
-
The recommended antibody concentration is between 2.5 and 10 mg/mL.[7] If necessary, concentrate the antibody using an appropriate ultrafiltration device.
1.2. This compound Ester Stock Solution Preparation:
-
Immediately before use, dissolve the this compound C2 NHS Ester in an anhydrous, non-protic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7]
-
A typical concentration for the stock solution is 10 mg/mL.[7]
-
It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.[4]
Protocol 2: Labeling of Antibody with this compound Ester
This protocol is a general procedure and may require optimization for specific antibodies.
2.1. Reaction Buffer:
-
Prepare a 1 M sodium bicarbonate solution and adjust the pH to between 8.5 and 9.5.[8]
2.2. Labeling Reaction:
-
Adjust the pH of the antibody solution by adding 1/10th of its volume of the 1 M sodium bicarbonate solution.[7]
-
Calculate the required volume of the this compound ester stock solution. The optimal molar ratio of this compound ester to antibody can vary, with common starting points being 5:1, 10:1, 15:1, or 20:1.[8]
-
While gently stirring, add the calculated volume of the this compound ester stock solution to the antibody solution.[7] The final concentration of DMSO in the reaction mixture should not exceed 10%.[3]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous rotation or shaking.[8]
2.3. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer such as a Tris solution to a final concentration of 100 mM.[3]
-
Incubate for 15-30 minutes.[3]
Protocol 3: Purification of the this compound-Antibody Conjugate
Purification is necessary to remove unreacted this compound ester.
3.1. Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[7]
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with PBS. The labeled antibody, having a larger molecular weight, will elute first.[5]
-
Collect fractions of a suitable volume (e.g., 1 mL).
3.2. Identification of Labeled Antibody Fractions:
-
Measure the protein concentration of each fraction, for instance, by measuring the absorbance at 280 nm.[5]
-
Measure the chemiluminescence (in Relative Light Units, RLU) of a small aliquot from each fraction.[5]
-
The fractions containing the purified this compound-antibody conjugate will have both high protein concentration and high RLU values.[5]
-
Pool the fractions containing the purified conjugate.
Protocol 4: Calculation of Labeling Efficiency
The labeling efficiency is the molar ratio of this compound ester to the antibody.[5]
4.1. Measurement of Antibody Concentration:
-
Determine the molar concentration of the antibody in the pooled, purified fractions. This can be done using a standard protein quantification method such as:
-
Absorbance at 280 nm: This is a simple and direct method.[9] However, it's important to correct for the absorbance of the this compound ester at this wavelength.[7]
-
Bradford Assay: A colorimetric assay that measures the change in absorbance at 595 nm.[9]
-
BCA (Bicinchoninic Acid) Assay: A colorimetric assay that measures the reduction of Cu2+ to Cu1+ by the protein, which then reacts with BCA to form a purple-colored product with an absorbance maximum at 562 nm.[10]
-
4.2. Measurement of this compound Ester Concentration:
-
Prepare a standard curve of known this compound ester concentrations.
-
Measure the RLU of an aliquot of the pooled conjugate fractions by injecting trigger solutions.[5] The trigger solutions typically consist of an acidic solution of hydrogen peroxide (Trigger Solution A) followed by an alkaline solution (Trigger Solution B).[3]
-
Calculate the molar concentration of the this compound ester by comparing the RLU of the conjugate to the standard curve.[5]
4.3. Calculation of Labeling Efficiency:
-
The labeling efficiency is calculated using the following formula:[5]
Labeling Efficiency = [Molar Concentration of this compound Ester] / [Molar Concentration of Antibody]
Data Presentation
The following tables provide example data for the optimization of the labeling process and the characterization of the resulting conjugate.
Table 1: Optimization of this compound Ester to Antibody Molar Ratio
| Molar Ratio (AE:Antibody) | Labeling Efficiency (moles AE/mole Ab) | Antibody Utilization Rate (%) |
| 5:1 | Low | 78.2 |
| 15:1 | ~2.03 | 69.4 |
| 35:1 | High (with excess free AE) | 59.4 |
| Data adapted from a study on labeling anti-HE4 antibody.[5] |
Table 2: Characterization of a Purified this compound-Antibody Conjugate
| Parameter | Measurement |
| Antibody Concentration | 0.116 ± 0.002 mg/mL |
| This compound Ester RLU | (Value corresponding to concentration) |
| Calculated Labeling Efficiency | 1.92 ± 0.08 |
| Antibody Utilization Rate | 69.77 ± 1.19% |
| Data adapted from a study on labeling anti-HE4 antibody.[11] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling and efficiency calculation.
Caption: this compound ester conjugation to an antibody.
Caption: Chemiluminescence signaling pathway of this compound esters.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. How this compound Esters Label in Detection [vacutaineradditives.com]
- 5. benchchem.com [benchchem.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Protein Assays & Analysis | AAT Bioquest [aatbio.com]
- 11. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemiluminescent Detection of HE4 Using Acridinium Labels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epididymis Protein 4 (HE4), also known as WAP four-disulfide core domain protein 2 (WFDC2), is a well-established biomarker primarily used in the monitoring and risk assessment of epithelial ovarian cancer.[1][2][3] Its expression is significantly upregulated in ovarian and endometrial cancers.[2] For the detection of ovarian cancer, particularly in its early stages, HE4 has demonstrated comparable or superior sensitivity and specificity to the conventionally used biomarker CA125.[4][5][6] Furthermore, the combination of HE4 and CA125, often utilized in the Risk of Ovarian Malignancy Algorithm (ROMA), enhances the diagnostic accuracy for preoperative assessment of pelvic masses.[3][5]
Chemiluminescent immunoassays (CLIA) employing acridinium esters as labels offer a highly sensitive, rapid, and robust method for the quantification of biomarkers like HE4.[6][7] this compound esters are chemiluminescent molecules that, in the presence of an alkaline hydrogen peroxide solution, undergo a rapid oxidation reaction, emitting a flash of light.[1][8] This light emission is quantifiable with a luminometer, and the intensity of the signal is directly proportional to the concentration of the analyte. This technology avoids the need for radioactive isotopes and enzymatic reactions, simplifying the assay procedure and allowing for high-throughput automation.[1][7][9]
These application notes provide detailed protocols for the chemiluminescent detection of HE4 using this compound labels, covering antibody labeling, magnetic bead coating, and a sandwich immunoassay procedure.
Principle of the HE4 Chemiluminescent Immunoassay (CLIA)
The HE4 CLIA is a sandwich-type immunoassay. The fundamental steps are:
-
Capture: A capture monoclonal antibody specific to one epitope of the HE4 protein is immobilized on a solid phase, typically magnetic microparticles.
-
Binding: The serum or plasma sample containing HE4 is incubated with the antibody-coated magnetic beads. The HE4 antigen binds to the capture antibody.
-
Detection: An this compound ester-labeled detection monoclonal antibody, which recognizes a different epitope on the HE4 molecule, is added. This antibody binds to the captured HE4, forming a "sandwich" complex.
-
Washing: Unbound reagents are removed through a series of washing steps, facilitated by magnetic separation.
-
Signal Generation: Trigger solutions (an acidic hydrogen peroxide solution followed by an alkaline solution) are added to initiate the chemiluminescent reaction of the this compound ester.
-
Measurement: The emitted light is measured by a luminometer. The intensity of the light signal, expressed in Relative Light Units (RLU), is proportional to the concentration of HE4 in the sample.
Quantitative Data Summary
The performance of HE4 chemiluminescent immunoassays has been evaluated in several studies. The following tables summarize key quantitative data from published literature.
Table 1: Performance Characteristics of HE4 CLIA
| Parameter | Reported Value | Reference |
| Linear Range | 2.5 - 2,000 pmol/L | [6][8][10] |
| Analytical Sensitivity | 2.5 pmol/L | [6][8][10] |
| Detection Limit | 0.084 ng/mL (3.36 pM) | [11] |
| Recovery Rate | 90.80% - 102.13% | [6] |
Table 2: Comparison of HE4 CLIA with Other Immunoassay Methods
| Method | Correlation Coefficient (r) with HE4 CLIA | Reference |
| Electrochemiluminescence Immunoassay (ECLIA) | 0.875 | [6][8][10] |
| Microplate-based Chemiluminescence Enzyme Immunoassay (CLEIA) | 0.9594 | [11] |
Experimental Protocols
Protocol 1: this compound Ester Labeling of Anti-HE4 Monoclonal Antibody
This protocol describes the covalent labeling of a monoclonal antibody with an N-hydroxysuccinimide (NHS) ester-activated this compound compound.
Materials:
-
Anti-HE4 monoclonal antibody (detection antibody, e.g., clone 2B13)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS) with 0.15 M NaCl, pH 8.0[12]
-
Quenching Solution: 5% (w/v) dl-lysine (B559551) hydrochloride solution[12] or 100 mM Tris, pH 8.0
-
Elution Buffer: 0.1 M PBS with 0.15 M NaCl, pH 6.3[12]
-
Sephadex G-25 desalting column
-
Reaction tubes (e.g., 2 mL centrifuge tubes)
-
Constant-temperature incubator with shaker
Procedure:
-
Antibody Preparation:
-
Prepare the anti-HE4 antibody solution at a concentration of 1-5 mg/mL in Labeling Buffer.
-
Ensure the antibody solution is free of any amine-containing buffers (like Tris) or stabilizers (like sodium azide (B81097) or BSA) that could interfere with the labeling reaction.
-
-
This compound Ester Preparation:
-
Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 0.5 mM.[12]
-
-
Labeling Reaction:
-
In a reaction tube, mix the antibody solution with the freshly prepared this compound ester solution. A molar ratio of 15:1 (this compound ester to antibody) has been reported to be optimal.[12]
-
Incubate the reaction mixture for 20 minutes at 25°C with gentle shaking (e.g., 180 rpm), protected from light.[12]
-
-
Quenching the Reaction:
-
Purification of the Labeled Antibody:
-
Equilibrate a Sephadex G-25 desalting column with Elution Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the labeled antibody with the Elution Buffer, collecting fractions (e.g., 500 µL per tube).[12]
-
Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the labeled antibody. The labeled antibody will elute in the initial fractions.
-
Pool the fractions containing the purified this compound-labeled antibody.
-
-
Storage:
-
Store the labeled antibody at 2-8°C for short-term use. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[13]
-
Protocol 2: Coating of Magnetic Microparticles with Anti-HE4 Capture Antibody
This protocol describes the covalent coupling of an anti-HE4 capture antibody to carboxyl-functionalized magnetic microparticles using a two-step carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized magnetic microparticles
-
Anti-HE4 monoclonal antibody (capture antibody, e.g., clone 3C24)
-
Activation/Coupling Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 0.1 M PBS with a blocking agent (e.g., 1% BSA or casein)
-
Storage Buffer: 0.1 M PBS with BSA and a preservative (e.g., ProClin 300)[12]
-
Magnetic separator
-
Low protein binding tubes
-
Sonicator
Procedure:
-
Washing the Magnetic Beads:
-
Resuspend the stock magnetic beads solution.
-
Aliquot the desired amount of beads into a low protein binding tube.
-
Place the tube on a magnetic separator and allow the beads to pellet.
-
Carefully aspirate and discard the supernatant.
-
Remove the tube from the separator and add Activation/Coupling Buffer. Resuspend the beads by vortexing or pipetting.
-
Repeat the wash cycle two more times.
-
-
Activation of Carboxyl Groups:
-
After the final wash, resuspend the beads in Activation/Coupling Buffer.
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation/Coupling Buffer.
-
Add the EDC/Sulfo-NHS solution to the bead suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Antibody Coupling:
-
Wash the activated beads twice with Activation/Coupling Buffer using the magnetic separator.
-
Resuspend the activated beads in Activation/Coupling Buffer.
-
Add the anti-HE4 capture antibody to the bead suspension. The optimal antibody concentration needs to be determined empirically but a starting point is 50 µg of antibody per 1 mg of beads.[11]
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.
-
-
Blocking:
-
Wash the antibody-coated beads three times with Wash Buffer.
-
Resuspend the beads in Blocking Buffer.
-
Incubate for 1-2 hours at room temperature with gentle rotation to block any remaining active sites on the bead surface.[12]
-
-
Final Washing and Storage:
-
Wash the blocked, antibody-coated beads three times with Wash Buffer.
-
Resuspend the beads in Storage Buffer to a desired final concentration (e.g., 1 mg/mL).[12]
-
Store the antibody-coated magnetic beads at 2-8°C until use.
-
Protocol 3: HE4 Sandwich Chemiluminescent Immunoassay
This protocol outlines the procedure for quantifying HE4 in serum samples using the prepared reagents.
Materials:
-
Anti-HE4 antibody-coated magnetic beads (from Protocol 2)
-
This compound-labeled anti-HE4 antibody (from Protocol 1)
-
HE4 calibrators (standards of known HE4 concentrations)
-
Control samples (with low and high HE4 concentrations)
-
Patient serum samples
-
Assay Buffer: e.g., PBS with 1% BSA
-
Wash Buffer: PBST
-
Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 M Sodium Hydroxide with a surfactant (e.g., Triton X-100)
-
Luminometer with automated injectors
-
Microplate or reaction tubes compatible with the luminometer
Procedure (Two-Step Assay): [6]
-
First Incubation:
-
Pipette 50 µL of Assay Buffer into each well/tube.
-
Add 50 µL of HE4 calibrator, control, or patient sample to the appropriate wells/tubes.
-
Add 50 µL of the resuspended anti-HE4 antibody-coated magnetic beads to each well/tube.
-
Incubate for 15 minutes at 37°C with shaking.
-
-
First Wash:
-
Place the microplate/tubes on a magnetic separator.
-
Allow the beads to pellet, then aspirate the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
Second Incubation:
-
Resuspend the beads in 50 µL of the this compound-labeled anti-HE4 antibody (diluted in Assay Buffer).
-
Incubate for 10 minutes at 37°C with shaking.
-
-
Second Wash:
-
Repeat the washing procedure as in step 2 to remove unbound labeled antibody.
-
-
Signal Detection:
-
Place the microplate/tubes into the luminometer.
-
The instrument will automatically inject Trigger Solution A, followed by Trigger Solution B.
-
The luminometer will measure the light emission over a short interval (typically 1-2 seconds) and report the signal in RLU.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the RLU values of the HE4 calibrators against their known concentrations.
-
Determine the HE4 concentration in the patient samples and controls by interpolating their RLU values from the calibration curve.
-
Visualizations
Caption: Experimental workflow for HE4 chemiluminescent immunoassay.
Caption: Sandwich complex formed in the HE4 CLIA.
Caption: Simplified mechanism of this compound ester chemiluminescence.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chemiluminescence accompanied by the reaction of this compound ester and manganese (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sepmag.eu [sepmag.eu]
- 4. benchchem.com [benchchem.com]
- 5. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylthis compound Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Establishment of an HE4‐CLIA Method and the Combined Analysis of HE4 and CA125 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. The Establishment of an HE4-CLIA Method and the Combined Analysis of HE4 and CA125 in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Acridinium-Based Chemiluminescent Receptor-Ligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridinium ester-based chemiluminescence offers a highly sensitive, non-radioactive alternative for receptor-ligand binding assays, crucial for drug discovery and molecular pharmacology.[1] This technology leverages the light-emitting properties of this compound esters when exposed to an alkaline hydrogen peroxide solution, allowing for the quantification of binding events with high signal-to-noise ratios.[2][3] The fast kinetics of the light emission, often referred to as a "flash" reaction, enables rapid and high-throughput screening of compounds that interact with a specific receptor.[2][4]
These assays are versatile and can be adapted for various formats, including saturation binding studies to determine receptor density (Bmax) and ligand affinity (Kd), as well as competitive binding assays to determine the inhibitory constant (Ki) of unlabeled compounds. The high sensitivity of this compound-based detection makes it particularly suitable for studying receptors with low expression levels.[5]
Principle of the Assay
The core of the this compound-based receptor-ligand binding assay lies in the covalent labeling of a specific ligand with an this compound ester. This labeled ligand retains its binding affinity for its target receptor. The assay can be performed in two primary formats:
-
Saturation Binding: Increasing concentrations of the this compound-labeled ligand are incubated with a constant amount of receptor preparation (e.g., cell membranes or whole cells). The amount of bound ligand is quantified by measuring the chemiluminescent signal. This allows for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][7]
-
Competitive Binding: A fixed concentration of the this compound-labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound. The unlabeled compound competes with the labeled ligand for binding to the receptor. A decrease in the chemiluminescent signal is proportional to the ability of the unlabeled compound to displace the labeled ligand, allowing for the calculation of the IC50 and subsequently the inhibition constant (Ki).[6][7]
The chemiluminescent reaction is triggered by the addition of two solutions: a pre-trigger solution containing hydrogen peroxide and a trigger solution containing a strong base (e.g., sodium hydroxide). This sequence of events leads to the formation of an unstable dioxetanone intermediate from the this compound ester, which upon decomposition, releases energy in the form of a light flash.[2]
Data Presentation
The quantitative data generated from this compound-based receptor-ligand binding assays are typically summarized to determine key binding parameters. Below are examples of how such data can be presented.
Table 1: Representative Saturation Binding Data for a Hypothetical GPCR Target
| This compound-Labeled Ligand Concentration (nM) | Total Binding (RLU) | Non-Specific Binding (RLU) | Specific Binding (RLU) |
| 0.1 | 50,000 | 5,000 | 45,000 |
| 0.5 | 220,000 | 25,000 | 195,000 |
| 1.0 | 380,000 | 50,000 | 330,000 |
| 2.5 | 650,000 | 125,000 | 525,000 |
| 5.0 | 850,000 | 250,000 | 600,000 |
| 10.0 | 950,000 | 500,000 | 450,000 |
| 20.0 | 980,000 | 750,000 | 230,000 |
From this data, non-linear regression analysis would be used to calculate:
-
Kd: 2.1 nM
-
Bmax: 650,000 RLU
Table 2: Representative Competitive Binding Data for a Hypothetical GPCR Target
| Competitor Compound Concentration (nM) | This compound-Labeled Ligand Bound (RLU) | % Inhibition |
| 0.01 | 450,000 | 0% |
| 0.1 | 445,000 | 1.1% |
| 1 | 390,000 | 13.3% |
| 10 | 230,000 | 48.9% |
| 100 | 80,000 | 82.2% |
| 1000 | 48,000 | 89.3% |
| 10000 | 45,500 | 89.9% |
From this data, non-linear regression analysis would be used to calculate:
-
IC50: 12.5 nM
-
Ki: 4.2 nM (Calculated using the Cheng-Prusoff equation)
Diagrams
References
- 1. This compound-Based Chemiluminescent Receptor-Ligand Binding Assay for Protein/Peptide Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an this compound Ester Label [bio-protocol.org]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an this compound Ester Label [en.bio-protocol.org]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Semantic Scholar [semanticscholar.org]
- 7. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols for Homogeneous Nucleic Acid Hybridization Assay Using Acridinium Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeneous nucleic acid hybridization assays utilizing acridinium ester chemiluminescence offer a powerful platform for the rapid and sensitive detection of specific DNA and RNA sequences. This technology has become indispensable in clinical diagnostics and life science research, providing a non-radioactive, high-throughput alternative to traditional methods.[1] The key advantages of this assay format include its simplicity, speed, and high sensitivity, with the ability to detect target sequences in the attomole to femtomole range.[2][3] The entire assay, from hybridization to detection, can be completed in under 30 minutes.[2][3][4] This document provides detailed protocols and application notes for performing homogeneous nucleic acid hybridization assays using this compound ester-labeled probes.
Principle of the Assay: Hybridization Protection Assay (HPA)
The most common homogeneous format for this compound ester-based nucleic acid detection is the Hybridization Protection Assay (HPA).[5][6] This method relies on the differential hydrolysis of the this compound ester label.
-
Unhybridized Probes: In an alkaline solution, the this compound ester on a single-stranded, unhybridized probe is susceptible to rapid, non-chemiluminescent hydrolysis.[1][5]
-
Hybridized Probes: When the probe hybridizes to its complementary target nucleic acid sequence, the this compound ester, positioned within the minor groove of the DNA/RNA duplex, is protected from hydrolysis.[5]
Detection is achieved by adding an alkaline hydrogen peroxide solution. This triggers a chemiluminescent reaction only from the this compound esters on the hybridized probes, producing a flash of light at approximately 430 nm.[1][7] The short-lived nature of this flash minimizes background signal and allows for rapid detection.[1] This elegant mechanism eliminates the need for physical separation steps to remove unhybridized probes, making it a truly homogeneous assay.[6][8]
Signaling Pathway
Caption: Chemiluminescent signaling of this compound ester-labeled probes.
Experimental Protocols
Probe Design and Synthesis
Successful hybridization assays begin with carefully designed probes.
-
Probe Length: Oligonucleotide probes are typically 15-30 bases in length to ensure specificity.
-
Sequence Specificity: Design probes to target unique regions of the target nucleic acid. Perform BLAST analysis to ensure no significant homology with non-target sequences.
-
Amine Modification: For labeling with this compound ester NHS esters, the oligonucleotide must be synthesized with a primary amine modification. This is typically achieved by incorporating an amine-linker at the 5', 3', or an internal position.
Labeling of Nucleic Acid Probes with this compound Ester
This protocol is for labeling an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) this compound ester.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound Ester-NHS
-
Dimethylformamide (DMF), anhydrous
-
Labeling Buffer (e.g., 0.1 M HEPES or 0.1 M sodium bicarbonate, pH 8.0-8.5)
-
Quenching Solution (e.g., 100 mM lysine (B10760008) or Tris buffer, pH 8.0)
-
Nuclease-free water
-
Purification column (e.g., gel filtration or HPLC)
Procedure:
-
Prepare the this compound Ester Solution: Dissolve the this compound Ester-NHS in anhydrous DMF to a final concentration of 1-10 mM. This solution should be prepared fresh.
-
Prepare the Oligonucleotide: Resuspend the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with the this compound ester solution. A typical molar ratio of this compound ester to oligonucleotide is 5:1 to 20:1.
-
Vortex briefly and incubate at room temperature (20-25°C) or 37°C for 1-2 hours in the dark.
-
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM. Incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS-ester.
-
Purification: Purify the this compound ester-labeled probe from the unreacted label and other small molecules using a suitable method such as gel filtration chromatography or reverse-phase HPLC.
-
Quantification and Storage: Determine the concentration of the labeled probe using UV-Vis spectrophotometry. Store the purified probe at -20°C, protected from light.
Homogeneous Hybridization Protection Assay (HPA) Protocol
Materials:
-
This compound ester-labeled nucleic acid probe
-
Target nucleic acid sample
-
Hybridization Buffer (e.g., 0.1 M lithium succinate, 10% (w/v) lithium lauryl sulfate, 10 mM EDTA, 10 mM EGTA, pH 5.2)
-
Selection Reagent (e.g., 0.6 M sodium borate, 1% (v/v) Triton X-100, pH 8.5)
-
Detection Reagents:
-
Reagent I: 0.1% (v/v) Hydrogen Peroxide in 1 mM Nitric Acid
-
Reagent II: 1 M Sodium Hydroxide
-
-
Luminometer with injectors
Procedure:
-
Hybridization:
-
In a luminometer tube, add 50 µL of the target nucleic acid sample.
-
Add 50 µL of the this compound ester-labeled probe diluted in Hybridization Buffer. The final probe concentration should be optimized, but a starting point of 0.1-1 nM is common.
-
Incubate at 60°C for 15-30 minutes to allow for hybridization.
-
-
Hydrolysis of Unhybridized Probe:
-
Add 300 µL of the Selection Reagent to the hybridization reaction.
-
Incubate at 60°C for 5-10 minutes. During this step, the this compound ester on the unhybridized probes is hydrolyzed.
-
-
Detection:
-
Place the tube in the luminometer.
-
Inject 200 µL of Detection Reagent I.
-
Inject 200 µL of Detection Reagent II.
-
Measure the chemiluminescent signal (Relative Light Units, RLU) for 2-5 seconds.
-
Experimental Workflow
Caption: Workflow of the homogeneous this compound ester hybridization assay.
Data Presentation
Quantitative data from this compound ester-based hybridization assays are typically presented in terms of Relative Light Units (RLU). The signal-to-noise (S/N) ratio is a critical parameter for determining the sensitivity of the assay.
Table 1: Example Performance Characteristics of a Homogeneous this compound Ester Assay
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 x 10-17 to 1 x 10-18 moles of target | [2][3] |
| Assay Time | < 30 minutes | [2][3][4] |
| Detection Time | 2-5 seconds | [2][3] |
| Target Types | DNA, RNA | [2][3][4] |
| Discrimination | Single-base mismatches | [2][4] |
Table 2: Example Data for Target Titration
| Target Concentration (moles) | Average RLU | Standard Deviation | S/N Ratio |
| 0 (Blank) | 500 | 50 | 1.0 |
| 1 x 10-18 | 1,500 | 150 | 3.0 |
| 1 x 10-17 | 12,000 | 980 | 24.0 |
| 1 x 10-16 | 110,000 | 8,500 | 220.0 |
| 1 x 10-15 | 950,000 | 75,000 | 1900.0 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Incomplete hydrolysis of unhybridized probes- Contamination of reagents or samples- Insufficient purity of the labeled probe | - Optimize hydrolysis time and temperature- Use fresh, nuclease-free reagents- Re-purify the labeled probe |
| Low or No Signal | - Inefficient probe labeling- Degraded probe or target- Incorrect hybridization conditions- Inactive detection reagents | - Verify labeling efficiency by HPLC or mass spectrometry- Use fresh samples and store probes properly- Optimize hybridization temperature and time- Prepare fresh detection reagents |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times or temperatures- Luminometer variability | - Use calibrated pipettes and consistent technique- Ensure accurate timing and temperature control- Perform regular maintenance and calibration of the luminometer |
Logical Relationships in HPA
Caption: Logical flow of the Hybridization Protection Assay (HPA).
Conclusion
Homogeneous nucleic acid hybridization assays using this compound esters provide a rapid, sensitive, and specific method for the detection of nucleic acid targets. The elimination of separation steps simplifies the workflow, making it amenable to high-throughput screening and automation. These characteristics have led to its widespread adoption in clinical diagnostics for the detection of infectious agents and genetic mutations.[6][9] By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively implement this powerful technology in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay formats involving this compound-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Rapid detection of genetic mutations using the chemiluminescent hybridization protection assay (HPA): overview and comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hybridization Protection Assay – Roka Bio Science [rokabio.com]
- 9. Hybridization protection assay: a rapid, sensitive, and specific method for detection of Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acridinium Ester to Antibody Molar Ratios
Welcome to the technical support center for optimizing the molar ratio of acridinium ester to antibody. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound ester to antibody?
A1: There is no single optimal ratio for all conjugations. The ideal molar ratio depends on the specific antibody, the type of this compound ester used, and the intended application of the conjugate. However, a common starting point is a 10:1 to 20:1 molar excess of this compound ester to antibody.[1][2] It is crucial to experimentally determine the optimal ratio for your specific system by testing a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) and evaluating the performance of the resulting conjugates.[2]
Q2: How does the molar ratio affect the final conjugate?
A2: The molar ratio of this compound ester to antibody directly influences the degree of labeling (DOL), which is the average number of this compound ester molecules conjugated to a single antibody.
-
Low Ratios: May result in under-labeling, leading to a low signal in chemiluminescent assays.[3]
-
High Ratios: Can lead to over-labeling, which may cause precipitation of the antibody, reduced immunoreactivity, and increased non-specific binding in assays.
Q3: What is the ideal pH for the labeling reaction?
A3: The reaction between an NHS-ester this compound and the primary amines on an antibody is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[3] This ensures that the primary amine groups (on lysine (B10760008) residues and the N-terminus) are deprotonated and available for reaction.[3] Using a buffer like sodium bicarbonate at pH 8.5 is common.[1][3]
Q4: Which buffers should I avoid in the labeling reaction?
A4: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3] These will compete with the antibody for reaction with the this compound ester, significantly reducing labeling efficiency.[3]
Q5: How can I determine the degree of labeling (DOL)?
A5: The DOL can be determined spectrophotometrically after purifying the conjugate to remove any unreacted this compound ester.[1] You will need to measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the specific this compound ester (e.g., 383 nm for this compound C2 NHS Ester).[1] The DOL is then calculated as the molar ratio of the this compound ester to the antibody.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Chemiluminescent Signal | Inefficient Labeling: - Incorrect pH of the reaction buffer. - Presence of competing primary amines in the antibody buffer (e.g., Tris, glycine).[3] - Hydrolyzed/inactive this compound ester.[3] - Suboptimal molar ratio (under-labeling).[3] | - Ensure the reaction buffer pH is between 8.0 and 9.0.[3] - Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate, or borate).[3][5] - Use fresh, anhydrous DMSO or DMF to dissolve the this compound ester immediately before use.[6] - Test a range of higher molar ratios. |
| Inefficient Purification: - Residual quenching buffer or byproducts are interfering with the signal. | - Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[3] | |
| Assay Conditions: - Incorrect pH of the trigger solution. - Delay in measuring the signal after adding the trigger solution.[3] | - Verify that the trigger solution is at the optimal pH for light emission (typically alkaline).[3] - Measure the chemiluminescent signal immediately after the addition of the trigger solution, as the signal is often a rapid flash.[3] | |
| High Background Signal | Non-specific Binding: - Inadequate blocking of the solid phase in an immunoassay.[3] - Hydrophobic interactions between the conjugate and surfaces. | - Optimize blocking conditions with appropriate blocking agents. - Include surfactants like Tween-20 in wash buffers.[3] |
| Excess Labeled Conjugate: - Using too high a concentration of the labeled antibody. | - Titrate the labeled antibody to determine the optimal concentration that maximizes the signal-to-noise ratio.[3] | |
| Contaminated Reagents: - Buffers or other reagents may be contaminated with luminescent substances. | - Use high-purity, fresh reagents and water.[3] | |
| Precipitation of Antibody After Labeling | Over-labeling: - The attachment of too many hydrophobic this compound ester molecules can decrease the solubility of the antibody.[6] | - Reduce the molar ratio of this compound ester to antibody in the labeling reaction. |
| High Protein Concentration: - The antibody concentration may be too high, leading to aggregation. | - Perform the labeling reaction at a lower antibody concentration. |
Data Presentation
Impact of Molar Ratio on Labeling Outcomes
The following table summarizes the typical effects of different molar ratios on the efficiency of the labeling reaction.
| Molar Ratio (this compound Ester : Antibody) | Degree of Labeling (DOL) | Relative Signal Intensity | Risk of Antibody Precipitation |
| 5:1 | Low | Low | Low |
| 10:1 | Moderate | Good | Low |
| 15:1 | Moderate-High | Optimal | Moderate |
| 20:1 | High | High | Moderate-High |
| >25:1 | Very High | May decrease due to quenching/inactivation | High |
Note: These are generalized trends. The optimal ratio for any given antibody and application must be determined empirically. One study found that a 15:1 molar ratio of AE to antibody resulted in a labeling efficiency of approximately 1.92.[7]
Stability of NHS Esters at Different pH Values
The stability of the NHS ester is critical for a successful conjugation. Hydrolysis of the ester will render it unable to react with the antibody.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
| 9.0 | Room Temp | <10 minutes |
Data adapted from available technical resources.[6] This highlights the importance of preparing the this compound ester solution immediately before use.
Experimental Protocols
Protocol: Labeling an Antibody with this compound Ester
This protocol provides a general guideline for conjugating an this compound ester to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound Ester with an NHS-ester reactive group
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette[1]
Procedure:
-
Antibody Preparation:
-
This compound Ester Preparation:
-
Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unconjugated this compound ester and other small molecules by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[1]
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling of the purified conjugate.
-
Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant like glycerol.[7]
-
Mandatory Visualization
Caption: Workflow for this compound ester antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent hydrolysis of acridinium esters in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of acridinium esters in solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and performance of your this compound ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester hydrolysis and why is it a concern?
This compound ester hydrolysis is a chemical degradation process where the ester bond of the this compound molecule is cleaved by water, particularly under alkaline conditions.[1][2] This reaction is a significant concern because it leads to the formation of a non-chemiluminescent N-methylacridone, resulting in a loss of signal in your assay.[3] The extent of hydrolysis increases with higher pH and temperature.[2][4]
Q2: What is the chemical mechanism of this compound ester hydrolysis?
The hydrolysis of this compound esters is primarily a nucleophilic attack on the ester's carbonyl carbon by a hydroxide (B78521) ion (OH⁻).[1] This process is accelerated in alkaline solutions where the concentration of hydroxide ions is higher. The reaction ultimately leads to the cleavage of the ester bond and the loss of the phenyl leaving group, which is essential for the chemiluminescent reaction.
Q3: How does pH affect the stability of this compound esters?
The pH of the solution is a critical factor in the stability of this compound esters.[1]
-
Acidic Conditions (pH < 4.8): this compound esters are very stable in acidic solutions due to the low concentration of hydroxide ions.[2] Storing this compound ester conjugates in a slightly acidic buffer is a common strategy to prolong their shelf life.[4]
-
Neutral to Alkaline Conditions (pH > 4.8): As the pH increases, the rate of hydrolysis accelerates significantly.[1][2] This is why the chemiluminescent reaction is triggered by the addition of an alkaline solution. However, prolonged exposure to even mildly alkaline conditions during storage or long incubation steps can lead to substantial signal loss.
Q4: How does temperature impact this compound ester stability?
Temperature plays a crucial role in the rate of hydrolysis. Higher temperatures accelerate the rate of the hydrolysis reaction, leading to a faster degradation of the this compound ester.[5][6] For long-term storage, it is recommended to keep this compound ester conjugates at low temperatures (e.g., -20°C or -80°C) to minimize hydrolysis.[2][7] Lyophilized products can be stored at -20°C for over a year.[2]
Q5: Are some this compound esters more stable than others?
Yes, structural modifications to the this compound ester molecule can significantly enhance its stability. A notable example is the introduction of methyl groups on the phenyl ring, as seen in 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl-10-methylthis compound-9-carboxylate (DMAE). These methyl groups provide steric hindrance, protecting the ester bond from nucleophilic attack and thereby increasing hydrolytic stability.
Q6: What are the recommended storage conditions for this compound ester conjugates?
To maximize the shelf-life of your this compound ester conjugates, consider the following storage recommendations:
-
Buffer: Store in a slightly acidic buffer (pH 5.0-6.5).[8]
-
Temperature: For long-term storage, keep frozen at -20°C or -80°C.[7] For short-term storage (a few weeks), 4°C may be acceptable, but stability should be verified.[2]
-
Additives: The addition of protein stabilizers like bovine serum albumin (BSA) can be beneficial.[9]
-
Formulation: Lyophilization is an effective method for long-term preservation.[2]
Q7: How can I formulate a stabilizing buffer for my this compound ester conjugate?
A stabilizing diluent can be prepared to protect the this compound ester conjugate from hydrolysis. While the optimal formulation may vary depending on the specific conjugate, a good starting point based on patented formulations includes:
-
Buffer: A citrate (B86180) buffer (0.05-0.2 mol/L) or a 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.01-0.1 mol/L) to maintain a slightly acidic pH.[9][10]
-
Carbohydrates and Polyamines: Sucrose, trehalose, and glycerol (B35011) can act as stabilizers.[9][10]
-
Protein Stabilizer: Bovine serum albumin (BSA) at a concentration of 0.1-2.5%.[9]
-
Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA) to chelate metal ions that could catalyze degradation.[10]
-
Surfactant: A non-ionic surfactant like Tween-20 or Triton X-100.[9][10]
-
Preservative: Sodium azide (B81097) or Proclin 300 to prevent microbial growth.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound esters, with a focus on problems arising from hydrolysis.
Issue 1: Weak or No Chemiluminescent Signal
-
Possible Cause: Significant hydrolysis of the this compound ester has occurred.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound ester conjugate has been stored at the correct pH and temperature.[2][7]
-
Check Buffer pH: Ensure that all buffers used for dilution and incubation are not alkaline.
-
Minimize Incubation Times: If long incubation steps are necessary, perform them at a lower temperature to reduce the rate of hydrolysis.
-
Assess Conjugate Age: Older conjugates are more likely to have undergone hydrolysis. Consider using a freshly prepared conjugate.
-
Re-evaluate Labeling Procedure: Ensure that the labeling reaction was performed under optimal conditions to achieve a good degree of labeling without causing premature hydrolysis.[11]
-
Issue 2: High Assay Background
-
Possible Cause: Non-specific binding of the labeled conjugate, which can sometimes be exacerbated by changes in the conjugate's properties due to hydrolysis.
-
Troubleshooting Steps:
-
Optimize Blocking: Ensure that adequate blocking steps are included in your assay protocol.
-
Include Surfactants: The addition of a non-ionic surfactant (e.g., Tween-20) to your wash and assay buffers can help reduce non-specific binding.
-
Purify the Conjugate: Ensure that the conjugate is properly purified to remove any unconjugated this compound ester, which can contribute to background signal.[11]
-
Issue 3: Poor Assay Precision and Reproducibility
-
Possible Cause: Inconsistent hydrolysis of the this compound ester across different samples or experiments.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that incubation times and temperatures are consistent for all samples and experiments.
-
Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid pH shifts that can occur over time.
-
Control Temperature: Use a temperature-controlled incubator or water bath for all incubation steps.
-
Perform Stability Testing: Periodically assess the stability of your stock conjugate to ensure its integrity over time (see Experimental Protocol below).
-
Quantitative Data on this compound Ester Stability
The stability of this compound esters is highly dependent on pH and temperature. The following table summarizes the general relationship between these factors and the rate of hydrolysis.
| pH | Temperature | Relative Stability | Comments |
| < 4.8 | 4°C - 37°C | Very High | This compound esters are most stable in acidic conditions.[2] A pH of 3.0 has been cited for long-term stability of some reagents.[4][12] |
| 6.0 | 8°C | High | Minimal loss of chemiluminescence observed over several days.[5] |
| 7.0 | 24°C | Moderate | A steady loss of chemiluminescence is observed over time.[5] |
| 8.0 | 37°C | Low | Significant loss of chemiluminescence can occur within hours to a few days.[5] |
Experimental Protocols
Protocol for Assessing this compound Ester Conjugate Stability
This protocol provides a method for evaluating the stability of an this compound ester-labeled molecule (e.g., an antibody) over time under different storage conditions.
1. Reagent Preparation:
-
Conjugate Stock Solution: Prepare a stock solution of your this compound ester conjugate at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Storage Buffers: Prepare aliquots of different buffers to be tested (e.g., 0.1 M sodium acetate, pH 5.0; 0.1 M phosphate (B84403) buffer, pH 6.0; 0.1 M phosphate buffer, pH 7.4).
-
Trigger Solutions:
-
Trigger Solution A: 0.1 M nitric acid with 0.5% hydrogen peroxide.
-
Trigger Solution B: 0.25 M sodium hydroxide with a surfactant (e.g., 0.1% Triton X-100).
-
2. Experimental Procedure:
-
Aliquoting: Aliquot the this compound ester conjugate stock solution into the different storage buffers to be tested.
-
Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each storage condition.
-
Chemiluminescence Measurement:
-
Dilute the aged conjugate to a working concentration in an assay buffer.
-
Pipette a fixed volume of the diluted conjugate into a luminometer tube or a well of a microplate.
-
Place the tube/plate in a luminometer.
-
Inject Trigger Solution A, followed immediately by Trigger Solution B.
-
Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
-
3. Data Analysis:
-
For each storage condition, plot the RLU as a function of time.
-
Calculate the percentage of remaining chemiluminescent activity at each time point relative to the initial measurement at time zero.
-
The half-life (t½) of the conjugate under each condition can be determined as the time it takes for the chemiluminescent signal to decrease by 50%.
Visualizations
This compound Ester Hydrolysis Pathway
Caption: Chemical pathway of this compound ester hydrolysis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound ester stability.
Troubleshooting Logic for Signal Loss
Caption: Troubleshooting decision tree for signal loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 6. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. CN105628914A - Diluent enabling stability for this compound ester antigen-antibody conjugate and preparation method of diluent - Google Patents [patents.google.com]
- 10. CN105628914B - A kind of dilution and preparation method thereof that this compound ester antigen-antibody conjugate can be made stable - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Reducing Non-specific Binding of Acridinium Labeled Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing non-specific binding (NSB) of acridinium-labeled conjugates in their immunoassays. High non-specific binding can lead to elevated background signals, which in turn diminishes the signal-to-noise ratio and compromises assay sensitivity and accuracy.[1]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue with this compound-labeled conjugates?
A1: Non-specific binding refers to the undesirable adhesion of the this compound-labeled antibody to surfaces other than the intended target analyte, such as the walls of the microplate wells.[1] This can be driven by low-affinity interactions, including hydrophobic or electrostatic forces.[1] this compound esters are highly sensitive chemiluminescent labels, meaning even a small amount of non-specifically bound conjugate can produce a substantial background signal.[1] This high background can obscure the specific signal from the analyte, leading to reduced assay sensitivity and inaccurate results.[1]
Q2: What are the common causes of high non-specific binding in this compound-based assays?
A2: Several factors can contribute to high non-specific binding:
-
Suboptimal Blocking: Incomplete or ineffective blocking of the solid phase (e.g., microplate wells) leaves sites available for the labeled conjugate to adhere.[2]
-
Excessive Labeled Antibody Concentration: Using a higher concentration of the this compound-labeled antibody than necessary increases the likelihood of non-specific interactions.[1]
-
Ineffective Washing: Insufficient washing steps may not adequately remove all unbound labeled antibodies.[1][3]
-
Issues with the Labeled Conjugate: The presence of aggregates in the conjugate solution or free, unconjugated this compound ester can lead to increased background signal.[1][4]
-
Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the assay and contribute to non-specific binding.[5][6]
-
Hydrolysis of this compound Ester: The ester linkage in the this compound label can hydrolyze, particularly at higher pH and temperatures, which can contribute to background signal.[4][7]
Q3: How can detergents in buffers help reduce non-specific binding?
A3: Detergents, such as Tween-20 or Triton X-100, are amphiphilic molecules that can help minimize non-specific binding by disrupting hydrophobic interactions.[1][8] Including a low concentration (e.g., 0.05%) of a non-ionic detergent in wash buffers and sometimes in assay buffers can effectively reduce background signal by preventing the labeled conjugate from sticking to the plate surface and by aiding in the removal of unbound conjugate during wash steps.[1][9] However, excessive concentrations of detergents can sometimes interfere with antibody-antigen interactions.[4][10]
Q4: Can the charge of the this compound ester influence non-specific binding?
A4: Yes, the charge of the this compound ester can play a role in non-specific binding.[11] Electrostatic interactions are a potential cause of NSB. To mitigate this, increasing the ionic strength of the assay and wash buffers, for instance by increasing the NaCl concentration, can help to reduce these charge-based interactions.[4]
Troubleshooting Guides
Below are common issues encountered during experiments with this compound-labeled conjugates, along with their potential causes and recommended solutions.
Issue 1: High Background Signal in All Wells
This is a frequent problem that can often be resolved by optimizing blocking, washing, or antibody concentration.
Potential Causes and Solutions
| Potential Cause | Recommended Actions | Expected Outcome |
| Suboptimal Blocking | 1. Test Different Blocking Agents: Compare common blockers like 1% BSA, 5% non-fat dry milk, or commercially available synthetic blockers.[1][2] 2. Optimize Blocker Concentration: Titrate the concentration of your chosen blocker (e.g., 0.5% - 5%).[1] 3. Increase Incubation Time/Temperature: Extend blocking incubation (e.g., from 1 hour at 37°C to overnight at 4°C).[1][2] | Significant reduction in background signal across the plate. |
| Ineffective Washing | 1. Increase Wash Cycles: Increase the number of washes from 3 to 5 or more.[1][4] 2. Increase Wash Volume: Ensure each well is filled with an adequate volume of wash buffer (e.g., 300 µL).[1] 3. Add Detergent: Include 0.05% Tween-20 in the wash buffer.[1][2] 4. Incorporate a Soak Time: Add a brief soak time (e.g., 30 seconds) during each wash step.[1][4] | More effective removal of unbound labeled antibodies, leading to lower background. |
| Excessive Labeled Antibody Concentration | Titrate the Labeled Antibody: Perform a checkerboard titration to find the optimal concentration that provides the best signal-to-noise ratio.[1] | Identification of an antibody concentration that maximizes the specific signal while minimizing the background. |
| Issues with the Labeled Antibody | 1. Check for Aggregates: Centrifuge the labeled antibody solution before use to remove any aggregates.[1][4] 2. Ensure Proper Purification: Confirm that the labeled antibody was adequately purified after the labeling reaction to remove any free this compound ester.[1] | Reduced non-specific binding from antibody aggregates or free label. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio indicates that the background signal is high relative to the specific signal.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Chemiluminescence in western blot | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Acridinium Ester Antibody Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in working with acridinium ester antibody conjugates. Our goal is to help you improve the stability and performance of your conjugates for reliable and reproducible results in your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound ester antibody conjugates?
The primary cause of instability is the hydrolysis of the this compound ester.[1][2][3] This chemical breakdown is a non-luminescent reaction that renders the molecule unable to produce a signal, leading to a decrease in assay performance over time.[1] The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: What is the optimal pH for storing this compound ester antibody conjugates?
This compound esters are most stable in acidic conditions.[3][4] For long-term stability, a storage pH of 3.0 to 6.3 is often recommended.[5][6][7] In contrast, alkaline conditions (pH > 7.0) dramatically increase the rate of hydrolysis, leading to rapid degradation of the conjugate.[1][4][8]
Q3: How does temperature affect the stability of the conjugates?
Higher temperatures accelerate the rate of hydrolysis and can lead to a shorter shelf-life for the conjugate.[1] For short-term storage, 4°C is acceptable for a limited time.[9][10] However, for long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[5][9][10][11]
Q4: Can light exposure affect my this compound ester conjugates?
Yes, this compound esters can be sensitive to light.[2][4] It is recommended to store conjugates protected from light to prevent potential degradation and loss of signal.[4][9]
Q5: What are some common additives that can improve the stability of my conjugates?
Several additives can help stabilize this compound ester antibody conjugates. These include:
-
Protein stabilizers: Bovine serum albumin (BSA) or casein can help prevent non-specific binding and aggregation.[9][12]
-
Cryoprotectants: Glycerol (B35011) can be added for long-term storage at -20°C to prevent damage from freeze-thaw cycles.[5][11]
-
Preservatives: Sodium azide (B81097) or ProClin 300 can be used to prevent microbial growth.[5][9][12]
-
Specialized diluents: Formulations containing carbohydrates (like sucrose (B13894) and trehalose), polyalcohols, and amino acids can protect the conjugate from hydrolysis.[12][13]
Troubleshooting Guides
Issue 1: Low or No Chemiluminescent Signal
A weak or absent signal is a common problem that can often be traced back to issues with the conjugate's stability or the labeling process itself.
| Potential Cause | Troubleshooting Steps | References |
| Inefficient Labeling | Verify the pH of your labeling reaction; an optimal range is typically 7.2-8.5. Ensure your antibody buffer is free of primary amines (e.g., Tris), which compete with the labeling reaction. Optimize the molar ratio of this compound ester to antibody; a common starting point is a 5:1 to 20:1 molar excess. | [2][14] |
| Hydrolyzed this compound Ester | Use fresh, anhydrous DMSO or DMF to dissolve the this compound ester immediately before use. Store the stock reagent under dry conditions at -20°C. | [2][4][14] |
| Degraded Conjugate | Check the storage conditions of your labeled antibody. Ensure it is stored at the correct pH and temperature, protected from light. Avoid repeated freeze-thaw cycles. | [4][9][10][11] |
| Assay Conditions | Ensure the pH of your trigger solution is optimal for light emission (alkaline). Check for the presence of quenching agents, such as high concentrations of azide, in your sample or buffers. | [14] |
Issue 2: High Background Signal
High background can mask the true signal and reduce the sensitivity of your assay.
| Potential Cause | Troubleshooting Steps | References |
| Unbound this compound Ester | Ensure that the purification step after labeling (e.g., using a desalting column like Sephadex G-25) was sufficient to remove all free this compound ester. | [4][10][11] |
| Conjugate Aggregation | Centrifuge the labeled antibody solution before use to pellet any aggregates that may have formed during storage. | [11] |
| Non-Specific Binding | Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Add a non-ionic detergent like Tween-20 to your wash buffers to reduce hydrophobic interactions. | [11][14] |
| Over-labeling | A high degree of labeling can increase the hydrophobicity of the antibody, leading to higher non-specific binding. Reduce the molar excess of the this compound ester in the labeling reaction. | [2][11] |
Issue 3: Conjugate Instability Over Time
A gradual or sudden drop in signal intensity over time indicates a stability issue with the conjugate.
| Potential Cause | Troubleshooting Steps | References |
| Improper Storage pH | Verify the pH of your storage buffer. For long-term stability, a pH between 3.0 and 6.3 is recommended. | [3][4][6][7] |
| Inadequate Storage Temperature | For long-term storage, aliquot the conjugate and store at -80°C. For short-term storage (up to two months), 4°C is acceptable. | [7][9][10] |
| Oxidative Damage | Consider purging the storage solution with an inert gas like nitrogen to remove oxygen. | [4][7] |
| Repeated Freeze-Thaw Cycles | Aliquot the conjugate into single-use volumes to avoid repeated freezing and thawing. | [9][10] |
Data Presentation: Storage Conditions and Stability
| Storage Condition | Temperature | Duration | Expected Stability | References |
| Lyophilized Product | -20°C | > 1 year | High stability | [4] |
| In Acidic Solution (pH < 4.8) | Room Temperature | 4 weeks | No reduction in quantum yield | [4] |
| Conjugate Solution with Sodium Azide | 4°C | 2 months | No significant change | [9] |
| Long-term Liquid Storage | ≤ -60°C | Long-term | Recommended for optimal stability | [9][10] |
| Reconstituted this compound Ester (DMSO) | < -15°C | < 2 weeks | Use promptly | [9] |
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound Ester
This protocol provides a general guideline. Optimization may be required for your specific antibody and application.
-
Reagent Preparation:
-
Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 5-10 mg/mL.[10] Ensure the buffer is free of stabilizers like BSA or glycine.[9]
-
Labeling Buffer: Prepare a 1 M Sodium Bicarbonate buffer and adjust the pH to 8.5-9.5.[15]
-
This compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.[10][15]
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution by adding the labeling buffer to a final concentration of 5-10%.[10]
-
Add the desired molar excess of the this compound ester stock solution to the antibody solution. Common molar ratios to try are 5:1, 10:1, 15:1, and 20:1 (ester:protein).[10]
-
Incubate the reaction at room temperature for 1 hour with continuous mixing, protected from light.[10][11]
-
-
Purification of the Conjugate:
-
Storage of the Conjugate:
Visualizations
Caption: Competing pathways of this compound ester reaction.
Caption: Workflow for antibody conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105628914A - Diluent enabling stability for this compound ester antigen-antibody conjugate and preparation method of diluent - Google Patents [patents.google.com]
- 13. CN105628914B - A kind of dilution and preparation method thereof that this compound ester antigen-antibody conjugate can be made stable - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
minimizing background signal in acridinium-based assays
Welcome to the Technical Support Center for acridinium-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemiluminescence experiments. Here you will find answers to frequently asked questions and detailed guides to minimize background signals and enhance assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in this compound-based assays?
High background signal in this compound-based assays can originate from several sources, masking the specific signal and reducing assay sensitivity.[1][2] The most common causes include:
-
Non-Specific Binding (NSB): The this compound-labeled conjugate or other assay components may bind to the solid phase (e.g., microplate wells) non-specifically.[3][4] This can be due to hydrophobic or electrostatic interactions.[3][4]
-
Inadequate Washing: Insufficient removal of unbound labeled reagents is a frequent cause of high background.[1][3]
-
Excessive Labeled Antibody/Reagent Concentration: Using too high a concentration of the this compound-labeled conjugate can lead to increased non-specific binding.[1][3][4]
-
Hydrolysis of this compound Ester: this compound esters can hydrolyze over time, especially at higher pH and temperatures, leading to a compound that can generate a background signal.[1]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with luminescent impurities.[2][3]
-
Suboptimal Blocking: Incomplete or ineffective blocking of the solid phase can leave sites open for non-specific binding of the labeled conjugate.[3][4]
Q2: How can I prevent the hydrolysis of this compound esters?
Hydrolysis of the this compound ester can reduce the specific signal and potentially increase the background. To minimize hydrolysis:
-
Proper Storage: Store the stock solution of the this compound ester desiccated at ≤ -15°C and protected from light.[1]
-
Fresh Reagents: Prepare fresh dilutions of the labeled antibody or reagent before each experiment.[1]
-
Control pH: Be aware that hydrolysis is accelerated at higher pH.[1] The stability of some this compound esters is better at a lower pH, for instance, a pH of 3.0 has been shown to be required for the long-term stability of the PMAC reagent.[5]
Q3: What is the impact of the trigger solution on the assay?
The trigger solution, typically an alkaline hydrogen peroxide solution, initiates the chemiluminescent reaction.[3][6] The composition and pH of the trigger solution are critical for optimal light emission. For instance, the addition of 0.1 M HNO3 before NaOH has been shown to increase the relative light units (RLU) from an this compound ester solution by 5-10 times.[7] The inclusion of surfactants like Triton-100 in the trigger solution can also enhance the RLU value.[7]
Q4: How does non-specific binding occur and how can it be minimized?
Non-specific binding (NSB) happens when the this compound-labeled conjugate adheres to the assay plate or other surfaces in the absence of the target analyte.[4] This can be driven by hydrophobic and electrostatic interactions.[3][4] To minimize NSB:
-
Optimize Blocking: Use effective blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk and optimize the blocking time and temperature.[1][4]
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl) in assay and wash buffers can reduce electrostatic interactions.[1]
-
Use Detergents: Including non-ionic detergents like Tween-20 in wash buffers can help disrupt hydrophobic interactions.[1][3][4]
-
Antibody Titration: Determine the optimal concentration of the labeled antibody to maximize the signal-to-noise ratio.[1][4]
Troubleshooting Guides
Guide 1: High Background Signal
A high background signal can significantly reduce the sensitivity and dynamic range of your assay. This guide provides a systematic approach to identifying and mitigating the root causes.
Step 1: Identify the Pattern of High Background
-
Uniformly high across the plate: This often points to a systemic issue with a reagent or a general protocol step.[1]
-
High only in negative control wells: This suggests non-specific binding of assay components in the absence of the analyte.[1]
-
Edge effects: This may be due to uneven temperature during incubation or improper plate washing.
Step 2: Systematic Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in acridinium chemiluminescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during acridinium chemiluminescence assays, with a particular focus on resolving issues related to low signal generation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Chemiluminescent Signal
Q1: I am observing a very weak or no signal from my this compound-labeled conjugate. What are the potential causes?
A low or absent signal is a common issue that can stem from problems in the labeling process, assay conditions, or the detection step. Below is a breakdown of potential causes and corresponding solutions.
Troubleshooting Steps: Labeling Efficiency and Reagent Integrity
Inefficient labeling of your protein or molecule of interest is a primary reason for low signal.
-
Incorrect pH of Labeling Reaction: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.0-9.0 to ensure that the primary amines are deprotonated and available for reaction.[1] For many NHS ester conjugations, a pH of 8.3-8.5 is recommended, while for labeling antibodies, a range of 8.5-9.5 may yield better results.[2]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound NHS ester, leading to significantly lower labeling efficiency.[1][2] It is crucial to use amine-free buffers.[2]
-
Hydrolyzed this compound NHS Ester: NHS esters are sensitive to moisture and can hydrolyze, which renders them inactive.[1] Always use fresh, anhydrous DMSO or DMF to dissolve the ester immediately before use and store the stock reagent under dry conditions at -20°C.[1]
-
Suboptimal Molar Ratio: An inappropriate molar ratio of this compound NHS ester to your target molecule can result in under-labeling. For antibodies, a starting molar excess of 5:1 (ester to protein) is a good starting point, with optimization often required.[1][3]
Troubleshooting Steps: Assay Conditions and Detection
-
Incorrect pH of Detection Reagents: The chemiluminescent reaction of this compound esters is initiated by an alkaline hydrogen peroxide solution.[1] Ensure that the pH of your trigger solution is optimal for light emission. The formation of a non-luminescent pseudobase can occur in alkaline environments, which can be inhibited by creating a slightly acidic environment before the chemiluminescence reaction.[4]
-
Presence of Quenching Agents: Certain substances in your sample or buffers can quench the chemiluminescent signal. High concentrations of azide (B81097) should be avoided.[1]
-
Hydrolysis of Labeled Conjugate: The this compound ester on the conjugate can hydrolyze over time, particularly in alkaline conditions, leading to a non-luminescent product.[3] Proper storage is critical to maintain the stability of the labeled conjugate.
Q2: How can I improve the stability of my this compound ester and labeled conjugates?
Proper storage and handling are essential for maintaining the activity of this compound esters and their conjugates.
-
This compound Ester Reagent: In solid form, this compound C2 NHS Ester is stable for at least four years when stored correctly at -20°C.[3] Once reconstituted in an anhydrous aprotic solvent like DMSO, the stock solution is stable for less than two weeks at -20°C.[3]
-
Labeled Conjugates: For short-term storage, 4°C is recommended. For long-term storage, temperatures of -60°C or below are advised.[3] It is also important to avoid repeated freeze-thaw cycles.[3] this compound esters are generally stable in acidic conditions (pH < 4.8) and can be stored at room temperature for up to four weeks without a reduction in quantum yield when coupled with proteins.[5]
-
Light Exposure: Luminescent markers may partially decompose when exposed to light. It is recommended to perform experimental operations and store this compound esters in the dark.[5]
Issue 2: High Background Signal
Q3: My assay is showing a high background signal, which is reducing the signal-to-noise ratio. What could be the cause?
High background can mask the specific signal from your analyte. Here are common causes and their solutions:
-
Non-specific Binding: In immunoassays, incomplete blocking of the solid phase (e.g., microplate wells) can lead to non-specific binding of the this compound-labeled conjugate.[1] Ensure you are using an effective blocking agent (e.g., BSA, casein) and that the blocking step is performed for a sufficient duration.[1]
-
Hydrophobic Interactions: The this compound molecule itself can have hydrophobic properties, which can lead to non-specific binding. The inclusion of surfactants like Tween-20 in wash buffers can help to reduce this.[1]
-
Contaminated Buffers or Reagents: Contamination of buffers or other assay reagents with luminescent substances can contribute to a high background.[1] It is important to use high-purity reagents and water.[1]
-
Excess Labeled Conjugate: Using too high a concentration of the labeled conjugate can lead to increased non-specific binding and a higher background signal.[1]
Data Summary Tables
Table 1: Recommended Buffers for this compound Ester Labeling
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS)[2] | Tris (tris(hydroxymethyl)aminomethane)[1][2] |
| Sodium Bicarbonate Buffer[1][2] | Glycine[1][2] |
| Sodium Phosphate Buffer[2] | |
| Borate Buffer[1][2] | |
| HEPES Buffer[2] |
Table 2: Recommended Molar Ratios for Antibody Labeling
| Molar Ratio (Ester:Protein) | Expected Outcome |
| 5:1 to 10:1[3] | Good starting range for optimization. |
| 15:1 to 20:1[3][4] | May increase signal but also risks over-labeling, which can lead to loss of antibody affinity. |
The optimal ratio should be determined empirically for each specific antibody.[1]
Table 3: Storage Conditions and Stability of this compound Reagents and Conjugates
| Reagent/Conjugate | Form | Storage Temperature | Stability |
| This compound C2 NHS Ester | Solid | -20°C | ≥ 4 years[3] |
| This compound C2 NHS Ester in DMSO | Solution | -20°C | < 2 weeks[3] |
| Labeled Conjugate | Solution | 4°C | Short-term[3] |
| Labeled Conjugate | Solution | ≤ -60°C | Long-term[3] |
| Lyophilized Labeled Conjugate | Solid | -20°C | > 1 year[5] |
Experimental Protocols
General Protocol for Antibody Labeling with this compound NHS Ester
This protocol provides a general guideline for labeling an antibody (e.g., IgG). Optimization may be required for other proteins.
-
Preparation of Reagents:
-
Labeling Reaction:
-
Quench the Reaction:
-
Add a quenching buffer (e.g., glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purify the Conjugate:
-
Characterize and Store:
-
Determine the concentration of the labeled antibody and, if possible, the degree of labeling.
-
Store the purified conjugate at 4°C for short-term use or at ≤ -60°C for long-term storage.[3]
-
Visualizations
Caption: The reaction pathway of this compound ester chemiluminescence.
Caption: A typical workflow for an this compound chemiluminescence immunoassay.
Caption: A flowchart for troubleshooting low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Acridinium Chemiluminescence and Surfactant Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of surfactants on acridinium light emission intensity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound esters and surfactants.
Issue 1: Low or No Chemiluminescent Signal
Q1: I am observing a very weak or no signal after adding the trigger solution. What are the potential causes and solutions?
A: Low or no signal is a common issue that can stem from several factors, from reagent preparation to the specific reaction conditions. Here’s a systematic approach to troubleshooting this problem:
| Potential Cause | Recommended Solution |
| Suboptimal Surfactant Choice or Concentration | The type and concentration of the surfactant are critical. Cationic surfactants like CTAC (cetyltrimethylammonium chloride) are known to significantly enhance light emission, while anionic surfactants such as SDS (sodium dodecyl sulfate) can decrease it.[1][2] Ensure you are using a cationic or non-ionic surfactant for signal enhancement. The concentration should be at or above the critical micelle concentration (CMC) for optimal effect.[3] Perform a titration experiment to determine the optimal surfactant concentration for your specific this compound ester and assay conditions. |
| Incorrect pH of Trigger Solution | The chemiluminescent reaction of this compound esters is highly pH-dependent, requiring alkaline conditions to proceed efficiently.[1][4] Verify that the pH of your trigger solution (containing sodium hydroxide) is in the optimal range (typically pH 12-13).[5] |
| Degraded this compound Ester | This compound esters can hydrolyze and lose activity, especially when stored improperly or exposed to moisture.[1] Use fresh or properly stored (desiccated at -20°C) this compound ester for labeling. Prepare working solutions immediately before use. |
| Inefficient Labeling of Biomolecules | If you are using an this compound-labeled molecule (e.g., an antibody), low labeling efficiency will result in a weak signal.[1] Ensure the labeling reaction is performed at the optimal pH (typically 8.0-8.5) and that the buffer used is free of primary amines (e.g., Tris) which can compete with the labeling reaction.[6] |
| Presence of Quenching Agents | Certain substances can quench the chemiluminescent signal. Common quenchers include azide (B81097) and high concentrations of certain salts or organic solvents.[1] Review the composition of all your buffers and sample matrices to ensure no quenching agents are present. |
| Improper Luminometer Settings | This compound ester reactions typically produce a rapid "flash" of light.[6][7] Your luminometer must be set to measure this fast kinetic profile, often requiring the use of injectors for the trigger solution and immediate measurement.[1][7] Ensure the correct reading parameters (e.g., integration time) are selected. |
Issue 2: High Background Signal
Q2: My negative controls are showing a high signal, leading to a poor signal-to-noise ratio. How can I reduce the background?
A: High background can be caused by a variety of factors, including non-specific binding and reagent contamination. The presence of surfactants can also influence background levels.
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Labeled Reagents | The labeled molecule (e.g., antibody) may be binding non-specifically to the solid phase (e.g., microplate wells). The hydrophobic nature of the this compound molecule itself can contribute to this.[1] |
| * Optimize Blocking: Ensure thorough blocking of the solid phase with a suitable blocking agent (e.g., BSA, non-fat milk).[8] | |
| * Adjust Wash Buffer: Increase the number of wash steps and include a non-ionic surfactant like Tween-20 (e.g., 0.05%) in your wash buffer to reduce non-specific interactions.[8] | |
| * Optimize Labeled Reagent Concentration: Perform a titration to find the optimal concentration of the labeled reagent that maximizes the signal-to-noise ratio.[8] | |
| Intrinsic Chemiluminescence of Surfactants | While rare, some surfactant preparations may contain impurities that are chemiluminescent under the assay conditions. |
| * Test Surfactant Alone: Run a control with just the trigger solution and the surfactant to check for any intrinsic signal. | |
| * Use High-Purity Surfactants: Ensure you are using a high-purity grade of the surfactant. | |
| Contaminated Reagents or Buffers | Contamination of any of the assay components with luminescent substances can lead to high background.[1] |
| * Use High-Purity Water and Reagents: Prepare all buffers and solutions with high-purity, nuclease-free water and analytical grade reagents. | |
| * Filter Sterilize Buffers: Filtering buffers can help remove particulate matter that may contribute to background. |
Issue 3: Poor Reproducibility
Q3: I am observing significant variation between replicate wells and between assays. What could be causing this inconsistency?
A: Poor reproducibility can be frustrating and can be traced back to inconsistencies in pipetting, reagent preparation, or the timing of the measurement.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of reagents, especially the labeled molecule or the trigger solution, will lead to variable results. |
| * Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. | |
| * Use Proper Pipetting Technique: Ensure consistent and proper pipetting technique, including pre-wetting tips and consistent dispensing speed. | |
| Variable Timing of Measurement | Since the this compound light emission is a rapid flash, any delay or inconsistency in the time between trigger solution injection and measurement will result in variability.[1][7] |
| * Use Automated Injectors: If available, use a luminometer with automated injectors to ensure precise and consistent timing for all wells.[7] | |
| * Standardize Manual Addition: If adding the trigger solution manually, work with one well at a time and have a consistent workflow to minimize timing differences. | |
| Incomplete Mixing | Incomplete mixing of the trigger solution with the reaction volume can lead to inconsistent light emission. |
| * Ensure Proper Mixing: If your luminometer has a shaking function, utilize it. Otherwise, ensure the force of the injection is sufficient to promote rapid mixing. | |
| Reagent Instability | Degradation of the this compound ester conjugate over time can lead to a decrease in signal in later experiments.[9] |
| * Proper Storage: Store labeled conjugates in appropriate buffers and at the recommended temperature (-20°C or -80°C for long-term storage).[9] Aliquoting the conjugate can prevent multiple freeze-thaw cycles. | |
| * Monitor Performance Over Time: Include a positive control with a known concentration in each assay to monitor the performance and stability of the reagents over time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which cationic surfactants enhance this compound light emission?
A: Cationic surfactants, such as CTAC, form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles create a hydrophobic microenvironment that is thought to enhance the chemiluminescence reaction in a few ways. Firstly, the micelles can concentrate the hydrophobic this compound ester and the hydroperoxide anion, increasing the local concentration of reactants and thus the reaction rate.[10] Secondly, the microenvironment of the micelle can protect the excited-state N-methylacridone from non-radiative decay pathways that are more prevalent in the bulk aqueous solution, thereby increasing the quantum yield of light emission.
Q2: Can I use any type of surfactant to enhance the signal?
A: No, the type of surfactant is crucial. Cationic surfactants are generally the most effective at enhancing both the light intensity and the speed of the reaction.[11][12] Non-ionic surfactants, like Triton X-100 and Tween-20, can also provide some enhancement, though often to a lesser extent than cationic surfactants.[2] Anionic surfactants, such as SDS, have been observed to decrease the light emission intensity.[2] Zwitterionic surfactants can have a modest enhancing effect.[11][12]
Q3: What is the difference between "flash" and "glow" kinetics in this compound chemiluminescence, and how do surfactants affect this?
A: "Flash" kinetics refers to a very rapid emission of light that peaks within seconds and then quickly decays.[7] "Glow" kinetics, on the other hand, describes a more sustained light emission that can last for minutes to hours, though typically at a lower intensity.[7] Standard this compound esters exhibit flash kinetics.[6] Cationic surfactants tend to accelerate the kinetics, resulting in an even faster and more intense flash.[11][12] While some modifications to the this compound ester structure can produce a glow-type emission, surfactants are primarily known for enhancing the flash kinetics.
Q4: How do I determine the optimal concentration of a surfactant for my assay?
A: The optimal surfactant concentration is typically at or above its critical micelle concentration (CMC), as the formation of micelles is key to the enhancement effect.[3] To determine the optimal concentration for your specific assay, you should perform a titration experiment. This involves preparing a series of dilutions of the surfactant in your assay buffer and measuring the chemiluminescent signal at each concentration while keeping the concentrations of the this compound-labeled molecule and trigger solution constant. The concentration that provides the highest signal-to-noise ratio is the optimal concentration.
Q5: Are there any biocompatible or "green" alternatives to commonly used cationic surfactants like CTAC?
A: Yes, research has been conducted on less toxic, degradable cationic surfactants as alternatives to CTAC, which can be harmful to the environment. Some of these alternatives contain cleavable linkages, such as carbonate or amide groups, that allow them to break down into less toxic components. These degradable surfactants have been shown to be effective in enhancing this compound chemiluminescence, offering a more environmentally friendly option.
Data Presentation
Table 1: Effect of Different Surfactant Types on this compound Light Emission Intensity
| Surfactant Type | Example Surfactant | Typical Effect on Light Intensity | Typical Effect on Reaction Kinetics | Reference |
| Cationic | CTAC, CTAB | Significant Increase (up to 42-fold) | Accelerated | [1][2][3] |
| Anionic | SDS | Decrease | Slowed | [2][3] |
| Non-ionic | Triton X-100, Tween-20 | Moderate Increase (up to 15-fold) | Minimal Effect | [2] |
| Zwitterionic | - | Modest Increase | Slightly Accelerated | [11][12] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Surfactant Concentration on this compound Light Emission
This protocol outlines a method to determine the optimal concentration of a chosen surfactant for enhancing the chemiluminescent signal of an this compound ester.
Materials:
-
This compound-labeled protein (e.g., antibody)
-
Surfactant stock solution (e.g., 10% CTAC in deionized water)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Trigger Solution A: 0.1% Hydrogen Peroxide in 0.1 M Nitric Acid
-
Trigger Solution B: 0.25 M Sodium Hydroxide
-
White, opaque 96-well microplate
-
Luminometer with injectors
Procedure:
-
Prepare Surfactant Dilutions: Create a series of surfactant dilutions in Assay Buffer. For example, for CTAC, you might prepare final concentrations ranging from 0.01% to 2%.
-
Prepare this compound Ester Solution: Dilute the this compound-labeled protein to a working concentration in each of the surfactant dilutions.
-
Plate Setup: Pipette 100 µL of each this compound ester/surfactant solution into triplicate wells of the 96-well microplate. Include a control set with no surfactant.
-
Measurement: Place the microplate in the luminometer.
-
Injection and Reading: Program the luminometer to inject 100 µL of Trigger Solution A followed immediately by 100 µL of Trigger Solution B into each well. The light emission should be measured immediately after the injection of Trigger Solution B for 1-5 seconds.
-
Data Analysis: Calculate the average Relative Light Units (RLU) for each surfactant concentration. Plot the RLU versus the surfactant concentration to determine the optimal concentration that yields the maximum signal.
Visualizations
Caption: Mechanism of this compound chemiluminescence enhancement by cationic micelles.
Caption: Experimental workflow for evaluating surfactant effects.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of surfactants on the intensity of chemiluminescence emission from this compound ester labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow injection analysis of H2O2 in natural waters using this compound ester chemiluminescence: method development and optimization using a kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of surfactants on the chemiluminescence of this compound dimethylphenyl ester labels and their conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
storage conditions for long-term stability of acridinium conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting for the long-term stability of acridinium conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for unconjugated this compound NHS esters?
For long-term stability, solid this compound NHS esters should be stored at -20°C, protected from light and moisture (desiccated).[1][2] Under these conditions, the solid reagent is stable for at least four years.[1][2]
Q2: How should I store stock solutions of this compound NHS esters?
Stock solutions should be prepared in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately before use to prevent hydrolysis of the reactive NHS ester.[1][3] For short-term storage, aliquots of the stock solution in DMSO can be stored at < -15°C for less than two weeks or at -80°C for up to six months.[1][4] To ensure optimal performance, it is highly recommended to use freshly prepared solutions for labeling reactions.[1]
Q3: What is the most critical factor affecting the stability of this compound conjugates?
The pH of the storage buffer is the most critical factor.[5] this compound esters are highly susceptible to hydrolysis in alkaline conditions (pH > 4.8), which leads to a non-luminescent product and loss of signal.[5][6] They exhibit much greater stability in weakly acidic conditions.[6][7]
Q4: What are the recommended storage conditions for this compound-labeled conjugates (e.g., antibodies)?
The optimal storage conditions depend on the duration:
-
Long-term: For extended stability, store at ≤ -60°C or -80°C.[1][9] Some protocols suggest adding 50% glycerol (B35011) for storage at -20°C.[8]
-
Lyophilized: Freeze-dried conjugates can be stored at -20°C for over a year.[6]
To minimize degradation, it is crucial to use a slightly acidic storage buffer (pH ~6.3) and to aliquot the conjugate to avoid repeated freeze-thaw cycles.[1][8][10]
Q5: Can I do anything to improve the stability of my diluted, ready-to-use conjugate?
Yes. The stability of diluted conjugates can be enhanced by using a specialized diluent. A patented formulation suggests a buffer at pH 6.0-7.0 containing stabilizers such as carbohydrates (e.g., sucrose (B13894), trehalose), polyalcohols (e.g., glycerol), protein stabilizers (e.g., BSA), a chelating agent, a surfactant, and a preservative.[10] Such a diluent can preserve the conjugate for over 12 months at 2-8°C.[10]
Data Presentation: Storage Conditions & Stability
Table 1: Recommended Storage Conditions for this compound Esters and Conjugates
| Reagent Type | Form | Temperature | Duration | Key Recommendations |
| Unconjugated this compound NHS Ester | Solid Powder | -20°C | ≥ 4 years[1][2] | Desiccate and protect from light.[1] |
| In Anhydrous Solvent (DMSO/DMF) | < -15°C | < 2 weeks[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent.[1] | |
| In Anhydrous Solvent (DMSO/DMF) | -80°C | Up to 6 months[1][4] | Seal tightly, protect from moisture.[4][11] | |
| This compound-Labeled Conjugate | Liquid (in buffer) | 4°C | Short-term[1][8] | Use acidic buffer (pH < 4.8).[6] |
| Liquid (in buffer) | ≤ -60°C to -80°C | Long-term[1] | Aliquot to avoid freeze-thaw cycles. | |
| Lyophilized (Freeze-dried) | -20°C | > 1 year[6] | Store desiccated. |
Table 2: Factors Influencing this compound Conjugate Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable at alkaline pH (>4.8) due to hydrolysis. Very stable in acidic conditions (pH < 4.8).[6] | Store conjugates in a weakly acidic buffer (e.g., pH 6.3).[8][10] A pH of 3.0 has been shown to be required for long-term stability of some this compound reagents.[7] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and degradation.[6] | Store at recommended low temperatures (4°C for short-term, ≤-60°C for long-term).[1] |
| Light | Exposure to light can lead to partial decomposition of the this compound molecule.[6] | Store all this compound-containing reagents and conjugates in the dark or in amber vials.[6] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the conjugate, potentially through aggregation.[1][12] | Aliquot conjugates into single-use volumes before freezing.[1] |
| Oxygen | May contribute to degradation through radical poisoning.[6][9] | For maximum stability, consider deoxygenating the storage buffer by bubbling with nitrogen gas.[6] |
Troubleshooting Guides
Issue 1: Rapid Loss of Chemiluminescent Signal in Stored Conjugate
-
Question: My this compound conjugate loses signal much faster than expected, even when stored at 4°C or -80°C. What could be the cause?
-
Answer: This issue is most commonly due to hydrolysis of the this compound ester.
-
Check Buffer pH: The primary cause of instability is a neutral or alkaline pH. The rate of hydrolysis increases significantly with rising pH.[5][6]
-
Review Storage Temperature: Storing at an inappropriate temperature accelerates degradation. A conjugate that is stable for a short time at 4°C may degrade quickly at room temperature.
-
Solution: Always store conjugates at the recommended temperatures. For any storage longer than a few days, use -60°C or colder.[1]
-
-
Consider Contaminants: The presence of nucleophiles or certain contaminants in your buffer can degrade the this compound ester.
-
Solution: Use high-purity reagents and water to prepare buffers. Ensure no competing primary amines (like Tris or glycine) are in the final storage buffer unless they were used to quench the labeling reaction and subsequently removed.[3]
-
-
Issue 2: High Background Signal in an Assay
-
Question: My assay has high background noise, even in negative control wells. Could this be related to conjugate storage?
-
Answer: Yes, improper storage can lead to degradation products that contribute to background signal.
-
Hydrolysis Products: Over time, the this compound ester can hydrolyze, and while the primary hydrolysis product is non-luminescent, other degradation pathways might yield products that increase background.[1]
-
Aggregation: Improper storage, especially in phosphate-buffered saline (PBS) during freezing, can cause protein aggregation.[12] Aggregates can lead to non-specific binding and higher background.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. CN105628914A - Diluent enabling stability for this compound ester antigen-antibody conjugate and preparation method of diluent - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
issues with residual organic solvents in acridinium labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to residual organic solvents in acridinium ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are typically used to dissolve this compound NHS esters, and why?
A1: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for dissolving this compound NHS esters.[1] These polar aprotic solvents are effective at dissolving the hydrophobic this compound ester molecules while being miscible with the aqueous buffers used for the labeling reaction. It is crucial to use anhydrous solvents and to prepare the this compound ester solution immediately before use, as the NHS ester is highly susceptible to hydrolysis in the presence of water, which would deactivate it and prevent conjugation to the antibody.[2]
Q2: How can residual organic solvents affect my labeled antibody and immunoassay performance?
A2: Residual organic solvents from the labeling reaction can negatively impact your assay in several ways:
-
Protein Denaturation: High concentrations of solvents like DMF and DMSO can alter the three-dimensional structure of your antibody.[1][3] This can lead to a loss of antigen-binding affinity and reduced assay sensitivity.
-
Increased Non-Specific Binding: Solvents can promote protein aggregation and alter the charge or hydrophobicity of the labeled antibody, leading to increased non-specific binding to microplate wells or other surfaces.[4][5] This results in high background signals and a reduced signal-to-noise ratio.
-
Signal Quenching: Some organic solvents can directly interfere with the chemiluminescent reaction by quenching the light emission from the excited N-methylacridone product.[6][7] This would lead to an overall lower signal output.
-
Poor Reproducibility: The variable presence of residual solvents can lead to inconsistent labeling efficiency and assay performance, causing poor reproducibility between experiments.[1]
Q3: What are the acceptable limits for residual solvents in a final labeled antibody preparation?
A3: While specific limits for research-use-only reagents are not strictly defined, guidelines for pharmaceuticals from the International Council for Harmonisation (ICH) provide a useful reference for safe concentration limits. For solvents like DMF, DMSO, and acetonitrile (B52724), which are commonly used, established Permitted Daily Exposure (PDE) limits translate to concentration limits in the parts-per-million (ppm) range. Functionally, for immunoassays, it is best practice to keep residual solvent concentrations as low as possible, ideally well below 0.5% (v/v), to avoid the negative effects described above.[3][8]
Q4: How can I remove residual organic solvents after the labeling reaction?
A4: The most common and effective methods for removing small molecules like DMF and DMSO from a labeled antibody solution are size-based separation techniques:
-
Dialysis: This involves placing the antibody solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of an appropriate buffer. This is a thorough but time-consuming method.[8][9]
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a faster method that uses a gel filtration column (e.g., Sephadex G-25) to separate the large labeled antibody from the small solvent molecules and unreacted label.[3][10][11]
Troubleshooting Guides
This guide addresses specific issues you might encounter during your experiments that could be related to residual organic solvents.
| Problem | Potential Cause Related to Residual Solvents | Recommended Solution |
| High Background Signal | Increased Non-Specific Binding: Residual DMF or DMSO may have altered the antibody's properties, causing it to stick to surfaces.[4][12] | 1. Improve Purification: Re-purify the antibody conjugate using size-exclusion chromatography or extended dialysis to ensure complete removal of solvents. (See Protocols 1 & 2). 2. Optimize Buffers: Increase the ionic strength (e.g., higher NaCl concentration) or add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and assay buffers to minimize non-specific interactions.[12] |
| Low or No Signal | Antibody Denaturation: The concentration of organic solvent during the labeling step might have been too high (e.g., >10% of the total reaction volume), leading to loss of antibody activity.[3] Signal Quenching: Residual solvent in the final assay well may be quenching the chemiluminescent signal.[6] | 1. Review Labeling Protocol: Ensure the volume of dissolved this compound ester added to the antibody solution does not exceed 10% of the total reaction volume. 2. Verify Purification: Confirm that the purification step was successful. Consider performing a QC check for residual solvents (See Protocol 3). 3. Perform a Solvent Interference Assay: Directly test if the solvent is the issue by spiking a known good conjugate with the solvent (See Protocol 4). |
| Poor Reproducibility (High CVs) | Variable Solvent Carryover: Inconsistent purification is leading to different amounts of residual solvent in different batches of labeled antibody. | 1. Standardize Purification Protocol: Use a consistent and validated protocol for purification (e.g., same column type, buffer volume, and flow rate for SEC; or same dialysis time and buffer exchange frequency). 2. Perform QC Checks: Implement a routine QC step to measure the residual solvent levels in each batch to ensure consistency. (See Protocol 3). |
| Precipitation of Labeled Antibody | Protein Aggregation: Residual solvents can sometimes induce protein aggregation, especially during storage or freeze-thaw cycles.[4][5] | 1. Ensure Complete Solvent Removal: Thorough purification is critical. 2. Optimize Storage Buffer: Ensure the final storage buffer for the antibody is optimal (e.g., PBS, pH 7.4) and consider adding a cryoprotectant like glycerol (B35011) if freezing. 3. Centrifuge Before Use: Before use, spin down the antibody vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your assay. |
Quantitative Data on Residual Solvents
The following tables provide reference values for acceptable limits of common organic solvents.
Table 1: Regulatory Concentration Limits for Common Solvents (ICH Q3C Guidelines)
These limits are based on safety for pharmaceutical products and serve as a conservative guide for acceptable residual levels.
| Solvent | Class | Concentration Limit (ppm) |
| Acetonitrile | 2 | 410 |
| N,N-Dimethylformamide (DMF) | 2 | 880 |
| Dimethyl sulfoxide (DMSO) | 2 | 5000 |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
Data sourced from ICH Q3C(R8) and FDA guidelines.[8][13]
Table 2: Functional Tolerance of Solvents in Biological Assays
This table provides general guidance on solvent concentrations that are often tolerated in various biological assays without significant interference. Exceeding these levels in the final assay well increases the risk of the problems outlined in the troubleshooting guide.
| Solvent | Typical Functional Tolerance Limit (v/v) | Notes |
| DMSO | < 1% | Some sensitive assays may show effects at >0.1%. Often kept below 0.5% as a best practice.[3] |
| DMF | < 0.5% | Generally considered more denaturing to proteins than DMSO. |
| Acetonitrile | < 1% | Can cause protein precipitation at higher concentrations. |
| Ethanol | < 5% | Generally well-tolerated at low percentages. |
Experimental Protocols
Protocol 1: Residual Solvent Removal by Size-Exclusion Chromatography (SEC)
This method is rapid and effective for separating the high molecular weight labeled antibody from low molecular weight contaminants like solvents and free this compound ester.
Materials:
-
Desalting column (e.g., Sephadex G-25, Bio-Gel P-6 DG)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Collection tubes
Procedure:
-
Column Preparation: Equilibrate the desalting column with 3-5 column volumes of Equilibration Buffer. Allow the buffer to drain completely by gravity.
-
Sample Loading: Carefully load the entire volume of the labeling reaction mixture onto the center of the column bed.
-
Elution: Once the sample has fully entered the column bed, add the Elution Buffer.
-
Fraction Collection: Begin collecting fractions immediately. The larger, labeled antibody will elute first in the void volume. The smaller molecules (unreacted label, solvents) will be retained longer and elute in later fractions.
-
Analysis: Monitor the fractions for protein content by measuring absorbance at 280 nm. Pool the protein-containing fractions. The purified, labeled antibody is now ready for characterization and use.
Protocol 2: Residual Solvent Removal by Dialysis
This method is thorough and ideal for ensuring complete buffer exchange and solvent removal, though it is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for IgG)
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
Procedure:
-
Prepare Membrane: Wet the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the antibody labeling reaction mixture into the dialysis tubing/cassette and seal securely.
-
First Dialysis: Immerse the sealed sample in a beaker containing at least 200 times the sample volume of cold (4°C) Dialysis Buffer. Stir gently on a stir plate for 2-4 hours.[9]
-
Buffer Exchange 1: Discard the buffer and replace it with an equal volume of fresh, cold Dialysis Buffer. Continue to stir for another 2-4 hours.
-
Buffer Exchange 2 (Overnight): Discard the buffer again and replace with fresh, cold buffer. Allow dialysis to proceed overnight at 4°C with gentle stirring.[9]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The purified labeled antibody is now in the desired final buffer and free of organic solvents.
Protocol 3: QC Analysis of Residual Solvents by HPLC (Representative Method)
This protocol provides a general method for quantifying residual DMF and DMSO. It should be optimized for your specific equipment and needs.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Solvent standards (DMF, DMSO) of known concentration
Procedure:
-
Prepare Standards: Create a standard curve by preparing several dilutions of DMF and DMSO in water (e.g., from 10 ppm to 1000 ppm).
-
Prepare Sample: Dilute a small aliquot of your purified labeled antibody in water to a known concentration. To precipitate the protein, add acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Quantification: Run the standards and the sample supernatant. Identify the peaks for DMF and DMSO based on the retention times of the standards. Quantify the amount of each solvent in your sample by comparing the peak area to the standard curve.
Protocol 4: Functional Assay for Solvent Interference
This assay directly tests whether a specific concentration of an organic solvent is impacting the performance of your this compound-labeled antibody.
Materials:
-
Purified, this compound-labeled antibody (known to be functional and free of solvents)
-
Antigen-coated microplate (or appropriate assay setup)
-
Assay Buffer
-
Wash Buffer
-
Organic solvents to be tested (e.g., DMF, DMSO)
-
Chemiluminometer and trigger reagents
Procedure:
-
Prepare Spiked Antibody Solutions: Prepare several dilutions of your labeled antibody in Assay Buffer. For each dilution, create a "spiked" version by adding the organic solvent of interest to a final concentration you wish to test (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v). Also prepare a "no solvent" control for each antibody dilution.
-
Run Assay:
-
Add 100 µL of each "spiked" and "no solvent" antibody dilution to the wells of the antigen-coated plate. Include wells with only Assay Buffer as a background control.
-
Incubate according to your standard assay protocol.
-
Wash the plate thoroughly with Wash Buffer to remove unbound antibody.
-
-
Measure Signal: Add the chemiluminescent trigger reagents and immediately measure the Relative Light Units (RLU) in a luminometer.
-
Analyze Data: Compare the RLU values and the signal-to-background ratios of the "spiked" samples to the "no solvent" controls. A significant decrease in signal or increase in background in the spiked wells indicates interference at that solvent concentration.
Protocol 5: Calculation of Degree of Labeling (DOL)
This protocol determines the average number of this compound ester molecules conjugated to each antibody molecule.
Materials:
-
Purified this compound-labeled antibody
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 370 nm (A₃₇₀, the approximate max for this compound).
-
Required Constants:
-
Molar extinction coefficient of IgG at 280 nm (ε_prot): ~210,000 M⁻¹cm⁻¹
-
Molar extinction coefficient of this compound ester at 370 nm (ε_label): ~14,000 M⁻¹cm⁻¹
-
Correction Factor (CF) for label absorbance at 280 nm: A₂₈₀ / A₃₇₀ of the free label (typically ~0.35)
-
-
Calculate Concentrations:
-
Antibody Concentration (M): [Protein] = (A₂₈₀ - (A₃₇₀ * CF)) / ε_prot
-
Label Concentration (M): [Label] = A₃₇₀ / ε_label
-
-
Calculate DOL:
-
DOL = [Label] / [Protein]
-
A typical DOL for antibodies is between 2 and 10.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nanotempertech.com [nanotempertech.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effect on the Chemiluminescence of this compound Thioester: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. anshlabs.com [anshlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. HPLC Separation of Mixture of DMF and DMSO | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Acridinium Esters and Enzyme Labels in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The choice of label is a critical determinant of performance in immunoassays. This guide provides an objective comparison of two widely used labeling technologies: acridinium esters and enzyme labels, such as Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). By examining their signaling pathways, performance characteristics, and experimental workflows, this document aims to equip researchers with the information needed to select the optimal label for their specific assay requirements.
At a Glance: Key Performance Characteristics
This compound esters and enzyme labels offer distinct advantages and disadvantages. The following table summarizes their key performance characteristics, providing a high-level overview to guide your selection process.
| Feature | This compound Esters | Enzyme Labels (HRP, AP) |
| Signal Generation | Direct "Flash" Chemiluminescence[1] | Enzymatic "Glow" Chemiluminescence, Fluorescence, or Colorimetric[2][3][4] |
| Assay Time | Rapid (minutes)[1] | Longer (requires substrate incubation)[1] |
| Sensitivity | High (femtogram to picogram range)[1][5] | High (picogram to nanogram range)[1] |
| Signal-to-Noise Ratio | Generally Higher[1] | Variable, can be high with enhancers[1] |
| Workflow Complexity | Simpler, no enzyme catalysis needed[6][7] | More complex, with additional substrate and stop solution steps[1] |
| Stability | Good, but can be sensitive to pH and hydrolysis[8] | Generally stable, but activity can be affected by environmental factors[9] |
Signaling Pathways and Mechanisms
The fundamental difference between this compound esters and enzyme labels lies in their mechanism of signal generation.
This compound Esters: Direct Chemiluminescence
This compound esters are chemiluminescent molecules that emit light through a direct chemical reaction.[5] The process is initiated by the addition of a trigger solution, typically containing hydrogen peroxide in an alkaline buffer.[7] This triggers a rapid oxidation reaction, leading to the formation of an unstable dioxetanone intermediate. The subsequent decomposition of this intermediate releases energy in the form of a light flash.[6][10] This entire process is independent of any enzymatic catalysis, simplifying the assay workflow.[6][7]
Enzyme Labels: Catalytic Signal Amplification
Enzyme labels, most commonly Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP), generate a signal through enzymatic catalysis.[11] In these systems, the enzyme is conjugated to a detection antibody.[12][13] Following the binding of the antibody to the target analyte, a substrate is added. The enzyme then catalyzes the conversion of this substrate into a detectable product.[13] This product can be chromogenic (colored), fluorescent, or chemiluminescent, depending on the substrate used.[3][4]
Quantitative Performance Data
The choice between this compound esters and enzyme labels often comes down to the specific performance requirements of the immunoassay. The following table presents representative data comparing the two technologies.
| Parameter | This compound Ester Assay | HRP-based Assay | Reference |
| Limit of Detection (LOD) | ~0.2 pg/mL | ~15 pg/mL (75x less sensitive) | [14] |
| Linear Range | 2.2 - 360 ng/mL | Varies by substrate | [15] |
| Assay Time (Signal Generation) | < 5 seconds | 15 - 30 minutes | [16][17] |
| Precision (CV%) | 1.9% - 2.2% (intra-assay) | Typically <10% | [15] |
Note: The data presented is representative and can vary depending on the specific assay design, reagents, and instrumentation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable immunoassay results. Below are generalized protocols for a sandwich immunoassay using an this compound ester-labeled antibody and a conventional ELISA with an HRP-conjugated antibody.
This compound Ester Chemiluminescence Immunoassay (CLIA) Protocol
This protocol outlines a typical sandwich CLIA using magnetic beads as the solid phase.
Materials:
-
Microplate or magnetic beads coated with capture antibody
-
Sample or standards containing the analyte
-
This compound ester-labeled detection antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 M Sodium Hydroxide with a surfactant
-
Luminometer
Procedure:
-
Antigen Capture: Add 100 µL of the sample or standard to each well of the microplate (or to tubes with magnetic beads). Incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound antigen.
-
Detection Antibody Binding: Add 100 µL of the this compound ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1-2 hours at 37°C.[7]
-
Final Washing: Wash the wells five times with Wash Buffer to remove unbound labeled antibody.[7]
-
Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.[7]
-
Data Analysis: Construct a standard curve by plotting the RLU of the standards against their known concentrations. Determine the concentration of the analyte in the samples from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol with HRP
This protocol describes a standard sandwich ELISA using an HRP-conjugated detection antibody and a colorimetric substrate.
Materials:
-
96-well plate coated with capture antibody
-
Sample or standards containing the analyte
-
HRP-conjugated detection antibody or a biotinylated detection antibody and streptavidin-HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Capture: Add 100 µL of the sample or standard to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection Antibody Binding: Add 100 µL of the HRP-conjugated detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Final Washing: Wash the wells three times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the analyte concentration in the samples based on the standard curve.
Immunoassay Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for this compound ester-based and enzyme-based immunoassays.
Conclusion
Both this compound esters and enzyme labels are powerful tools for the development of sensitive and specific immunoassays. This compound esters offer the advantages of a simpler and faster workflow, higher sensitivity in many cases, and a direct chemiluminescent signal that is not dependent on enzymatic activity.[1][6][9] This makes them particularly well-suited for high-throughput screening and applications where rapid results are critical.
Enzyme labels, on the other hand, provide versatility in signal detection, with options for colorimetric, fluorescent, and chemiluminescent readouts.[3] The enzymatic amplification step can also lead to high sensitivity, and the technology is well-established and widely used.[2] The choice between these two labeling technologies will ultimately depend on the specific requirements of the assay, including the desired sensitivity, throughput, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 4. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 5. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. This compound esters as high-specific-activity labels in immunoassay - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 12. Suzy's_Webpage_HRP [bio.davidson.edu]
- 13. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 14. Chemiluminescent and enzyme-linked immuno assays for sensitive detection of human IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of this compound Ester-Chemiluminescence Immunoassay Method for the Determination of Carcinoembryonic Antigen [bjmyfx.com]
- 16. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. The difference between luminol and this compound ester in chemiluminescence applications [vacutaineradditives.com]
A Comparative Guide to the Validation of Acridinium-Based Clinical Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acridinium-based chemiluminescent immunoassays with alternative technologies, supported by experimental data and detailed protocols. The information herein is intended to assist in the development, validation, and implementation of robust and sensitive clinical diagnostic assays.
Introduction to this compound Ester Technology
This compound esters are a class of chemiluminescent compounds that have become a cornerstone of modern clinical diagnostics.[1][2] They are favored for their high quantum yield, rapid "flash" kinetics, and simple reaction mechanism, which does not require enzymatic catalysis.[3][4] Upon reaction with alkaline hydrogen peroxide, this compound esters produce a burst of light, allowing for highly sensitive detection of analytes at attomole to zeptomole levels.[3][5] This direct chemiluminescence mechanism contributes to low background signals and a wide dynamic range, making this compound ester-based assays highly suitable for the quantification of a diverse array of biomarkers, including hormones, infectious agents, and cardiac and tumor markers.
Performance Comparison: this compound vs. Alternative Technologies
The choice of a detection technology is critical to the performance of an immunoassay. This compound-based assays offer distinct advantages over traditional methods like Enzyme-Linked Immunosorbent Assays (ELISA) and other chemiluminescent technologies such as those based on luminol (B1675438) or horseradish peroxidase (HRP).
General Performance Characteristics
| Feature | This compound Ester (Direct CLIA) | HRP-Based (Indirect CLEIA) | Luminol-Based (Indirect CLEIA) |
| Signal Generation | Direct "Flash" Chemiluminescence | Enzymatic (Glow) Chemiluminescence | Enzymatic (Glow) Chemiluminescence |
| Reaction Kinetics | Fast (seconds)[3][4] | Slower (minutes to hours) | Slower (minutes to hours) |
| Catalyst Required | No[4] | Yes (HRP)[6] | Yes (e.g., HRP)[4] |
| Sensitivity | Very High (attomole to zeptomole)[3][5] | High | High |
| Dynamic Range | Wide | Moderate | Moderate |
| Background Signal | Low[4] | Higher | Higher |
| Workflow Simplicity | Simple | More Complex | More Complex |
| Automation Suitability | High | High | High |
Quantitative Performance Data for Specific Analytes
The following tables provide a summary of performance data from various studies, comparing this compound-based assays with other technologies for specific analytes.
Table 2: Cardiac Troponin I (cTnI)
| Parameter | This compound Ester-Based CLIA | HRP-Based CLEIA |
| Limit of Detection (LOD) | 0.116 pg/mL[7] | - |
| Limit of Quantitation (LOQ) | 0.606 pg/mL[7] | - |
| Intra-Assay Precision (%CV) | 1.21 - 2.12%[7] | - |
| Inter-Assay Precision (%CV) | 2.01 - 3.49%[7] | - |
| Correlation with Commercial Assay | r = 0.9883 (vs. Abbott CLIA)[7] | - |
Table 3: Carcinoembryonic Antigen (CEA)
| Parameter | This compound Ester-Based CLIA | ELISA |
| Limit of Detection (LOD) | 0.2 ng/mL[8] | - |
| Linear Range | 2.2 - 360 ng/mL[8] | - |
| Intra-Assay Precision (%CV) | 1.9 - 2.2%[8] | - |
| Inter-Assay Precision (%CV) | 6.5 - 8.1%[8] | - |
| Correlation with Commercial Assay | r = 0.9921 (vs. Roche)[8] | - |
Table 4: Human Epididymis Protein 4 (HE4)
| Parameter | This compound Ester-Based CLIA | Microplate-based CLEIA |
| Limit of Detection (LOD) | 0.084 ng/mL (3.36 pM)[9] | - |
| Linear Range | 0.25 - 50 ng/mL (10 - 2000 pM)[9] | - |
| Correlation with Clinical Method | r = 0.9594[9] | - |
Experimental Protocols for Assay Validation
A thorough validation is essential to ensure the reliability and reproducibility of any clinical diagnostic assay. The following protocols provide a framework for validating an this compound-based immunoassay.
Conjugation of this compound Ester to Antibody
The foundation of a robust this compound-based assay is a well-characterized antibody-acridinium conjugate.
Methodology:
-
Antibody Preparation:
-
The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[3] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete in the labeling reaction.[1]
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[3]
-
-
This compound Ester Preparation:
-
Immediately before use, dissolve the this compound C2 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Quenching:
-
Purification:
Diagram of Antibody Labeling Workflow:
Characterization of the Conjugate
-
Degree of Labeling (DOL): This determines the average number of this compound ester molecules per antibody. It is calculated using spectrophotometric measurements at 280 nm (for protein) and 368 nm (for this compound ester), correcting for the absorbance of the this compound ester at 280 nm.[1]
-
Specific Chemiluminescent Activity (SCA): This measures the light output of the conjugate.
Sandwich Immunoassay Protocol
Methodology:
-
Plate Coating: Coat a microplate with a capture antibody.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add the sample or standards and incubate to allow the analyte to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add the this compound-labeled detection antibody and incubate.
-
Final Wash: Wash the plate thoroughly to remove unbound labeled antibody.
-
Signal Measurement: Place the plate in a luminometer and inject the trigger solutions to initiate the chemiluminescent reaction. Measure the RLU.[3]
Diagram of Sandwich CLIA Workflow:
Assay Performance Validation
-
Analytical Sensitivity (LOD/LOQ): Determine the Limit of Blank (LoB), Limit of Detection (LOD), and Limit of Quantitation (LOQ) according to CLSI guideline EP17-A.[11] This involves repeated measurements of blank samples and samples with very low analyte concentrations.
-
Precision: Assess intra-assay and inter-assay variability by repeatedly measuring multiple samples with different analyte concentrations. The coefficient of variation (%CV) is calculated. CLSI guideline EP5-2A can be followed for these studies.[11]
-
Accuracy (Recovery): Perform spike and recovery studies by adding known amounts of the analyte to patient samples and measuring the recovery.[12] The percentage recovery should be within an acceptable range.
-
Linearity: Evaluate the assay's ability to provide results that are directly proportional to the concentration of the analyte in the sample. This is done by analyzing a series of dilutions of a high-concentration sample.
-
Specificity (Cross-reactivity): Test for interference from structurally related molecules or other substances that may be present in the sample matrix.[10]
-
Stability: Evaluate the stability of the this compound-labeled conjugate and other kit components under different storage conditions (e.g., temperature, time) to establish the shelf life of the assay.[13][14]
Signaling Pathway of this compound Ester Chemiluminescence
The chemiluminescent reaction of this compound esters is a rapid, non-enzymatic process that occurs in two main steps.
Conclusion
This compound-based chemiluminescent assays offer a superior platform for the development of high-performance clinical diagnostics. Their inherent advantages of high sensitivity, rapid signal generation, low background, and simple workflow make them an excellent choice for a wide range of applications. A thorough validation of these assays, following established protocols, is crucial to ensure their accuracy, precision, and reliability in a clinical setting. This guide provides the necessary framework and comparative data to aid researchers and developers in making informed decisions and establishing robust and sensitive this compound-based diagnostic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemiluminescent immunoassay technology: what does it change in autoantibody detection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The difference between this compound ester and luminol in chemiluminescence [vacutaineradditives.com]
- 5. Complete Solutions for IVD Chemiluminescent Immunoassay (CLIA/CLEIA) Development [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by this compound ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Establishment of this compound Ester-Chemiluminescence Immunoassay Method for the Determination of Carcinoembryonic Antigen [bjmyfx.com]
- 9. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105628914A - Diluent enabling stability for this compound ester antigen-antibody conjugate and preparation method of diluent - Google Patents [patents.google.com]
- 14. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Guide to Cross-Reactivity in Acridinium-Labeled Antibody Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of acridinium-labeled antibodies in the context of immunoassay cross-reactivity. Supported by experimental protocols and representative data, this document aims to assist researchers in making informed decisions for their assay development and in understanding the critical nature of specificity in chemiluminescent immunoassays.
Introduction to this compound Ester Technology and Cross-Reactivity
This compound esters are highly sensitive chemiluminescent labels widely used in immunoassays for their high quantum yield and rapid, non-enzymatic light emission.[1][2] This "flash" chemiluminescence is triggered by a reaction with an alkaline hydrogen peroxide solution, offering a streamlined and highly sensitive detection method.[1][]
Cross-reactivity in immunoassays is the phenomenon where the assay's antibodies bind to substances other than the intended analyte, which can lead to inaccurate quantification and false-positive results.[1] Therefore, rigorous assessment of cross-reactivity is a crucial step in the validation of any immunoassay. While the primary determinant of cross-reactivity is the specificity of the monoclonal or polyclonal antibodies used, the high signal-to-noise ratio of this compound ester-based assays makes careful evaluation of off-target binding essential.[1]
Performance Comparison: this compound Esters vs. Alternatives
The choice of label can significantly impact assay performance. This compound ester-based assays are known for their high sensitivity and simple workflow compared to traditional enzyme-based systems like Horseradish Peroxidase (HRP).
Table 1: General Performance Characteristics
| Feature | This compound Ester | Horseradish Peroxidase (HRP) |
|---|---|---|
| Signal Generation | Direct "Flash" Chemiluminescence | Enzymatic "Glow" Chemiluminescence |
| Assay Time | Rapid (minutes) | Longer (requires substrate incubation) |
| Sensitivity | High (femtogram to picogram range)[1] | High (picogram to nanogram range)[1] |
| Signal-to-Noise Ratio | Generally Higher | Variable, can be high with enhancers |
| Workflow Complexity | Simpler | More Complex (additional substrate and stop solution steps) |
Representative Cross-Reactivity Data
The following tables summarize cross-reactivity data from various sources to illustrate how such data is presented. It is important to note that actual cross-reactivity is highly dependent on the specific antibody, assay design, and experimental conditions.[1]
Table 2: Representative Cross-Reactivity for a Hypothetical Progesterone Immunoassay [1]
| Compound | Concentration Tested | % Cross-Reactivity |
|---|---|---|
| Progesterone | - | 100% |
| 17α-Hydroxyprogesterone | 100 ng/mL | < 1.0% |
| Corticosterone | 1000 ng/mL | < 0.1% |
| Testosterone | 1000 ng/mL | < 0.1% |
| Estradiol | 1000 ng/mL | < 0.1% |
Note: This data is representative and for illustrative purposes.[1]
Table 3: Cross-Reactivity of an Aldosterone Immunoassay with Other Steroidal Compounds [4]
| Cross-Reactant | Concentration Tested (µg/dL) | Apparent Amount Detected (ng/dL) | % Cross-Reactivity |
|---|---|---|---|
| Aldosterone | - | - | 100% |
| Corticosterone | 100 | 0.8 | 0.008% |
| Cortisol | 1000 | 1.0 | 0.001% |
| 11-Deoxycorticosterone | 100 | 1.5 | 0.015% |
| Progesterone | 1000 | 0.5 | 0.0005% |
| Spironolactone | 1000 | 0.2 | 0.0002% |
Source: Data derived from FDA 510(k) submission documentation.[4]
Table 4: Cross-Reactivity of a Cardiac Troponin I (cTnI) Immunoassay with Structurally Related Proteins [5]
| Potential Cross-Reactant | Concentration Tested | Observed Signal (RLU) | % Cross-Reactivity |
|---|---|---|---|
| Cardiac Troponin I (cTnI) | 10 ng/mL | 1,500,000 | 100% |
| Skeletal Troponin I (sTnI) | 1000 ng/mL | 1,200 | < 0.1% |
| Cardiac Troponin T (cTnT) | 1000 ng/mL | 950 | < 0.1% |
| Cardiac Troponin C (cTnC) | 1000 ng/mL | 800 | < 0.1% |
| Tropomyosin | 1000 ng/mL | 750 | < 0.1% |
Note: RLU (Relative Light Units) are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing this compound ester-based immunoassays.
Caption: Signaling pathway of this compound Ester chemiluminescence.
Caption: Workflow for labeling antibodies with this compound Ester-NHS.
Caption: Workflow for sandwich immunoassay cross-reactivity testing.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity.
Protocol 1: Antibody Labeling with this compound Ester-NHS
This protocol outlines the covalent attachment of an this compound N-hydroxysuccinimide (NHS) ester to primary amines on an antibody.[1]
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
This compound C2 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Quenching Buffer (e.g., 100 mM glycine)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS with 0.1% BSA, pH 7.4)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any primary amine-containing substances. Adjust the antibody concentration to 1 mg/mL.[1]
-
This compound Ester Preparation: Immediately before use, dissolve the this compound C2 NHS Ester in a small volume of anhydrous DMF or DMSO to a concentration of 1 mg/mL.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound C2 NHS Ester to the antibody solution. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled antibody from unreacted this compound ester using a size-exclusion chromatography column pre-equilibrated with the Elution Buffer.[5]
-
Characterization and Storage: Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions. Pool the fractions containing the labeled antibody. Determine the protein concentration and store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Sandwich Immunoassay for Cross-Reactivity Assessment
This protocol describes a typical sandwich immunoassay to determine the cross-reactivity of an this compound-labeled antibody with potentially interfering compounds.
Materials:
-
Microplate coated with capture antibody
-
Analyte standard and potential cross-reacting compounds
-
This compound-labeled detection antibody
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Trigger Solution A (e.g., 0.1 M Nitric Acid with 0.5% H₂O₂)
-
Trigger Solution B (e.g., 0.25 M NaOH with a surfactant)
-
Luminometer
Procedure:
-
Blocking: Block the coated microplate with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Wash the plate three times with Wash Buffer. Prepare serial dilutions of the analyte standard and each potential cross-reacting compound in Assay Buffer. Add 100 µL of each dilution to the appropriate wells. Include a blank control (Assay Buffer only).[1]
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate three times with Wash Buffer. Add 100 µL of the this compound-labeled detection antibody, diluted in Assay Buffer, to each well.[1]
-
Final Incubation and Wash: Incubate for 1 hour at room temperature. Wash the plate five times with Wash Buffer to remove unbound detection antibody.[1]
-
Signal Generation and Measurement: Place the plate in a luminometer. Inject the trigger solutions and measure the relative light units (RLU) for each well.[1]
-
Data Analysis:
-
Generate a standard curve by plotting the RLU values against the concentration of the analyte standard.
-
Determine the concentration of the analyte that produces 50% of the maximum signal (EC50).
-
For each potential cross-reacting compound, determine the concentration that produces 50% of the maximum signal.[1]
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (EC50 of Analyte / EC50 of Cross-Reactant) x 100
-
Conclusion
This compound-labeled antibodies offer exceptional sensitivity and a simplified workflow for immunoassay development.[1][2] However, the high sensitivity of this technology necessitates a thorough evaluation of antibody specificity to minimize the risk of clinically significant cross-reactivity.[6] While cross-reactivity is fundamentally a characteristic of the antibody, the robust performance of this compound esters can contribute to more reliable and reproducible assay results when coupled with careful validation.[1] The protocols and representative data in this guide provide a framework for researchers to conduct their own cross-reactivity studies and ensure the accuracy and specificity of their immunoassays.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Acridinium Esters vs. Dioxetanes for Nucleic Acid Probe Detection
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid detection, the choice of a chemiluminescent reporter system is critical. This guide provides an objective comparison of two leading technologies: acridinium esters and dioxetanes, supported by performance data and detailed experimental protocols to inform your selection.
In the realm of non-radioactive nucleic acid detection, both this compound esters and dioxetane-based systems offer high sensitivity, often comparable to traditional radiolabeling methods.[1] However, they operate on fundamentally different principles, leading to distinct advantages and disadvantages in terms of assay design, speed, and signal characteristics. This guide will dissect these differences to provide a clear framework for choosing the optimal system for your research needs.
Executive Summary: Key Differences at a Glance
This compound esters are direct chemiluminescent labels that produce a rapid, high-intensity flash of light upon oxidation. This "flash" kinetic profile is ideal for high-throughput applications. A unique feature of this compound esters is their application in homogeneous hybridization protection assays (HPA), which eliminate the need for separation steps, simplifying the workflow.[1][2]
In contrast, dioxetanes are indirect labels that require an enzymatic trigger, typically alkaline phosphatase (AP), to generate a sustained "glow" of light. This signal can develop over time, potentially increasing assay sensitivity.[1] This system is well-suited for membrane-based assays like Southern and Northern blots.
Performance Characteristics: A Quantitative Comparison
The following tables summarize the key performance metrics for this compound ester and dioxetane-based nucleic acid detection systems. It is important to note that performance can be influenced by specific assay conditions, probe design, and instrumentation.
| Feature | This compound Ester | Dioxetane (with Alkaline Phosphatase) |
| Labeling Chemistry | Direct covalent labeling to the nucleic acid probe. | Indirect, typically via a biotinylated probe detected with a streptavidin-alkaline phosphatase conjugate. |
| Detection Principle | Chemical trigger (alkaline peroxide) initiates a rapid light-emitting reaction. | Enzymatic cleavage of the dioxetane substrate by alkaline phosphatase produces an unstable intermediate that emits light. |
| Signal Kinetics | Flash chemiluminescence (signal peaks and decays within seconds).[1][3] | Glow chemiluminescence (signal develops over minutes to hours and remains relatively stable).[4] |
| Assay Format | Well-suited for homogeneous (solution-phase) and solid-phase assays. | Primarily used in solid-phase (membrane-based) assays. |
| Assay Speed | Very rapid; detection can be completed in under 30 minutes in a homogeneous format.[5][6][7] | Slower; requires substrate incubation steps that can range from minutes to hours.[8] |
| Sensitivity | High, with detection limits in the attomole (10⁻¹⁸ mole) range.[3][9] Can detect target sequences in the 10⁻¹⁶ to 10⁻¹⁸ mole range.[5][6] | High, comparable to radioactive probes. Sensitivity can be enhanced with longer incubation times.[1] |
| Background Signal | Generally very low due to rapid signal generation and the ability to chemically degrade the label on unhybridized probes in HPA.[1][5] | Low, but can be influenced by endogenous enzyme activity or non-specific binding of the enzyme conjugate. |
| Multiplexing | Possible with different this compound ester analogues that have shifted emission wavelengths.[10] | Possible with different enzymes and corresponding dioxetane substrates.[1] |
| Instrumentation | Luminometer with injectors for rapid reagent addition and signal detection. | Luminometer with extended read capabilities, X-ray film, or CCD camera imaging systems.[4][8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and typical experimental procedures, the following diagrams are provided.
Caption: this compound ester signaling pathway.
Caption: Dioxetane signaling pathway.
Caption: this compound ester HPA workflow.
Caption: Dioxetane Southern blot workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your laboratory.
Protocol 1: Labeling of Amine-Modified Nucleic Acid Probes with this compound Ester
This protocol describes the covalent attachment of an this compound ester N-hydroxysuccinimide (NHS) ester to a nucleic acid probe containing a primary amine.
Materials:
-
Amine-modified oligonucleotide probe (e.g., with a C6 amino linker)
-
This compound NHS Ester (e.g., this compound C2 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M HEPES, pH 8.0
-
HPLC system for purification
Procedure:
-
Probe Preparation: Dissolve the amine-modified oligonucleotide probe in the labeling buffer to a final concentration of 1-5 mg/mL.
-
This compound Ester Preparation: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Combine the oligonucleotide probe solution and the dissolved this compound NHS Ester. A typical molar ratio of probe to this compound ester is 1:5.[11] b. Vortex the mixture gently and incubate at 37°C for 1 hour in the dark.[11]
-
Purification: a. Purify the labeled probe from unreacted this compound ester and unlabeled probe using reverse-phase HPLC.[11] b. Collect the fractions corresponding to the labeled probe. c. Confirm the purity and concentration of the labeled probe by UV-Vis spectrophotometry.
Protocol 2: Homogeneous Hybridization Protection Assay (HPA) with this compound Ester-Labeled Probes
This protocol outlines a rapid, solution-phase assay for the detection of a target nucleic acid sequence.
Materials:
-
This compound ester-labeled nucleic acid probe
-
Target nucleic acid sample
-
Hybridization Buffer (e.g., 0.1 M lithium succinate, 10% (w/v) lithium lauryl sulfate, 2 mM EDTA, 2 mM EGTA)
-
Selection Reagent (e.g., 0.15 M sodium borate, pH 8.5, 5% (v/v) Triton X-100) for differential hydrolysis
-
Detection Reagents:
-
Reagent I (Trigger 1): e.g., 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Reagent II (Trigger 2): e.g., 1 M Sodium Hydroxide
-
-
Luminometer with injectors
Procedure:
-
Hybridization: a. In a luminometer tube, combine the sample containing the target nucleic acid with the this compound ester-labeled probe in hybridization buffer. b. Incubate the mixture at 60°C for 15-30 minutes to allow for hybridization.
-
Differential Hydrolysis: a. Add the Selection Reagent to the tube. This reagent selectively hydrolyzes the this compound ester on unhybridized probes, rendering it non-chemiluminescent, while the ester on hybridized probes is protected within the DNA/RNA duplex. b. Incubate at 60°C for 5-10 minutes.
-
Detection: a. Place the tube in the luminometer. b. Inject Detection Reagent I followed by Detection Reagent II. c. Measure the light output (Relative Light Units, RLU) for 2-5 seconds. The signal is proportional to the amount of target nucleic acid in the sample.
Protocol 3: Southern Blot Detection with Biotinylated Probes and Dioxetane Substrate
This protocol describes the detection of a specific DNA sequence on a membrane using a biotin-labeled probe and an alkaline phosphatase-dioxetane system.
Materials:
-
Nylon membrane with transferred DNA
-
Biotinylated DNA probe
-
Hybridization Buffer
-
Blocking Buffer (e.g., 0.2% (w/v) casein, 0.1% (v/v) Tween-20 in PBS)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
Wash Buffers (e.g., SSC-based buffers of varying stringency)
-
Assay Buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
Chemiluminescent Dioxetane Substrate (e.g., AMPPD or CSPD)
-
X-ray film or CCD imaging system
Procedure:
-
Prehybridization and Hybridization: a. Pre-incubate the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature. b. Add the biotinylated probe to fresh hybridization buffer and incubate with the membrane overnight to allow for hybridization.
-
Washing: Perform a series of stringency washes to remove non-specifically bound probe.
-
Blocking: Incubate the membrane in Blocking Buffer for 30-60 minutes to prevent non-specific binding of the enzyme conjugate.
-
Enzyme Conjugate Incubation: Incubate the membrane with a solution of streptavidin-AP conjugate in blocking buffer for 30-60 minutes.
-
Post-Incubation Washes: Wash the membrane several times to remove unbound streptavidin-AP conjugate.
-
Substrate Incubation and Detection: a. Equilibrate the membrane in Assay Buffer. b. Incubate the membrane with the chemiluminescent dioxetane substrate solution according to the manufacturer's instructions. This is typically for 5 minutes. c. Drain excess substrate and place the membrane in a plastic sheet protector or film cassette. d. Expose the membrane to X-ray film or a CCD camera to capture the chemiluminescent signal. Exposure times can range from 5 minutes to over an hour.[8]
Conclusion
The choice between this compound esters and dioxetanes for nucleic acid probe detection is contingent on the specific requirements of the assay.
Choose this compound Esters for:
-
High-throughput screening applications.
-
Rapid and automated assays.
-
Homogeneous assay formats that require minimal hands-on time.
-
Applications where precise quantitation over a broad dynamic range is crucial.
Choose Dioxetanes for:
-
Membrane-based applications such as Southern and Northern blotting.
-
Assays where the highest possible sensitivity is required and longer incubation times are acceptable.
-
Applications where a sustained signal is advantageous for imaging.
By understanding the fundamental differences in their chemistry, performance, and workflow, researchers can confidently select the chemiluminescent system that best aligns with their experimental goals, ensuring sensitive, reliable, and efficient detection of nucleic acid targets.
References
- 1. Chemiluminescent DNA probes: a comparison of the this compound ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridization Protection Assay – Roka Bio Science [rokabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemiluminescent immunodetection protocols with 1,2-dioxetane substrates. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay formats involving this compound-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybridization protection assay: a rapid, sensitive, and specific method for detection of Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive detection of DNA in Southern blots with chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ester-labelled DNA oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Let's take a look at how luminescent reagent acridine ester labels nucleic acids together - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Acridinium-Based Chemiluminescence Immunoassay versus ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biomolecules is paramount in research, clinical diagnostics, and pharmaceutical development. Both acridinium-based chemiluminescence immunoassays (CLIA) and enzyme-linked immunosorbent assays (ELISA) are powerful techniques for the detection and quantification of a wide range of analytes. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most appropriate method for your specific needs.
At a Glance: Key Performance Differences
This compound-based CLIA generally offers significant advantages in terms of sensitivity and dynamic range over traditional colorimetric ELISA. The light-generating reaction of this compound esters is a rapid, non-enzymatic process, leading to high signal-to-noise ratios and faster assay times.
| Feature | This compound-Based CLIA | ELISA (Colorimetric) |
| Principle | Light emission from a chemical reaction | Enzymatic conversion of a substrate to a colored product |
| Detection | Luminometer | Spectrophotometer (Absorbance) |
| Sensitivity | High (femtogram to picogram/mL) | Moderate (picogram to nanogram/mL) |
| Dynamic Range | Wide | Narrower |
| Assay Time | Shorter | Longer |
| Automation | Highly amenable | Can be automated |
| Cost | Generally higher (reagents and instrumentation) | More cost-effective |
Quantitative Performance Comparison
The correlation between this compound-based CLIA and ELISA is often high, demonstrating that both methods can effectively quantify the same analyte. However, CLIA's enhanced sensitivity often allows for the detection of lower analyte concentrations.
A study comparing a fully automated CLIA to a conventional ELISA for the detection of islet autoantibodies in Type 1 Diabetes found high correlation coefficients (r > 0.96) and categorical agreement (Cohen's kappa > 0.8) for all tested antibodies.[1] Despite this strong agreement, proportional biases were observed, with the CLIA systematically underestimating or overestimating certain analyte levels compared to the ELISA.[1]
In another comparative study for detecting antibodies to Hepatitis B surface antigen, the agreement between CLIA and ELISA in identifying protective and non-protective antibody titers was 96.5% and 90.9%, respectively, with an overall agreement of 0.84.[2] However, there was a notable difference in the absolute titer values, with CLIA generally reporting lower antibody titers.[2]
For the detection of Human Epididymis Protein 4 (HE4), a GoldMag nanoparticle-based CLIA using an this compound ester label showed a good correlation with a microplate-based chemiluminescence enzyme immunoassay (CLEIA), with a correlation coefficient of 0.9594.[3]
The following table summarizes findings from various studies comparing the two methods for different analytes.
| Analyte | CLIA Performance | ELISA Performance | Correlation (r) / Agreement | Reference |
| Islet Autoantibodies (GADA, IA-2A, ZnT8A) | Good precision and excellent linearity. | Standard method for comparison. | r > 0.96, Cohen's kappa > 0.8 | [1] |
| Hepatitis B Surface Antigen (HBsAg) Antibodies | Higher coefficient of variation (113.1%). | Lower coefficient of variation (74.5%). | 0.84 agreement | [2] |
| Human Epididymis Protein 4 (HE4) | Detection limit of 0.084 ng/mL. | --- | r = 0.9594 (with CLEIA) | [3] |
| African Swine Fever Virus (ASFV) p72 Antibodies | Wider linearity range (4 to 16-fold greater). | Narrower linearity range. | >95.60% concordance | [4][5] |
| Toxoplasma gondii specific antibodies | More sensitive and better differentiation of sera. | Less sensitive. | CLIA was a promising alternative. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these immunoassays. Below are representative protocols for a sandwich this compound-based CLIA and a sandwich ELISA.
This compound-Based Chemiluminescence Immunoassay (CLIA) Protocol
This protocol outlines a typical sandwich CLIA using this compound ester-labeled detection antibodies.
-
Plate Coating:
-
Coat the wells of a microtiter plate with 100 µL of capture antibody diluted in a suitable coating buffer.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block any unbound sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample/Standard Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.[7]
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Chemiluminescence Measurement:
-
Place the microplate in a luminometer.
-
Inject trigger solutions (e.g., Solution A: Hydrogen Peroxide, Solution B: Sodium Hydroxide) into each well.
-
Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
-
-
Data Analysis:
-
Subtract the background RLU from the RLU of the samples and standards.
-
Generate a standard curve by plotting the RLU of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their RLU values on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a standard sandwich ELISA procedure.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for at least 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample/Standard Incubation:
-
Add 100 µL of standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the analyte concentrations in the samples as described for the CLIA protocol.
-
Visualizing the Workflows
To further elucidate the procedural differences, the following diagrams illustrate the workflows of both this compound-based CLIA and ELISA.
Caption: Workflow of an this compound-Based CLIA.
Caption: Workflow of a Sandwich ELISA.
Caption: Logical Comparison of CLIA and ELISA.
Conclusion
This compound-based chemiluminescence immunoassays represent a highly sensitive and rapid alternative to traditional ELISA. While ELISA remains a robust and cost-effective method for many applications, the superior sensitivity, wider dynamic range, and faster time-to-result of this compound-based CLIA make it an excellent choice for detecting low-abundance analytes and for high-throughput screening applications. The choice between these two powerful techniques will ultimately depend on the specific requirements of the assay, including the need for sensitivity, sample throughput, and budgetary considerations. For large-scale screening initiatives, the automation and speed of CLIA are particularly advantageous.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Comparing Assay Performance of ELISA and Chemiluminescence Immunoassay in Detecting Antibodies to Hepatitis B Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A novel chemiluminescent immunoassay based on original this compound ester labels as better solution for diagnosis of human toxoplasmosis than conventional ELISA test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Diagnostic Accuracy of Acridinium Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in-vitro diagnostics, the quest for highly sensitive and specific assays is paramount. Acridinium ester-based chemiluminescence immunoassays (CLIA) have emerged as a powerful tool, offering significant advantages in the detection of a wide range of analytes, from hormones and cancer biomarkers to infectious disease agents. This guide provides an objective comparison of this compound assays with alternative methods, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Principle of this compound Ester Chemiluminescence
This compound ester chemiluminescence is a direct, non-enzymatic reaction. An this compound ester label, conjugated to an antibody or antigen, undergoes a rapid oxidation reaction in the presence of hydrogen peroxide under alkaline conditions. This reaction leads to the formation of an excited-state N-methylacridone, which upon returning to its ground state, emits a flash of light. The intensity of this light, measured in Relative Light Units (RLU), is directly proportional to the amount of analyte in the sample. This direct "flash" chemiluminescence offers high quantum yield and a simple reaction mechanism.[1][2][3]
Performance Comparison of this compound Assays
This compound-based CLIAs are renowned for their high sensitivity, wide dynamic range, and rapid assay times. To provide a clear comparison, the following tables summarize the performance of this compound assays against other common immunoassay platforms for key clinical biomarkers.
Thyroid-Stimulating Hormone (TSH)
| Feature | This compound CLIA | ELISA | Reference(s) |
| Detection Limit | 0.01 - 0.04 mIU/L | Higher than CLIA | [4][5] |
| Linear Range | 0.3 - 60 µIU/mL | Narrower than CLIA | [5] |
| Assay Time | ~2.5 hours | 4-6 hours | [4] |
| Correlation | High correlation with IRMA (r=0.975) | Good | [4] |
Carcinoembryonic Antigen (CEA)
| Feature | This compound CLIA | ELISA | Reference(s) |
| Detection Limit | 0.2 ng/mL | 1.0 ng/mL | [6] |
| Linear Range | 2.2 - 360 ng/mL | Typically narrower | [6] |
| Intra-assay CV | 1.9% - 2.2% | Variable | [6] |
| Inter-assay CV | 6.5% - 8.1% | Variable | [6] |
| Correlation | High correlation with Roche CLIA (r=0.9921) | Good | [6] |
Human Chorionic Gonadotropin (hCG)
| Feature | This compound CLIA | ELISA | Reference(s) |
| Detection Limit | 0.500 mIU/mL | 0.5 mIU/mL | |
| Linear Range | 0.500 - 10,000 mIU/mL | Typically up to 200 mIU/mL | |
| Precision (Intra-assay CV) | ≤8% | Variable | |
| Precision (Inter-assay CV) | ≤15% | Variable |
Comparison with Other Chemiluminescent and Electrochemiluminescent Methods
Beyond ELISA, other luminescence-based technologies offer competitive performance.
| Feature | This compound Ester (CLIA) | Luminol (CLEIA) | Ruthenium (ECLIA) | Reference(s) |
| Principle | Direct Chemiluminescence | Enzyme-Catalyzed Chemiluminescence | Electrochemiluminescence | [2] |
| Reaction Time | Fast (seconds) | Slower (minutes) | Fast | |
| Catalyst Required | No | Yes (e.g., HRP) | No (Electrochemically driven) | [2] |
| Detection Limit | Picomolar to attomolar | Picomolar | Picomolar to femtomolar | [1] |
| Background Noise | Low | Higher | Very Low | |
| Instrumentation | Luminometer | Luminometer | Electrochemiluminescence Analyzer |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assay performance. Below are representative protocols for the detection of specific biomarkers using this compound-based CLIAs.
Protocol 1: Quantitative Determination of Human Epididymis Protein 4 (HE4)
This protocol outlines a sandwich-type chemiluminescence immunoassay using this compound ester-labeled antibodies and magnetic nanoparticles as the solid phase.
Materials:
-
Anti-HE4 capture antibody-coated magnetic particles
-
This compound ester-labeled anti-HE4 detection antibody
-
HE4 calibrators and controls
-
Wash buffer
-
Trigger solutions (A: H₂O₂ in acidic solution; B: NaOH solution)
-
Luminometer
Procedure:
-
Sample Addition: Add 50 µL of HE4 calibrators, controls, or patient serum samples to the reaction wells.
-
Capture: Add 50 µL of anti-HE4 capture antibody-coated magnetic particles to each well. Incubate to allow the capture of HE4.
-
Detection: Add 100 µL of this compound ester-labeled anti-HE4 detection antibody to each well. Incubate to form the sandwich complex.
-
Washing: Place the reaction plate in a magnetic separator. Aspirate the unbound reagents and wash the magnetic particles with wash buffer. Repeat the wash step three times.
-
Signal Generation: Move the plate to the luminometer. Inject 100 µL of Trigger Solution A followed by 100 µL of Trigger Solution B into each well.
-
Measurement: Measure the light emission (RLU) for 1-2 seconds. The RLU is proportional to the concentration of HE4 in the sample.
Protocol 2: Quantitative Determination of Thyroid-Stimulating Hormone (TSH)
This protocol describes a double-antibody sandwich CLIA for the quantification of TSH in serum.[5]
Materials:
-
Streptavidin-coated magnetic particles
-
Biotinylated anti-TSH antibody
-
This compound ester-labeled anti-TSH antibody
-
TSH calibrators and controls
-
Wash buffer
-
Trigger solutions (Acid and Alkaline)
-
CLIA analyzer
Procedure:
-
Sample and Reagent Dispensing: The automated analyzer dispenses the patient sample, streptavidin-coated magnetic particles, biotinylated anti-TSH antibody, and this compound ester-labeled anti-TSH antibody into a reaction cuvette.
-
Incubation: The mixture is incubated at 37°C to form an antibody-TSH-antibody sandwich complex bound to the magnetic particles via the biotin-streptavidin interaction.
-
Magnetic Separation and Washing: The magnetic particles are captured by a magnet, and the unbound reagents are washed away with wash buffer.
-
Signal Initiation: The analyzer adds acid and alkaline trigger solutions to initiate the chemiluminescent reaction.
-
Detection: The light emitted from the reaction is measured by a photomultiplier tube, and the RLU is recorded. The TSH concentration is calculated from a stored calibration curve.
Signaling Pathways and Workflows
Visualizing the underlying processes can aid in understanding the principles and execution of this compound assays.
Figure 1. Simplified signaling pathway of the this compound ester chemiluminescence reaction.
Figure 2. A generalized workflow for a sandwich-based chemiluminescence immunoassay.
Conclusion
This compound ester-based chemiluminescence immunoassays represent a robust and highly sensitive platform for the quantitative detection of a wide array of biomarkers. Their performance, particularly in terms of sensitivity and speed, often surpasses that of traditional ELISA methods. While other advanced technologies like ruthenium-based electrochemiluminescence also offer excellent performance, this compound assays provide a compelling combination of high sensitivity, simplicity of the chemical reaction, and suitability for high-throughput automation. The choice of assay will ultimately depend on the specific requirements of the analyte, the desired level of sensitivity, and the available instrumentation. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision when selecting an immunoassay platform.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of an this compound Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemiluminescence systems; do all lead to same results in prolactin analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Assay and Intra-Assay Variability of Acridinium Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The precision of an immunoassay is a critical factor in research and drug development, ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of the inter-assay and intra-assay variability of acridinium chemiluminescence immunoassays against other common immunoassay platforms. The information presented is supported by experimental data to assist researchers in selecting the most appropriate assay for their needs.
Understanding this compound Immunoassays
This compound esters are chemiluminescent compounds that emit light upon oxidation in an alkaline environment.[1][2] This property is harnessed in immunoassays by labeling antibodies or antigens with this compound esters. The subsequent light emission, which is directly proportional to the amount of analyte, is measured to quantify the target molecule.[1] A key advantage of this compound ester-based immunoassays is their high sensitivity and rapid, enzyme-free reaction, which can contribute to lower assay variability.[3][4]
Comparative Analysis of Assay Precision
The precision of an immunoassay is typically expressed as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean. A lower CV% indicates higher precision.
-
Intra-assay variability refers to the variation observed within the same assay run, using multiple replicates of the same sample.
-
Inter-assay variability (or total variability) describes the variation between different assay runs, often performed on different days or with different batches of reagents.
The following table summarizes the reported inter-assay and intra-assay variability for this compound immunoassays for specific analytes, alongside data for other immunoassay technologies where available.
| Analyte | Assay Technology | Intra-Assay CV% | Inter-Assay CV% |
| Hepatitis B Surface Antigen (HBsAg) | This compound Ester CLIA | < 5% (intra-batch) | < 8% (total variation)[5] |
| Cardiac Troponin I (cTnI) | This compound Ester CLIA | 1.21% - 2.12% (intra-day) | 2.01% - 3.49% (inter-day)[6] |
| Cardiac Troponin I (cTnI) | This compound Ester CLIA | 2.62% - 5.67% (Total precision) | Not Separately Reported[7] |
| Cardiac Troponin I (cTnI) | CLIA Kit | < 10% | < 12%[8] |
| Various Analytes | ELISA | 3.96% | 10.5%[9] |
| Anti-tissue transglutaminase antibody | ELISA | Significant inter-assay and intra-assay variation reported across different commercial kits[10] | Significant inter-assay and intra-assay variation reported across different commercial kits[10] |
Key Factors Influencing this compound Immunoassay Variability
Several factors can contribute to the variability of this compound immunoassays:
-
Reagent Stability: The stability of the this compound ester conjugate is crucial. Factors such as pH and temperature can affect the integrity of the label and, consequently, the assay's performance.
-
Washing Steps: Inefficient washing can lead to high background signals, increasing variability.
-
Pipetting Accuracy: Precise and accurate pipetting of reagents and samples is fundamental to minimizing variability.
-
Incubation Times and Temperatures: Consistent incubation conditions are essential for reproducible results.
The direct chemiluminescence reaction of this compound esters, which does not rely on enzymatic catalysis, can be a contributing factor to their potentially lower variability compared to enzyme-based assays like ELISA or some other forms of CLIA that use enzymes like horseradish peroxidase (HRP).[2][3][4] Enzyme kinetics can be sensitive to variations in temperature, pH, and substrate concentration, introducing additional sources of variability.
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing experimental findings. Below are summaries of experimental protocols for determining the precision of this compound immunoassays for specific analytes.
Protocol for this compound Ester Immunoassay of Hepatitis B Surface Antigen (HBsAg)
This assay is based on a double antibody sandwich principle.[5]
-
Antibody Labeling: An anti-HBsAg polyclonal antibody is chemically linked to an this compound ester. Two other anti-HBsAg monoclonal antibodies are labeled with biotin.
-
Solid Phase: Streptavidin-coated magnetic beads are used as the solid phase.
-
Assay Procedure:
-
The sample, biotinylated monoclonal antibodies, and this compound ester-labeled polyclonal antibody are incubated with the streptavidin-coated magnetic beads.
-
During incubation, HBsAg in the sample forms a sandwich complex with the biotinylated and this compound-labeled antibodies, which is captured by the magnetic beads.
-
The beads are washed to remove unbound reagents.
-
A trigger solution is added to initiate the chemiluminescent reaction.
-
The light emission is measured by a luminometer.
-
-
Precision Evaluation: Intra-batch and total variation were assessed by repeatedly measuring samples.[5]
Protocol for this compound Ester Immunoassay of Cardiac Troponin I (cTnI)
This protocol describes a sandwich immunoassay for the detection of cTnI.[6][11]
-
Antibody Coating: Assay tubes are coated with a capture antibody specific for cTnI.
-
Sample Incubation: The sample containing cTnI is added to the antibody-coated tubes and incubated.
-
Detection Antibody: An this compound ester-conjugated anti-cTnI detection antibody is added and incubated to form a sandwich complex.
-
Washing: The tubes are washed to remove unbound detection antibody.
-
Signal Generation and Detection: A trigger solution is added, and the resulting chemiluminescence is measured in a luminometer.
-
Precision Evaluation:
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in this compound immunoassays, the following diagrams have been generated using the DOT language.
This compound Immunoassay Signaling Pathway
Caption: The signaling pathway of an this compound ester chemiluminescent reaction.
Experimental Workflow for a Sandwich this compound Immunoassay
Caption: A typical experimental workflow for a sandwich-type this compound immunoassay.
Conclusion
This compound immunoassays offer a highly sensitive and precise platform for the quantification of a wide range of analytes. The available data suggests that these assays can achieve excellent intra- and inter-assay precision, often with CVs below 10%. The direct, non-enzymatic nature of the chemiluminescent reaction is a key feature that may contribute to this high level of reproducibility. When selecting an immunoassay, researchers should consider the specific requirements of their study and the performance characteristics of the available assays. The information provided in this guide serves as a valuable resource for making an informed decision.
References
- 1. The Role of this compound Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Luminol and this compound Esters for Chemiluminescence Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. The difference between this compound ester and luminol in chemiluminescence [vacutaineradditives.com]
- 4. The difference between luminol and this compound ester in chemiluminescence applications [vacutaineradditives.com]
- 5. The Establishment of this compound Ester-chemiluminescence Immunoassay Method for the Quantitative Detection of Hepatitis B Surface Antigen [bjmyfx.com]
- 6. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by this compound ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. CLIA Kit for Cardiac Troponin I (cTnI) | SCA478Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
- 10. Inter- and Intra-assay variation in the diagnostic performance of anti-tissue transglutaminase antibody assays in two populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
A Head-to-Head Comparison: Direct vs. Enzymatic Chemiluminescence Mechanisms
For researchers, scientists, and drug development professionals leveraging chemiluminescence assays, the choice between a direct or an enzymatic detection mechanism is a critical decision that influences assay performance, workflow, and sensitivity. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
Direct chemiluminescence offers a rapid and straightforward method, characterized by a "flash" of light upon the addition of a trigger reagent. This mechanism relies on labels, such as acridinium esters, that are inherently chemiluminescent. In contrast, enzymatic chemiluminescence provides signal amplification through an enzyme-catalyzed reaction, resulting in a longer-lasting "glow" of light. This method utilizes enzyme-labeled conjugates, like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), which act on a substrate to produce light.
The selection between these two mechanisms is often a trade-off between speed and simplicity versus signal amplification and duration.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of direct and enzymatic chemiluminescence assays.
| Performance Metric | Direct Chemiluminescence (this compound Ester) | Enzymatic Chemiluminescence (HRP-Luminol) | Enzymatic Chemiluminescence (AP-AMPPD) |
| Limit of Detection (LOD) | High sensitivity (pg to fg range)[1][2] | Very high sensitivity (fg to ag range) due to signal amplification.[3] | Very high sensitivity (fg to ag range) due to signal amplification. |
| Signal Type | Flash | Glow | Glow[4] |
| Signal Duration | Very short (seconds)[5] | Long (minutes to hours)[6] | Long (minutes to hours)[4] |
| Dynamic Range | Typically 3-4 logs | Typically 4-5 logs | Typically 4-5 logs |
| Time to Readout | Immediate | Requires substrate incubation (minutes) | Requires substrate incubation (minutes) |
| Assay Complexity | Simpler, fewer reagents | More complex, requires enzyme substrate | More complex, requires enzyme substrate |
| Signal Amplification | No | Yes | Yes |
Signaling Pathways and Mechanisms
The fundamental difference between direct and enzymatic chemiluminescence lies in how light is generated.
Direct Chemiluminescence Mechanism
In direct chemiluminescence, the label itself is the light-emitting molecule. A classic example is the this compound ester. Upon the addition of an alkaline hydrogen peroxide solution, the this compound ester is oxidized, leading to the formation of an unstable, electronically excited intermediate that rapidly decays to its ground state, releasing a photon of light in the process.[7] This direct emission results in a fast and intense flash of light.
Caption: Direct chemiluminescence pathway of an this compound ester.
Enzymatic Chemiluminescence Mechanism
Enzymatic chemiluminescence employs an enzyme-conjugated detection molecule to catalyze a light-producing reaction. A widely used system is HRP with a luminol-based substrate. HRP, in the presence of an oxidizing agent like hydrogen peroxide, catalyzes the oxidation of luminol (B1675438). This reaction produces an excited-state intermediate that emits light as it decays. The enzymatic turnover allows for the generation of many photons from a single enzyme-labeled molecule, thus amplifying the signal.
Caption: Enzymatic chemiluminescence pathway with HRP and luminol.
Experimental Protocols
The following are representative protocols for sandwich immunoassays using direct and enzymatic chemiluminescence.
Direct Chemiluminescence Immunoassay Protocol (this compound Ester)
This protocol is a general guideline for a sandwich immunoassay using an this compound ester-labeled detection antibody.
Materials:
-
Microplate coated with capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Sample or Standard
-
This compound Ester-labeled Detection Antibody
-
Trigger Solution A (e.g., 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide)
-
Trigger Solution B (e.g., 0.25 M Sodium Hydroxide with a surfactant)
-
Luminometer
Procedure:
-
Sample/Standard Incubation: Add 100 µL of the sample or standard to each well of the microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells three times with 300 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of the this compound Ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1-2 hours at 37°C.[8]
-
Final Washing: Wash the wells five times with 300 µL of Wash Buffer per well to remove unbound labeled antibody.[8]
-
Signal Generation and Measurement: Place the microplate in a luminometer equipped with injectors. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.[8]
-
Data Analysis: Construct a standard curve and determine the concentration of the analyte in the samples.
Caption: Workflow for a direct chemiluminescence immunoassay.
Enzymatic Chemiluminescence Immunoassay Protocol (HRP-Luminol)
This protocol provides a general outline for a sandwich immunoassay using an HRP-conjugated detection antibody and a luminol-based substrate.
Materials:
-
Microplate coated with capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk)
-
Sample or Standard
-
HRP-conjugated Detection Antibody
-
ECL Substrate Working Solution (mix stable peroxide solution and luminol/enhancer solution, typically at a 1:1 ratio)
-
Luminometer or CCD-based imaging system
Procedure:
-
Blocking: Block non-specific binding sites on the coated microplate by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Washing: Wash the wells three times with 300 µL of Wash Buffer per well.
-
Sample/Standard Incubation: Add 100 µL of the sample or standard to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with 300 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Final Washing: Wash the wells five times with 300 µL of Wash Buffer per well.
-
Signal Generation: Prepare the ECL Substrate Working Solution. Add 100 µL of the working solution to each well. Incubate for 1-5 minutes at room temperature.[9]
-
Signal Measurement: Immediately measure the light emission (RLU) using a luminometer.
-
Data Analysis: Construct a standard curve and determine the concentration of the analyte in the samples.
Caption: Workflow for an enzymatic chemiluminescence immunoassay.
Conclusion
The choice between direct and enzymatic chemiluminescence mechanisms should be guided by the specific requirements of the assay. Direct chemiluminescence, with its rapid signal generation and simpler protocols, is well-suited for high-throughput screening and applications where speed is paramount. Enzymatic chemiluminescence, on the other hand, offers superior sensitivity due to signal amplification and a longer-lasting signal, making it ideal for the detection of low-abundance analytes and when high sensitivity is the primary consideration. By understanding the fundamental differences in their mechanisms and performance characteristics, researchers can select the optimal approach to achieve their desired assay outcomes.
References
- 1. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by this compound ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. This compound esters as high-specific-activity labels in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ECL Western Blotting Substrate Protocol [worldwide.promega.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. The difference between this compound ester and luminol in chemiluminescence [vacutaineradditives.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
Safety Operating Guide
Proper Disposal of Acridinium Compounds: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Acridinium compounds, while valuable in various assays, require careful handling due to their potential hazards. The toxicological properties of many this compound derivatives have not been thoroughly investigated, warranting a cautious approach.[1] All handling and disposal procedures must be conducted in a well-ventilated area. Personnel must wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE) and Safety Measures
| Specification | Protection |
| Hand Protection | Impervious gloves |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin and Body Protection | Protective clothing to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area; if needed, a NIOSH-approved respirator is recommended |
Spill Response Procedures
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Small Spills: Absorb the spill with an inert material (e.g., dry sand or earth), then place it in a chemical waste container for disposal.[1]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including a respirator. Contain the spill and prevent it from entering drains or water courses. Collect the spilled material and any contaminated absorbents into a designated chemical waste container.
This compound Waste Disposal Protocol
This compound waste should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: All this compound waste, including contaminated materials such as gloves, pipette tips, and paper towels, must be collected in a compatible and clearly labeled container.
-
Labeling: Before adding any waste, the container must be affixed with a "Hazardous Waste" label, clearly identifying the contents as "this compound Compound Waste."
-
Storage: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Method: The recommended method for the final disposal of this compound waste is incineration.[2] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure must be carried out by a licensed hazardous waste disposal company.
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of chemical waste.[1][2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is for guidance purposes only and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable federal, state, and local regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
